N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Description
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Properties
IUPAC Name |
N,N-dimethylpiperidine-4-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCJPEJPLAOFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-29-0 | |
| Record name | N,N-dimethylpiperidine-4-sulfonamide hydrochloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Abstract: This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of N,N-dimethylpiperidine-4-sulfonamide hydrochloride, a valuable building block in modern drug discovery. The narrative emphasizes the causal reasoning behind experimental choices, ensuring protocols are robust and self-validating. Methodologies are detailed for researchers, scientists, and professionals in pharmaceutical development, supported by authoritative references and data visualization to ensure scientific integrity and practical applicability.
Introduction and Strategic Importance
This compound belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry since the discovery of sulfa drugs.[1][2] The sulfonamide functional group is a key bioisostere for amides and carboxylic acids, often enhancing physicochemical properties such as aqueous solubility, metabolic stability, and binding affinity by acting as a strong hydrogen bond acceptor.[3][4] The incorporation of a piperidine moiety, a prevalent scaffold in numerous approved drugs, further underscores its significance. Piperidine derivatives are fundamental building blocks in the design of agents targeting the central nervous system and other biological systems.[5][6]
This guide details a robust synthetic strategy and a multi-faceted analytical workflow to produce and validate this compound with high purity, ensuring its suitability for downstream applications in drug development programs.
Synthesis Strategy and Experimental Protocol
The synthesis of sulfonamides is most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][7] Our strategy, therefore, focuses on the preparation of a key piperidine-4-sulfonyl chloride intermediate, which is subsequently coupled with dimethylamine. To prevent side reactions at the piperidine nitrogen, a protecting group strategy is employed. The workflow is outlined below.
Sources
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Research of Piperidine Sulfonamide Derivatives
Aimed at researchers, scientists, and drug development professionals, this guide delves into the foundational research on piperidine sulfonamide derivatives. Eschewing rigid templates, this document provides a narrative built on scientific integrity, exploring the genesis of this important chemical scaffold, from its early synthesis to its initial biological evaluation and the elucidation of its first structure-activity relationships.
Introduction: The Dawn of a Versatile Scaffold
The story of piperidine sulfonamide derivatives begins at the confluence of two significant streams of medicinal chemistry. The first was the discovery of sulfonamide drugs in the 1930s, which revolutionized the treatment of bacterial infections.[1][2] The archetypal sulfonamide, prontosil, was found to be a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide.[2] This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives in the ensuing decades.[1]
The second stream was the growing appreciation for the piperidine moiety as a privileged scaffold in drug discovery. This six-membered nitrogen-containing heterocycle is a common feature in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.
The convergence of these two areas of research—the therapeutic potential of sulfonamides and the structural advantages of the piperidine ring—led to the exploration of piperidine sulfonamide derivatives. Early research was primarily driven by the observation that sulfonamides exhibited biological activities beyond their antibacterial effects, notably as diuretics.
The Pivotal Shift: From Antibacterials to Diuretics
A key turning point in sulfonamide research was the discovery of their diuretic properties. In the mid-1940s, it was observed that the antibacterial agent sulfanilamide could inhibit the enzyme carbonic anhydrase, leading to increased excretion of sodium, potassium, and water.[3] This side effect was quickly recognized as a potential therapeutic benefit for conditions characterized by fluid retention, such as heart failure.[3][4]
This led to a focused effort in the 1950s to develop sulfonamide derivatives with potent diuretic activity and reduced antibacterial effects. Researchers at pharmaceutical companies like Merck and Ciba were at the forefront of this endeavor.[3][5] The goal was to modify the basic sulfonamide structure to enhance its interaction with carbonic anhydrase and optimize its pharmacokinetic profile for diuretic action. This quest for novel, effective, and safe diuretics set the stage for the introduction of heterocyclic sulfonamides, including those bearing the piperidine ring.
Early Synthesis of Piperidine Sulfonamide Derivatives
The foundational methods for synthesizing heterocyclic sulfonamides were established in the early 1950s. A seminal 1950 paper by Richard O. Roblin Jr. and James W. Clapp described the preparation of a variety of heterocyclic sulfonamides.[6] While this paper did not focus specifically on piperidine derivatives, it laid out the fundamental synthetic strategies that would be adapted for their creation.
The general approach to synthesizing N-arylsulfonylpiperidines involved the reaction of a substituted benzenesulfonyl chloride with piperidine or a substituted piperidine. This straightforward nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.
Experimental Protocol: General Synthesis of N-Arylsulfonylpiperidines (circa 1950s)
Objective: To synthesize a representative N-arylsulfonylpiperidine.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Piperidine (1.1 eq)
-
Anhydrous diethyl ether or benzene
-
Aqueous sodium hydroxide solution (10%)
-
Anhydrous sodium sulfate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A solution of the substituted benzenesulfonyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask and cooled in an ice bath.
-
Addition of Piperidine: A solution of piperidine in anhydrous diethyl ether is added dropwise to the cooled sulfonyl chloride solution with constant stirring. The reaction is typically exothermic, and the rate of addition is controlled to maintain a low temperature.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by the precipitation of piperidine hydrochloride.
-
Workup: The reaction mixture is washed with a 10% aqueous sodium hydroxide solution to remove unreacted sulfonyl chloride and piperidine hydrochloride. The organic layer is then washed with water until neutral.
-
Drying and Concentration: The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ether and petroleum ether, to yield the pure N-arylsulfonylpiperidine.
Diagram of the General Synthetic Pathway
Caption: General synthesis of N-arylsulfonylpiperidines.
Early Biological Evaluation and Structure-Activity Relationships (SAR)
The initial biological evaluation of piperidine sulfonamide derivatives focused on their diuretic and carbonic anhydrase inhibitory activity. The groundbreaking work in the late 1950s led to the development of the thiazide diuretics, which, while not containing a piperidine ring, established key structural requirements for potent diuretic action.[3]
Subsequent research extended these findings to other heterocyclic sulfonamides. The book "Diuretics: Chemistry and Pharmacology" by George deStevens, published in 1963, provides a comprehensive overview of the state of the field at that time and is an invaluable resource for understanding the early SAR of these compounds.[5]
Early SAR studies of diuretic sulfonamides established several key principles:
-
The Unsubstituted Sulfamoyl Group (-SO₂NH₂) was Essential: This group was found to be crucial for carbonic anhydrase inhibition and, consequently, for the diuretic effect.
-
An Activating Group on the Aromatic Ring: An electron-withdrawing group, such as a chloro or trifluoromethyl group, ortho to the sulfamoyl group, was found to enhance diuretic potency.
-
The Nature of the Heterocyclic Ring: The incorporation of various heterocyclic rings, including piperidine, was explored to modulate the physicochemical properties of the molecules, such as their solubility and lipid-water partition coefficient, which in turn influenced their absorption, distribution, and duration of action.
Data Summary: Early Diuretic Potency of Sulfonamide Derivatives
| Compound Class | General Structure | Relative Diuretic Potency | Key Structural Features |
| Simple Aromatic Sulfonamides | Aryl-SO₂NH₂ | Low | Unsubstituted or simply substituted aromatic ring. |
| Thiazide Diuretics | Benzothiadiazine dioxide | High | Fused heterocyclic ring system with a sulfamoyl group. |
| Early Heterocyclic Sulfonamides | Heterocycle-Aryl-SO₂NH₂ | Moderate to High | Introduction of various heterocycles to modify properties. |
Diagram of Early SAR for Diuretic Sulfonamides
Caption: Key SAR points for early diuretic sulfonamides.
Conclusion
The early research on piperidine sulfonamide derivatives marked a significant step in the evolution of medicinal chemistry. Moving beyond the initial success of antibacterial sulfonamides, scientists in the mid-20th century began to explore the broader therapeutic potential of this chemical class. The discovery of their diuretic properties, linked to carbonic anhydrase inhibition, opened up new avenues for drug development. The synthesis and evaluation of piperidine-containing sulfonamides were part of a systematic effort to optimize the diuretic activity and pharmacokinetic profiles of these compounds. The foundational synthetic methods and the initial structure-activity relationships established during this period laid the groundwork for the development of more sophisticated and targeted piperidine sulfonamide drugs in the decades that followed. This early exploratory work serves as a testament to the enduring power of chemical synthesis and rational drug design in addressing unmet medical needs.
References
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Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history. (2025). ResearchGate. [Link]
-
Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Open Access Pub. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]
- deStevens, G. (1963). Diuretics: Chemistry and Pharmacology. Academic Press.
-
Developing diuretics. (n.d.). American Chemical Society. [Link]
-
Loop Diuretics: An Overview of Its History and Evolution. (2024). The Journal of the Association of Physicians of India. [Link]
-
Roblin, R. O., Jr., & Clapp, J. W. (1950). The Preparation of Heterocyclic Sulfonamides. Journal of the American Chemical Society, 72(11), 4890–4892. [Link]
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A Spectroscopic Guide to the Structural Elucidation of N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Abstract: This technical guide provides a detailed predictive analysis of the spectral data for N,N-dimethylpiperidine-4-sulfonamide hydrochloride (CAS No: 956034-29-0).[1] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the compound's characteristic spectral features. By examining data from analogous piperidine and sulfonamide structures, we offer an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding of the molecule's expected spectroscopic behavior and standardized protocols for its empirical analysis.
Chapter 1: Introduction to this compound
This compound is a chemical entity featuring a piperidine ring, a core structure in many pharmaceuticals, substituted at the 4-position with a dimethylsulfonamide group.[4] The hydrochloride salt form ensures solubility in aqueous media, a common requirement for analytical and biological studies. The precise characterization of such molecules is fundamental to quality control, regulatory compliance, and understanding its chemical behavior.[1] Spectroscopic methods are the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure.
This guide will systematically deconstruct the predicted spectroscopic signature of the molecule, explaining the rationale behind the expected data for each major analytical technique.
Figure 1: Structure of this compound with atom numbering.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
Predicted ¹H NMR Spectral Data & Interpretation
The protonation of the piperidine nitrogen by HCl will have a significant downfield shifting effect on the adjacent protons (H-2, H-6). The molecule is expected to exhibit symmetry around the C1-C4 axis.
| Predicted Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Piperidine N-H | 9.0 - 10.0 | Broad singlet | 2H | N⁺H ₂ | The acidic protons on the positively charged nitrogen are expected to be significantly deshielded and may exchange with solvent, leading to a broad signal. |
| Piperidine H-2, H-6 (axial/equatorial) | 3.2 - 3.6 | Multiplet | 4H | Piperidine α-protons | Protons adjacent to the protonated nitrogen are strongly deshielded. Complex splitting is expected due to coupling with each other and with H-3/H-5 protons. |
| Piperidine H-4 | 2.9 - 3.3 | Multiplet (tt) | 1H | Methine proton | This proton is adjacent to the electron-withdrawing sulfonamide group and will be shifted downfield. It will be split by the four adjacent H-3/H-5 protons. |
| N,N-dimethyl | 2.7 - 2.9 | Singlet | 6H | -N(CH₃ )₂ | The two methyl groups are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. |
| Piperidine H-3, H-5 (axial/equatorial) | 2.0 - 2.4 | Multiplet | 4H | Piperidine β-protons | These protons are further from the nitrogen and sulfonamide groups, thus resonating more upfield compared to the α-protons. |
Predicted ¹³C NMR Spectral Data & Interpretation
The carbon signals will also reflect the influence of the heteroatoms.
| Predicted Signal | Chemical Shift (δ) (ppm) | Assignment | Rationale |
| Piperidine C-4 | 50 - 55 | C H-SO₂ | The carbon directly attached to the sulfonamide group will be deshielded. |
| Piperidine C-2, C-6 | 45 - 50 | Piperidine α-carbons | Carbons adjacent to the protonated nitrogen are deshielded. |
| N,N-dimethyl | 37 - 42 | -N(C H₃)₂ | A typical chemical shift for methyl groups on a nitrogen atom of a sulfonamide. |
| Piperidine C-3, C-5 | 25 - 30 | Piperidine β-carbons | These carbons are the most shielded within the piperidine ring. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data for small molecules like the topic compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the N-H protons, which would exchange in D₂O.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample tube to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected carbon range (e.g., 0-100 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data & Interpretation
The IR spectrum will be dominated by absorptions from the N-H, S=O, and C-H bonds.
| Predicted Absorption (cm⁻¹) | Intensity | Assignment | Rationale |
| 2700 - 3000 | Strong, Broad | N⁺-H Stretch | The stretching vibration of the N-H bonds in the protonated piperidine amine (R₃N⁺-H) appears as a very broad and strong band. |
| 2850 - 2960 | Medium-Strong | C-H Stretch | Aliphatic C-H stretching from the piperidine ring and methyl groups. |
| 1320 - 1350 | Strong | SO₂ Asymmetric Stretch | This is a characteristic and strong absorption for sulfonamides.[3][6] |
| 1140 - 1160 | Strong | SO₂ Symmetric Stretch | The second characteristic strong absorption for the sulfonyl group.[3][6] |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Chapter 4: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted MS Spectral Data & Interpretation
Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary species observed will be the molecular ion [M+H]⁺, corresponding to the free base of the compound.
-
Molecular Formula (Free Base): C₇H₁₆N₂O₂S
-
Molecular Weight (Free Base): 192.28 g/mol [1]
-
Predicted [M+H]⁺: m/z 193.10
Proposed Fragmentation Pathway
Tandem MS (MS/MS) of the precursor ion at m/z 193 would likely reveal fragmentation patterns characteristic of piperidine derivatives.[7] The most common fragmentation is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[8]
Figure 3: Integrated workflow for structural confirmation.
By combining these techniques, every part of the molecule is interrogated. Mass spectrometry confirms the molecular weight. IR spectroscopy confirms the presence of key functional groups like the sulfonamide and the protonated amine. Finally, NMR spectroscopy provides the detailed map of the proton and carbon skeleton, confirming the precise connectivity and confirming the structure unambiguously.
References
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Axios Research. This compound - CAS - 956034-29-0. [Link]
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de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
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Ashraf-Khorassani, M., et al. Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Optica Publishing Group. [Link]
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Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
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Abbasi, M. A., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]
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ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]
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PlumX. Synthesis, spectral analysis and biological evaluation of sulfonamides bearing piperidine nucleus. [Link]
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University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
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American Chemical Society Publications. High Resolution Mass Spectrum of Piperidine. [Link]
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Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]
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ResearchGate. (PDF) Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Foreword: A Strategic Approach to Unveiling Bioactivity
This guide provides a comprehensive framework for the systematic biological evaluation of N,N-dimethylpiperidine-4-sulfonamide hydrochloride. As a molecule incorporating both a sulfonamide group and a piperidine scaffold, it belongs to a class of compounds with a rich history in medicinal chemistry. The inherent structural motifs suggest a range of potential biological targets. This document is designed for researchers, scientists, and drug development professionals, offering a strategic, multi-tiered approach to screening. We will move beyond rote protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and insightful investigation into the compound's therapeutic potential.
Compound Profile: this compound
Before embarking on a screening campaign, a thorough understanding of the test article is paramount.
| Property | Value | Source |
| CAS Number | 956034-29-0 | [1] |
| Molecular Formula | C₇H₁₆N₂O₂S · HCl | [1] |
| Molecular Weight | 228.74 g/mol (Hydrochloride Salt) | [1] |
| Structure | A piperidine ring with a dimethylsulfonamide group at the 4-position. | Inferred from name |
| Chemical Class | Piperidine Sulfonamide | [2] |
The sulfonamide moiety is a well-established pharmacophore, known for its ability to act as a zinc-binding group in metalloenzymes and to mimic p-aminobenzoic acid (PABA)[3][4]. The piperidine ring is a common structural feature in biologically active compounds, often contributing to favorable pharmacokinetic properties and receptor interactions[3][5]. The combination of these two groups in this compound makes it a compelling candidate for a variety of biological targets.
A Multi-Tiered Screening Strategy: From Broad Strokes to Precision Targeting
A hierarchical approach to screening is both cost-effective and scientifically rigorous. We will begin with broad, high-priority assays based on the compound's chemical class, followed by more focused investigations based on initial findings.
Caption: A multi-tiered screening workflow for this compound.
Tier 1: High-Probability Target Screening Protocols
This initial phase focuses on targets for which piperidine sulfonamides have shown established activity.
Carbonic Anhydrase (CA) Inhibition
Rationale: The sulfonamide group is a classic zinc-binding motif found in numerous potent inhibitors of carbonic anhydrases[6]. CAs are involved in pH regulation and are validated targets for diuretics, anti-glaucoma agents, and anticancer therapies[7]. We will screen against a panel of physiologically relevant human (h) isoforms: hCA I and II (cytosolic, widespread), and hCA IX and XII (transmembrane, tumor-associated).
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This method measures the enzyme-catalyzed hydration of CO₂.[7][8][9]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by serial dilution in assay buffer (e.g., 10 mM HEPES, pH 7.5).
-
Reconstitute lyophilized hCA isoforms (I, II, IX, XII) to the manufacturer's recommended concentration in the appropriate buffer.
-
Prepare a phenol red indicator solution.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure:
-
Set the stopped-flow instrument to 25°C.
-
In one syringe, load the enzyme solution mixed with the phenol red indicator and the test compound (or DMSO for control).
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the phenol red indicator.
-
Record the initial rate of the reaction for each concentration of the inhibitor.
-
Use Acetazolamide (AAZ) as a positive control inhibitor.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
If significant inhibition is observed, determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Cholinesterase (AChE & BChE) Inhibition
Rationale: The piperidine nucleus is a common feature in compounds targeting the cholinergic system. Some sulfonamides bearing a piperidine moiety have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and potential targets for Alzheimer's disease therapy.[5][10]
Experimental Protocol: Ellman's Assay
This spectrophotometric assay measures the activity of cholinesterases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare working solutions by serial dilution in phosphate buffer (pH 8.0).
-
Prepare solutions of AChE (from electric eel) and BChE (from equine serum).
-
Prepare solutions of the substrates acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, buffer, DTNB, and the test compound at various concentrations.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the respective substrate (ATCI or BTCI).
-
Measure the change in absorbance at 412 nm over time using a plate reader. The production of the yellow 5-thio-2-nitrobenzoate anion is proportional to the enzyme activity.
-
Use Donepezil or Galantamine as a positive control.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Antibacterial Activity Screening
Rationale: Sulfonamides were the first class of synthetic antibiotics, acting by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3][4] It is crucial to assess our compound for broad-spectrum antibacterial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
-
Strain Selection:
-
Select a panel of representative bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.
-
-
Assay Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).
-
Include positive controls (bacteria with no compound) and negative controls (medium only).
-
Use a known antibiotic like Sulfamethoxazole or Ciprofloxacin as a reference standard.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the lowest concentration of the compound at which there is no visible turbidity.
-
The results will indicate whether the compound has bacteriostatic or bactericidal potential and its spectrum of activity.
-
Tier 2 & 3: Secondary Screening and In-Depth Characterization
Should the Tier 1 screens yield positive "hits," a more profound investigation is warranted.
Caption: Workflow for hit characterization following initial screening.
-
Dose-Response and IC₅₀/MIC Determination: For any active compound, a full dose-response curve should be generated to accurately determine the potency (IC₅₀ or MIC).
-
Enzyme Kinetics: For enzyme inhibitors, kinetic studies are essential to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides critical insight into how the compound interacts with the target enzyme.
-
Selectivity Profiling: A crucial step in drug development is to assess the selectivity of the compound. For example, a potent hCA IX inhibitor should be tested against other hCA isoforms to determine its selectivity profile, which can be crucial for minimizing off-target effects.[8]
-
Cell-Based Assays: Moving from biochemical to cell-based assays is a critical step to evaluate the compound's activity in a more physiologically relevant context. For a carbonic anhydrase inhibitor with activity against tumor-associated isoforms like hCA IX, testing its anti-proliferative effects on cancer cell lines grown under hypoxic conditions would be a logical next step.[12]
-
Secondary Target Panels: Based on the initial results, screening against related targets can be informative. For instance, some sulfonamides exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[13] Others have shown potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase.[14]
Concluding Remarks
The proposed screening cascade for this compound is a logical and evidence-based strategy. By leveraging the known pharmacology of its core scaffolds—the sulfonamide and piperidine moieties—we can prioritize high-probability targets such as carbonic anhydrases and cholinesterases. This structured, tiered approach ensures an efficient use of resources, allowing for a broad initial assessment followed by a deep, mechanistically-focused investigation of promising activities. The ultimate goal is to generate a comprehensive biological activity profile that will guide future medicinal chemistry efforts and preclinical development.
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Angeli, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. Available from: [Link]
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Carradori, S., et al. (2016). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules, 21(9), 1177. Available from: [Link]
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Aluru, R. G. P., et al. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Pharmaceutical and Biological Evaluations, 5(2), 79-87. Available from: [Link]
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Ghorab, M. M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3169. Available from: [Link]
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Aziz-ur-Rehman, et al. (2016). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Available from: [Link]
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Nocentini, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1164-1171. Available from: [Link]
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Konda, R. K., et al. (2018). Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. European Publisher. Available from: [Link]
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Rehman, A., et al. (2019). Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. PISRT. Available from: [Link]
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Al-Masoudi, N. A., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(34), 20958-20970. Available from: [Link]
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Wang, L., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6827-6832. Available from: [Link]
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Axios Research. This compound. Axios Research. Available from: [Link]
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Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 12(7), e0181335. Available from: [Link]
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Liu, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758. Available from: [Link]
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Abbas, N., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Current Research in Drug Discovery. Available from: [Link]
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H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry, 66(15), 10457-10470. Available from: [Link]
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Real, M., et al. (2010). Fast screening immunoassay of sulfonamides in commercial fish samples. Talanta, 83(1), 220-225. Available from: [Link]
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Hernandez-Pineda, D. A., et al. (2024). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Molecules, 29(10), 2276. Available from: [Link]
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Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. Available from: [Link]
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Sheng, W., et al. (2015). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Sensors, 15(7), 16555-16574. Available from: [Link]
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Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 11(1), 1-10. Available from: [Link]
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PubChem. 4-amino-n,n-dimethylpiperidine-1-sulfonamide hydrochloride. PubChem. Available from: [Link]
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physicochemical properties of N,N-dimethylpiperidine-4-sulfonamide hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethylpiperidine-4-sulfonamide Hydrochloride
Foreword
The translation of a novel chemical entity into a viable therapeutic agent is a journey underpinned by a meticulous understanding of its fundamental physicochemical nature. These properties are not mere data points; they are the governing principles that dictate a molecule's behavior from the moment of synthesis through formulation, administration, and ultimately, to its site of action. This guide is dedicated to the comprehensive characterization of this compound, a compound of interest for its potential applications in pharmaceutical development. We will move beyond simple data reporting to explore the causality behind experimental choices and the profound implications of each property on the drug development pathway, in line with established principles of active pharmaceutical ingredient (API) characterization.[1][2][3]
Molecular Identity and Structure
Establishing an unambiguous molecular identity is the cornerstone of all subsequent characterization. For this compound, this involves confirming its structure, molecular formula, and molecular weight.
Chemical Structure and Nomenclature
The compound consists of a piperidine ring functionalized at the 4-position with an N,N-dimethylsulfonamide group. The presence of the basic piperidine nitrogen allows for the formation of a stable hydrochloride salt, which is often employed to enhance aqueous solubility and handling properties.
-
Chemical Name: this compound
-
CAS Number: 956034-29-0[4]
-
Molecular Formula: C₇H₁₇ClN₂O₂S[4]
-
Alternate CAS (Free Base): 956075-49-3[4]
Caption: Chemical structure of this compound.
Molecular Weight
The molecular weight is fundamental for all stoichiometric calculations, from synthesis to formulation and analytical standard preparation.
| Property | Value | Source |
| Molecular Weight (Free Base) | 192.28 g/mol | [4] |
| Molecular Weight (HCl Salt) | 228.74 g/mol | Calculated from[4] |
Spectroscopic Confirmation
While specific spectral data for this compound is not widely published, standard spectroscopic techniques are essential for confirming its identity.
Experimental Protocol: NMR and Mass Spectrometry for Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the hydrogen-carbon framework of the molecule.
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to see distinct signals for the non-equivalent piperidine ring protons, a multiplet for the proton at the C4 position, and a singlet corresponding to the six protons of the two N-methyl groups.
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon NMR spectrum to confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular mass of the parent molecule.
-
Methodology: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.
-
Expected Result: The primary ion observed will be for the free base (the protonated parent molecule), [M+H]⁺, at an m/z of approximately 193.1.
-
Solid-State Properties
The solid-state properties of an API are critical as they influence stability, dissolution rate, and manufacturability.[1]
Physical Appearance and Crystallinity
As a salt, the compound is expected to be a crystalline solid at ambient temperature.
Experimental Protocol: Visual and Microscopic Examination
-
Visual Inspection: Observe the sample under good lighting for its physical appearance (e.g., color, texture). It is expected to be a white to off-white powder.
-
Polarized Light Microscopy (PLM): Place a small amount of the powder on a microscope slide with a drop of immersion oil. View under a polarized light microscope. The presence of birefringence (light and dark particles when the stage is rotated) confirms the crystalline nature of the material.
Melting Point and Thermal Behavior
The melting point is a key indicator of purity and provides information about the material's thermal stability.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is superior to traditional melting point apparatus as it provides a complete thermal profile, including melting endotherm, decomposition events, and potential polymorphic transitions.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.
-
The sharp peak of the endotherm corresponds to the melting point. The onset temperature is typically reported. Any exothermic event following the melt may indicate decomposition.
-
X-ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying the solid form (polymorph, salt, co-crystal) and assessing its crystallinity.[5]
Caption: General workflow for X-ray Powder Diffraction (XRPD) analysis.
Solution Properties
Solution properties are paramount as they directly relate to the bioavailability and formulation design of a drug.[6]
Aqueous Solubility
Solubility is arguably the most critical physicochemical property for orally administered drugs. The hydrochloride salt form is specifically chosen to enhance the aqueous solubility of the basic parent molecule.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
-
Rationale: This method determines the equilibrium solubility, which is the most relevant value for biopharmaceutical assessment.
-
Methodology:
-
Add an excess amount of the solid compound to vials containing buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Agitate the vials at a constant temperature (25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Dissociation Constant (pKa)
The pKa governs the extent of ionization of a molecule at a given pH. This is crucial for predicting its solubility, absorption, and distribution. The primary ionizable center in this molecule is the piperidine nitrogen.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in water to create a solution of known concentration (e.g., 0.01 M).
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH while continuously monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve. The pKa of the piperidine amine is expected to be in the basic range (typically 9-11).
Partition and Distribution Coefficient (LogP / LogD)
These values measure the lipophilicity of a compound, which is a key predictor of its ability to cross biological membranes.
-
LogP (Partition Coefficient): Measures the partitioning of the neutral species between octanol and water.
-
LogD (Distribution Coefficient): Measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is more physiologically relevant.
Caption: Workflow for LogD determination using the shake-flask method.
Stability Assessment
API stability is a critical quality attribute that affects safety, efficacy, and shelf-life.
Experimental Protocol: Forced Degradation Study
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Methodology: Subject the API in both solid and solution states to stress conditions more severe than accelerated storage conditions.
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: Treat with 3% H₂O₂.
-
Thermal Stress: Heat the solid powder (e.g., at 105 °C).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples by a suitable HPLC method to separate the parent peak from any degradation products.
Conclusion for the Field Scientist
The define its potential and its challenges as a drug candidate. Its nature as a hydrochloride salt suggests favorable aqueous solubility, a significant advantage in formulation. However, a comprehensive understanding of its solid-state form (crystallinity and polymorphism), pKa, lipophilicity (LogD), and stability profile is non-negotiable. The experimental frameworks provided in this guide represent the industry-standard approach to gathering this essential data. A thorough execution of these protocols will build a robust data package, enabling informed decisions in lead optimization, pre-formulation, and the overall progression of this compound through the drug development pipeline.
References
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Title: Physical and Chemical Characterization for APIs Source: Labinsights URL: [Link]
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Title: Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization Source: National Institutes of Health (NIH) - PMC URL: [Link]
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The Genesis of a Therapeutic Mainstay: A Technical History of Piperidine-Based Sulfonamides
For decades, the sulfonamide functional group has been a cornerstone of medicinal chemistry, leading to the development of a vast array of therapeutic agents. While the initial discovery of sulfonamides revolutionized the treatment of bacterial infections, the subsequent incorporation of the piperidine moiety marked a pivotal moment in the evolution of this versatile scaffold. This technical guide delves into the discovery and history of piperidine-based sulfonamides, tracing their journey from early synthetic explorations to their establishment as a diverse class of drugs with wide-ranging therapeutic applications.
The Dawn of the Sulfonamide Era and the Quest for New Frontiers
The story of sulfonamides begins in the 1930s with Gerhard Domagk's groundbreaking discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye. This led to the development of the first class of synthetic antimicrobial agents and earned Domagk the Nobel Prize in Physiology or Medicine in 1939. The initial focus of sulfonamide research was primarily on developing new antibacterial agents by modifying the sulfanilamide core. However, as the limitations of these early drugs, such as toxicity and the emergence of bacterial resistance, became apparent, medicinal chemists began to explore structural modifications that could lead to new therapeutic applications beyond infectious diseases.
The diversification of sulfonamide research in the mid-20th century was driven by the observation that some sulfonamides exhibited biological activities other than antibacterial effects. A key breakthrough came with the discovery of the diuretic properties of certain sulfonamides. This finding opened up a new therapeutic avenue and spurred the investigation of a wide range of N-substituted sulfonamide derivatives. It was within this context of exploring non-antibacterial applications that the piperidine ring emerged as a valuable structural motif.
The Strategic Incorporation of the Piperidine Moiety
The introduction of the piperidine ring into the sulfonamide scaffold was a deliberate and strategic decision by medicinal chemists. The piperidine moiety, a six-membered heterocyclic amine, offered several advantages:
-
Modulation of Physicochemical Properties: The piperidine ring, being a saturated and flexible system, could be used to fine-tune the lipophilicity and solubility of the sulfonamide molecule. This was crucial for improving oral bioavailability and altering the pharmacokinetic profile of the drug.
-
Introduction of a Basic Center: The nitrogen atom in the piperidine ring provided a basic center, which could be important for interacting with biological targets or for salt formation to improve drug formulation.
-
Scaffold for Further Functionalization: The piperidine ring served as a versatile scaffold that could be further substituted at various positions, allowing for the exploration of a wide range of chemical space and the optimization of biological activity.
While pinpointing the absolute first synthesis of a piperidine-based sulfonamide is challenging from the available historical record, the period between the 1940s and 1960s saw a surge in research in this area, particularly in the context of developing new diuretics and other non-antibacterial agents.
Early Synthetic Strategies: Building the Piperidine-Sulfonamide Linkage
The early syntheses of piperidine-based sulfonamides relied on classical organic chemistry reactions. The most common approach involved the reaction of a sulfonyl chloride with a piperidine derivative.
General Synthetic Pathway (Classical Method)
A typical early synthesis would involve the following steps:
-
Preparation of the Sulfonyl Chloride: An aromatic or heterocyclic compound would be treated with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl).
-
Condensation with a Piperidine Derivative: The resulting sulfonyl chloride would then be reacted with a suitable piperidine derivative in the presence of a base to neutralize the hydrochloric acid byproduct.
Aromatic_Compound [label="Aromatic/Heterocyclic\nStarting Material"]; Chlorosulfonic_Acid [label="Chlorosulfonic Acid\n(ClSO₃H)", shape=ellipse, fillcolor="#FFFFFF"]; Sulfonyl_Chloride [label="Sulfonyl Chloride\n(R-SO₂Cl)"]; Piperidine_Derivative [label="Piperidine Derivative\n(R'-NH)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., Pyridine)", shape=ellipse, fillcolor="#FFFFFF"]; Piperidine_Sulfonamide [label="Piperidine-Based Sulfonamide\n(R-SO₂-NR')"];
Aromatic_Compound -> Sulfonyl_Chloride [label="Chlorosulfonation"]; Sulfonyl_Chloride -> Piperidine_Sulfonamide; Piperidine_Derivative -> Piperidine_Sulfonamide [label="Condensation"]; Base -> Piperidine_Sulfonamide [style=dotted]; }
This straightforward approach allowed for the synthesis of a variety of N-sulfonylpiperidine derivatives. The specific piperidine starting material could be chosen to introduce desired substituents on the piperidine ring, enabling early structure-activity relationship (SAR) studies.
The Rise of Piperidine-Based Sulfonamides in Therapeutics
The initial exploration of piperidine-based sulfonamides quickly led to the discovery of compounds with significant therapeutic potential, particularly as diuretics and later in other areas of medicine.
Carbonic Anhydrase Inhibitors and Diuretics
A major breakthrough in the history of piperidine-based sulfonamides was their development as carbonic anhydrase inhibitors. Carbonic anhydrase is an enzyme that plays a crucial role in the transport of carbon dioxide and the regulation of pH in the body. Inhibition of this enzyme in the kidneys leads to a diuretic effect.
The discovery that sulfonamides could inhibit carbonic anhydrase led to a focused effort to develop potent and selective inhibitors for the treatment of edema and glaucoma. The incorporation of the piperidine ring proved to be a successful strategy in this endeavor. The piperidine moiety could be modified to optimize the binding of the sulfonamide to the active site of the enzyme and to improve the pharmacokinetic properties of the drug.
| Drug Class | Example | Therapeutic Use |
| Carbonic Anhydrase Inhibitors | Acetazolamide (early prototype) | Glaucoma, Edema |
| Loop Diuretics | Furosemide, Torsemide | Edema, Hypertension |
| Thiazide Diuretics | Hydrochlorothiazide | Hypertension, Edema |
Table 1: Examples of Sulfonamide-Based Diuretics
Beyond Diuretics: A Diversification of Applications
The success of piperidine-based sulfonamides as diuretics demonstrated the value of this chemical class and encouraged researchers to explore their potential in other therapeutic areas. Over the following decades, the piperidine-sulfonamide scaffold became a privileged structure in medicinal chemistry, leading to the development of drugs with a wide range of pharmacological activities, including:
-
Anticonvulsants: Certain piperidine-based sulfonamides were found to have anticonvulsant properties, leading to the development of drugs for the treatment of epilepsy.
-
Anti-inflammatory Agents: The sulfonamide group, in combination with a piperidine ring, was incorporated into molecules designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
-
Antiviral Agents: More recently, piperidine-based sulfonamides have been investigated as potential antiviral agents, including inhibitors of HIV protease.
-
Anticancer Agents: The ability of sulfonamides to inhibit carbonic anhydrase isoforms that are overexpressed in certain cancers has led to the development of piperidine-based sulfonamides as anticancer agents.
Evolution of Synthetic Methodologies
While the classical synthesis of piperidine-based sulfonamides via sulfonyl chlorides remains a viable method, modern organic chemistry has provided more efficient and versatile approaches.
Modern Synthetic Protocols: Amide Coupling and Beyond
Contemporary methods for synthesizing piperidine-based sulfonamides often employ modern coupling reagents that allow for the formation of the sulfonamide bond under milder conditions and with greater functional group tolerance.
A Modern Amide Coupling Approach:
A common modern strategy involves the coupling of a carboxylic acid-containing sulfonamide with a piperidine derivative using a peptide coupling reagent.
Sulfonamide_Acid [label="Sulfonamide with\nCarboxylic Acid"]; Coupling_Reagent [label="Coupling Reagent\n(e.g., HATU, EDCI)", shape=ellipse, fillcolor="#FFFFFF"]; Piperidine_Derivative [label="Piperidine Derivative\n(R'-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., DIPEA)", shape=ellipse, fillcolor="#FFFFFF"]; Piperidine_Sulfonamide [label="Piperidine-Based\nSulfonamide"];
Sulfonamide_Acid -> Piperidine_Sulfonamide; Coupling_Reagent -> Piperidine_Sulfonamide [style=dotted]; Piperidine_Derivative -> Piperidine_Sulfonamide [label="Amide Coupling"]; Base -> Piperidine_Sulfonamide [style=dotted]; }
Detailed Experimental Protocol: A Representative Modern Synthesis
The following protocol describes a representative modern synthesis of a piperidine-based sulfonamide using an amide coupling reaction.
Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid
-
Reaction Setup: To a solution of 4-sulfamoylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dimethylformamide, DMF), add a coupling reagent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Piperidine: Add ethyl piperidine-4-carboxylate (1.0 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
This modern approach offers several advantages over classical methods, including milder reaction conditions, higher yields, and broader substrate scope.
Conclusion: An Enduring Legacy and a Promising Future
The discovery and development of piperidine-based sulfonamides represent a significant chapter in the history of medicinal chemistry. The strategic incorporation of the piperidine ring into the sulfonamide scaffold unlocked a wealth of new therapeutic possibilities, extending the utility of this remarkable functional group far beyond its initial application as an antibacterial agent. From their early role as diuretics to their current use in a diverse range of therapeutic areas, piperidine-based sulfonamides have had a profound and lasting impact on human health.
The ongoing exploration of this chemical class, driven by a deeper understanding of disease biology and the continuous evolution of synthetic methodologies, ensures that the story of piperidine-based sulfonamides is far from over. As researchers continue to innovate and refine these versatile molecules, we can anticipate the emergence of new and improved therapies for a wide range of diseases in the years to come.
References
- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.
- Mann, T., & Keilin, D. (1940). Sulphanilamide as a specific inhibitor of carbonic anhydrase.
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- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
An In-depth Technical Guide to the Theoretical and Computational-Driven Characterization of N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the multifaceted analysis of N,N-dimethylpiperidine-4-sulfonamide hydrochloride. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by detailing the integration of experimental spectroscopic techniques with advanced computational modeling. The guide covers fundamental aspects from synthesis and structural elucidation to in-depth quantum chemical calculations and molecular docking studies, offering insights into the molecule's electronic properties, reactivity, and potential as a bioactive agent. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Piperidine-Sulfonamide Scaffolds
The piperidine nucleus is a prevalent structural motif in a vast array of biologically active compounds and natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. When coupled with a sulfonamide functional group, the resulting molecule often exhibits a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] this compound, a specific derivative, holds promise as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] A thorough understanding of its structural, electronic, and interactive properties is paramount for its rational application in drug design and development. This guide delineates a synergistic approach, combining experimental data with computational modeling to achieve a holistic characterization of this compound.
Synthesis and Spectroscopic Characterization
The foundational step in the study of any novel compound is its synthesis and unambiguous structural confirmation. The synthesis of this compound can be achieved through a multi-step process, often culminating in the reaction of a suitable sulfonyl chloride with N,N-dimethylpiperidin-4-amine.[4][5]
General Synthesis Protocol
A representative synthesis workflow is outlined below. The rationale for each step is to ensure the formation of the desired product with high purity, which is crucial for subsequent accurate spectroscopic and computational analysis.
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Elucidation
The synthesized compound's structure is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence.
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are instrumental in identifying the functional groups present in the molecule. The experimental vibrational frequencies are compared with theoretical values obtained from DFT calculations to achieve a precise assignment of vibrational modes.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal integrations are used to map the connectivity of the atoms within the molecule.[1][7]
-
UV-Visible Spectroscopy: This technique provides insights into the electronic transitions within the molecule. The experimental absorption maxima are correlated with theoretical electronic transitions calculated using Time-Dependent Density Functional Theory (TD-DFT).[6][8]
Quantum Chemical Calculations: A Deeper Insight
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and reactivity properties of molecules.[9][10] For this compound, these calculations provide a theoretical framework to understand its behavior at the molecular level.
Geometry Optimization
The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable level of theory for such calculations on organic molecules.[7][11] The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Vibrational Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be directly compared to the experimental FT-IR and FT-Raman spectra, aiding in the assignment of the observed bands.[12]
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |
| N-H Stretch (of HCl salt) | ~3100 | (Predicted) | Stretching vibration of the protonated piperidine nitrogen. |
| C-H Stretch (aliphatic) | 2800-3000 | (Predicted) | Symmetric and asymmetric stretching of C-H bonds in the piperidine ring and methyl groups. |
| S=O Asymmetric Stretch | ~1350 | (Predicted) | Asymmetric stretching of the sulfonyl group. |
| S=O Symmetric Stretch | ~1160 | (Predicted) | Symmetric stretching of the sulfonyl group. |
| S-N Stretch | ~930 | (Predicted) | Stretching vibration of the sulfur-nitrogen bond.[7] |
Table 1: A representative comparison of expected experimental and calculated vibrational frequencies for key functional groups in this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[13] A smaller gap suggests higher reactivity.[11]
Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap.
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[9] The MEP map is color-coded, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive). This information is crucial for understanding intermolecular interactions, including hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs.[14] It allows for the quantification of hyperconjugative interactions, which contribute to the stability of the molecule.[6] By examining the interactions between filled and empty orbitals, one can understand the delocalization of electron density within the molecular framework.
Molecular Docking: Probing Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor protein.[10] This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.[2]
Molecular Docking Protocol
The following steps outline a typical molecular docking workflow for this compound against a hypothetical protein target.
Caption: A streamlined workflow for molecular docking studies.
The choice of the protein target is dictated by the therapeutic area of interest. For instance, if investigating anticancer properties, a relevant target could be a carbonic anhydrase or a specific kinase.[2]
Interpretation of Docking Results
The output of a docking simulation includes the binding affinity (often expressed as a docking score in kcal/mol) and the predicted binding pose of the ligand within the receptor's active site. A lower binding energy generally indicates a more favorable interaction. Analysis of the binding pose reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.
| Parameter | Description | Significance |
| Binding Affinity (kcal/mol) | The calculated free energy of binding. | A lower value suggests a stronger and more stable interaction. Binding affinities ranging from -6.8 to -8.2 kcal/mol are considered favorable.[2][15] |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (e.g., O, N). | Crucial for the specificity and stability of ligand binding. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Contribute significantly to the overall binding affinity. |
| RMSD (Å) | Root Mean Square Deviation between the docked pose and a reference conformation. | A value close to 2 Å is considered a good prediction. |
Table 2: Key parameters for the evaluation of molecular docking results.
Conclusion and Future Directions
The integrated approach of experimental spectroscopy and theoretical computations provides a powerful and comprehensive framework for the characterization of this compound. This guide has outlined the key methodologies, from synthesis and structural elucidation to in-depth quantum chemical analysis and molecular docking simulations. The insights gained from these studies are invaluable for understanding the intrinsic properties of this molecule and for guiding its future applications in medicinal chemistry and drug development. Future work could involve the synthesis of a library of derivatives and the use of the computational models established here to predict their biological activities, thereby accelerating the discovery of novel therapeutic agents.
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7482. Retrieved from [Link]
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Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. (2018). Gazi University Journal of Science, 31(4), 1145-1159. Retrieved from [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Semantic Scholar. Retrieved from [Link]
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Graphical representation of HOMO and LUMO orbitals of selected 1,2,4-triazine Sulfonamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. (1970). Journal of Chemical Thermodynamics, 2(6), 833-847. Retrieved from [Link]
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An In-depth Technical Guide to Potential Therapeutic Targets for N,N-dimethylpiperidine-4-sulfonamide Hydrochloride Derivatives
Introduction
The N,N-dimethylpiperidine-4-sulfonamide hydrochloride scaffold represents a compelling starting point for novel drug discovery endeavors. This chemical architecture marries two privileged pharmacophores: the piperidine ring and the sulfonamide group. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs across a wide range of therapeutic areas, including neurology, pain management, and oncology.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions contribute to its frequent appearance in successful drug candidates. The sulfonamide group, on the other hand, is a versatile functional group renowned for its ability to act as a bioisostere of carboxylic acids and to coordinate with metal ions in enzyme active sites, most notably zinc.[2] This has led to the development of a plethora of sulfonamide-based drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer therapies.[3]
The strategic combination of these two moieties in the N,N-dimethylpiperidine-4-sulfonamide core suggests a broad potential for biological activity. This guide provides an in-depth exploration of the most promising therapeutic targets for derivatives of this scaffold, grounded in existing scientific literature and proven experimental methodologies. For each potential target, we will delve into the mechanistic rationale, provide detailed protocols for in vitro validation, and present visual workflows and pathway diagrams to facilitate a deeper understanding.
Chapter 1: Carbonic Anhydrase (CA) Inhibition for Oncology and Ophthalmic Disorders
Mechanistic Rationale & Authoritative Grounding
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Various CA isoforms are expressed throughout the human body and are involved in a multitude of physiological processes. The sulfonamide moiety is a classic zinc-binding group, making it an excellent starting point for the design of CA inhibitors.[2]
In the context of oncology, tumor-associated isoforms such as CA IX and CA XII are overexpressed in many hypoxic tumors. Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. Therefore, selective inhibition of CA IX and XII is a promising strategy for cancer treatment.[2][4] Piperidine-based sulfonamides have been successfully developed as potent and selective inhibitors of these tumor-associated CAs, where the piperidine "tail" can be modified to achieve isoform selectivity.[2][4]
In ophthalmology, CA II is abundant in the ciliary processes of the eye and plays a crucial role in the secretion of aqueous humor. Inhibition of CA II leads to a reduction in intraocular pressure (IOP), making it a key target for the management of glaucoma.[5]
Derivatives of N,N-dimethylpiperidine-4-sulfonamide are prime candidates for development as CA inhibitors. The sulfonamide group can directly engage with the zinc ion in the active site, while the N,N-dimethylpiperidine portion can be further functionalized to enhance binding affinity and selectivity for specific isoforms.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency of test compounds against various human carbonic anhydrase (hCA) isoforms.
Pillar of Trustworthiness: This self-validating protocol includes a known standard inhibitor (Acetazolamide) to ensure the assay is performing correctly and to provide a benchmark for the potency of the test compounds.
Materials:
-
Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (N,N-dimethylpiperidine-4-sulfonamide derivatives)
-
Acetazolamide (standard inhibitor)
-
CO₂-saturated water
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve recombinant hCA isoforms in the buffer solution to a final concentration of 1-2 µM.
-
Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare serial dilutions of the test compounds and acetazolamide in the buffer solution.
-
Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation.
-
Prepare the assay buffer containing the pH indicator.
-
-
Enzyme Inhibition Assay:
-
Equilibrate the stopped-flow spectrophotometer to 25°C.
-
In one syringe of the stopped-flow instrument, load the enzyme solution mixed with either the test compound at various concentrations or the vehicle control.
-
In the other syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The final volume in the observation cell will contain the enzyme, test compound/vehicle, and CO₂ substrate.
-
Monitor the change in absorbance of the pH indicator over time at its λmax as the pH decreases due to the formation of protons by the CA-catalyzed reaction.
-
-
Data Analysis:
-
Determine the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualization: CA Inhibition in the Tumor Microenvironment
Caption: CA IX/XII activity in hypoxic tumors leads to extracellular acidification, promoting cancer progression.
Chapter 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
Mechanistic Rationale & Authoritative Grounding
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to increased insulin secretion and improved glycemic control in patients with type 2 diabetes.[6][7][8]
While the initial research has focused on piperazine sulfonamides, the structural and electronic similarity between piperazine and piperidine makes DPP-IV a highly plausible target for N,N-dimethylpiperidine-4-sulfonamide derivatives.[6][7][9][10] The piperidine nitrogen can mimic the interactions of the piperazine ring within the DPP-IV active site, and the sulfonamide group can be oriented to form key hydrogen bonds.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against DPP-IV.
Pillar of Trustworthiness: The inclusion of a positive control (a known DPP-IV inhibitor like Sitagliptin) and a negative control (no inhibitor) ensures the validity of the assay results.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Sitagliptin (standard inhibitor)
-
Test compounds
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPP-IV in Tris buffer.
-
Prepare a stock solution of Gly-Pro-AMC in DMSO.
-
Prepare stock solutions of test compounds and Sitagliptin in DMSO.
-
Create serial dilutions of the test compounds and Sitagliptin in Tris buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of Tris buffer.
-
Add 10 µL of the test compound dilution, Sitagliptin dilution, or DMSO (for control wells).
-
Add 20 µL of the DPP-IV enzyme solution to all wells except the blank (add buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_test / Fluorescence_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Visualization: DPP-IV Inhibition Assay Workflow
Caption: A streamlined workflow for the in vitro fluorometric DPP-IV inhibition assay.
Chapter 3: Dihydropteroate Synthase (DHPS) Inhibition for Bacterial Infections
Mechanistic Rationale & Authoritative Grounding
Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folic acid synthesis pathway. Bacteria synthesize their own folate, which is essential for the production of nucleotides and ultimately DNA replication. Sulfonamide antibiotics are structural analogs of p-aminobenzoic acid (PABA), the natural substrate of DHPS. They act as competitive inhibitors of the enzyme, thereby blocking folate synthesis and arresting bacterial growth.[11][12]
Recent studies have shown that novel sulfonamide derivatives containing a piperidine moiety exhibit excellent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae. These compounds were confirmed to interact with DHPS and also to damage the bacterial cell membrane, suggesting a dual mechanism of action.[11][12][13] This provides a strong rationale for investigating N,N-dimethylpiperidine-4-sulfonamide derivatives as potential antibacterial agents for both agricultural and clinical applications.
Experimental Protocol: In Vitro DHPS Inhibition and Antibacterial Susceptibility Testing
This section describes a two-part protocol: a direct enzyme inhibition assay for DHPS and a standard broth microdilution assay for determining antibacterial activity.
Pillar of Trustworthiness: The use of a known sulfonamide antibiotic (e.g., Sulfamethoxazole) as a positive control in both assays provides a reliable benchmark for activity.
Part A: DHPS Enzyme Inhibition Assay
Materials:
-
Recombinant DHPS enzyme (e.g., from E. coli)
-
p-Aminobenzoic acid (PABA)
-
Dihydropterin pyrophosphate (DHPP)
-
Test compounds
-
Sulfamethoxazole (standard inhibitor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
Malachite green reagent for phosphate detection
-
96-well microplates
-
Spectrophotometer
Procedure:
-
To the wells of a 96-well plate, add the reaction buffer, DHPS enzyme, and various concentrations of the test compound or sulfamethoxazole.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding PABA and DHPP.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of pyrophosphate released using the malachite green reagent, which forms a colored complex with inorganic phosphate.
-
Read the absorbance at 620 nm.
-
Calculate the IC₅₀ values as described previously.
Part B: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Standard antibiotic (e.g., Sulfamethoxazole)
-
96-well microplates
-
Resazurin (viability indicator)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds and the standard antibiotic in CAMHB.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, add resazurin to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).
Visualization: Dual Mechanism of Action of Piperidine-Sulfonamides
Caption: Proposed dual action: inhibition of folate synthesis and disruption of the cell membrane.
Summary Table of Potential Therapeutic Targets
| Therapeutic Target | Associated Disease(s) | Rationale for N,N-dimethylpiperidine-4-sulfonamide Derivatives |
| Carbonic Anhydrases (CA II, IX, XII) | Glaucoma, Cancer | The sulfonamide group is a known zinc-binding pharmacophore for CA inhibition. The piperidine moiety can be modified to confer isoform selectivity.[2][4][5] |
| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | Structural similarity to piperazine sulfonamides, which have shown promise as DPP-IV inhibitors.[6][7][8][9][10] |
| Dihydropteroate Synthase (DHPS) | Bacterial Infections | The sulfonamide group acts as a competitive inhibitor of PABA. The piperidine moiety may enhance activity and contribute to a dual mechanism.[11][12][13] |
| Sigma 1 (σ1) Receptor | Neurological Disorders (e.g., pain, depression) | Piperidine-based sulfonamides have been identified as high-affinity ligands for the σ1 receptor.[14] |
| Androgen Receptor (AR) | Prostate Cancer | An N-arylpiperidine-1-sulfonamide scaffold has demonstrated potent AR antagonism.[15] |
| Monoamine Transporters (DAT, 5-HTT) | CNS Disorders (e.g., depression, ADHD) | The piperidine scaffold is a core component of known dopamine and serotonin reuptake inhibitors.[16][17] |
| Gamma-Secretase | Alzheimer's Disease | Piperidine N-arylsulfonamides have been developed as inhibitors of this key enzyme in amyloid-beta production.[18] |
References
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Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 71(4), 631–643. [Link]
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Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). Pharmacia, 69(4), 993-1002. [Link]
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El-Sayed, N. N. E., et al. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 225, 113798. [Link]
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Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4). [Link]
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Vittorio, S., et al. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(5), 748. [Link]
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Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]
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Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(23), 5767. [Link]
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D'Ascenzio, M., et al. (2016). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules, 21(9), 1233. [Link]
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Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2021). RSC Advances, 11(52), 32879-32891. [Link]
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Best, J. D., et al. (2006). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4257-4261. [Link]
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Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(17), 9923. [Link]
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Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold. ResearchGate. [Link]
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Zhou, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5897. [Link]
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Zhou, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. [Link]
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Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 63, 424-433. [Link]
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Bonifazi, A., et al. (2018). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 61(21), 9645-9662. [Link]
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Zhou, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. [Link]
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Meltzer, P. C., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 43(6), 1163-1174. [Link]
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Piperidine-4-sulfonamide hydrochloride. MySkinRecipes. [Link]
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Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Organic & Biomolecular Chemistry, 20(2), 269-275. [Link]
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Paudel, Y. N., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. ACS Chemical Neuroscience, 8(1), 139-148. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2019). ChemRxiv. [Link]
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Khan, I., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 88. [Link]
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Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2018). TSI Journals. [Link]
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Li, T., et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry. [Link]
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Sulfonamide derivatives of piperidine. ResearchGate. [Link]
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Ospanova, A. K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6246. [Link]
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Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (2021). ResearchGate. [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. [Link]
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Foreword: The Piperidine-Sulfonamide Scaffold as a Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Structural Analogs and Derivatives of N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Welcome to a detailed exploration of the structural landscape surrounding this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand the synthesis, modification, and application of this important chemical scaffold. The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved drugs, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] When combined with the sulfonamide functional group—a pharmacophore renowned for its wide spectrum of bioactivities, from antibacterial to anticancer effects—the resulting molecule becomes a powerful starting point for chemical innovation.[1][2]
This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical experience, explaining not just what to do, but why specific synthetic and analytical choices are made. We will delve into the causality behind experimental design, the importance of self-validating protocols, and the structure-activity relationships (SAR) that guide the evolution of these molecules from simple building blocks to potent therapeutic candidates.
The Core Moiety: N,N-dimethylpiperidine-4-sulfonamide
N,N-dimethylpiperidine-4-sulfonamide, in its hydrochloride salt form (CAS: 956034-29-0), serves as our foundational structure.[3] While it is often utilized as a reference standard in analytical and quality control settings during drug development, its true value lies in its potential as a template for derivatization.[3] The molecule can be dissected into three key components, each offering a vector for modification: the piperidine ring, the sulfonamide linker, and the terminal dimethylamino group.
| Property | Value | Source |
| CAS Number | 956034-29-0 (HCl salt) | [3] |
| Molecular Formula | C₇H₁₆N₂O₂S · HCl | [3] |
| Molecular Weight | 228.74 g/mol | [3] |
| Free Base CAS | 956075-49-3 | [3] |
Understanding the interplay of these components is critical for designing novel analogs with tailored pharmacological profiles.
Strategic Synthesis of Piperidine Sulfonamide Derivatives
The construction of piperidine sulfonamide analogs is a well-established process in medicinal chemistry, typically centered around the formation of the sulfonamide bond. The most common and reliable method involves the reaction of a piperidine amine with a sulfonyl chloride in the presence of a base.
General Synthetic Workflow
The choice of a specific synthetic route depends on the desired final structure and the availability of starting materials. A common, flexible approach involves the coupling of a pre-functionalized piperidine with a substituted sulfonyl chloride. This methodology is robust and allows for the late-stage introduction of diversity.
Below is a generalized workflow for the synthesis of piperidine sulfonamide derivatives.
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Methodological & Application
Application Notes and Protocols for N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Introduction: Unveiling the Potential of a Versatile Piperidine-Sulfonamide Scaffold
N,N-dimethylpiperidine-4-sulfonamide hydrochloride is a piperidine-containing sulfonamide that holds promise for researchers in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent nitrogen-containing heterocycle in FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties.[1][2] The sulfonamide group is a well-established pharmacophore, most notably recognized for its antibacterial activity through the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.[3][4] This unique combination of a piperidine ring and a dimethylated sulfonamide functional group suggests potential applications as a novel antibacterial agent or as a versatile building block in the synthesis of more complex bioactive molecules.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the utility of this compound. While specific literature on this exact compound is limited[6], the protocols and insights presented herein are grounded in established principles of sulfonamide and piperidine chemistry, offering a solid foundation for its synthesis, characterization, and evaluation in relevant biological assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 956034-29-0 | [7] |
| Molecular Formula | C₇H₁₆N₂O₂S·HCl | [7] |
| Molecular Weight | 228.74 g/mol | [7] |
| Appearance | White to off-white solid | Inferred from typical hydrochloride salts |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | Inferred from structure |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details a standard and reliable method for the synthesis of this compound from commercially available starting materials. The reaction involves the nucleophilic attack of an amine on a sulfonyl chloride, a cornerstone reaction in the synthesis of sulfonamides.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
4-Piperidinesulfonamide
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-piperidinesulfonamide (1.0 eq) in formic acid (5.0 eq).
-
Methylation: To the stirred solution, add formaldehyde (3.0 eq) dropwise.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 100°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated NaOH solution until the pH is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethylpiperidine-4-sulfonamide free base.
-
Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in diethyl ether. To this solution, add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Antibacterial Susceptibility Testing
Given the well-documented antibacterial properties of sulfonamides[4], a primary application of this compound is its evaluation as a potential antibacterial agent. This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against common bacterial strains.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: A schematic of the broth microdilution method for MIC determination.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile water or DMSO.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Targeting Folate Biosynthesis
The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4] Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment. Folic acid is a precursor for the synthesis of nucleotides, which are required for DNA and RNA synthesis. By inhibiting DHPS, sulfonamides disrupt bacterial replication and growth. It is hypothesized that this compound will exert its antibacterial effect through a similar mechanism.
Hypothesized Mechanism of Action
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N,N-dimethylpiperidine-4-sulfonamide hydrochloride in kinase inhibitor synthesis protocol
An In-Depth Technical Guide to the Application of N,N-dimethylpiperidine-4-sulfonamide hydrochloride in the Synthesis of Kinase Inhibitors
Introduction: A Scaffold of Significance in Modern Drug Discovery
The relentless pursuit of targeted therapies in oncology and beyond has placed a significant emphasis on the design and synthesis of highly specific kinase inhibitors. Within this landscape, the this compound moiety has emerged as a critical building block, valued for its ability to impart desirable physicochemical and pharmacological properties to the final drug candidate.[1][2] This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles, practical synthetic protocols, and its role in the creation of potent kinase inhibitors targeting critical cell signaling pathways.
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents due to its chemical stability and ability to act as a hydrogen bond acceptor.[3][4][5] When incorporated into a piperidine ring, a common scaffold in drug discovery known to improve properties like solubility and cell permeability, the resulting structure offers a versatile platform for creating molecules with high affinity and selectivity for their biological targets.[6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 956034-29-0 | [9] |
| Molecular Formula | C₇H₁₆N₂O₂S · HCl | [9] |
| Molecular Weight | 228.74 g/mol | [9] |
| Appearance | Solid | N/A |
| Solubility | Soluble in water and polar organic solvents | Inferred |
The PI3K/mTOR Signaling Pathway: A Prime Target for Intervention
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10][11] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a compelling target for the development of anticancer therapeutics.[12][13][14] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved treatment outcomes.[15][16]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Gedatolisib.
Application in the Synthesis of Gedatolisib (PF-05212384): A Case Study
Gedatolisib (also known as PF-05212384 or PKI-587) is a potent, dual inhibitor of all four Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[17][18][19][20] Its chemical structure features a core moiety linked to N,N-dimethylpiperidine-4-carboxamide, which is derived from the corresponding sulfonamide. This section details a plausible synthetic protocol for the incorporation of this key fragment.
The overall synthetic strategy for many kinase inhibitors involves a convergent approach where key fragments are synthesized separately and then coupled in the final stages. The this compound serves as a crucial building block for one of these fragments.
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Topic: Comprehensive Analytical Protocols for the Purity Assessment of N,N-dimethylpiperidine-4-sulfonamide Hydrochloride
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive suite of validated analytical methods for determining the identity, assay, and purity of N,N-dimethylpiperidine-4-sulfonamide hydrochloride, a key chemical intermediate in pharmaceutical synthesis. Moving beyond a simple listing of procedures, this document elucidates the scientific rationale behind the selection of each method and its parameters. We present detailed, step-by-step protocols for a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method for assay and related substances, an orthogonal assay determination via non-aqueous potentiometric titration, and methods for residual solvents, identity, and other critical quality attributes. All methodologies are designed to be self-validating through rigorous system suitability criteria and are grounded in principles outlined by major pharmacopeias and ICH guidelines to ensure data integrity and regulatory compliance.
Introduction and Physicochemical Profile
This compound is a piperidine-based sulfonamide derivative. Given its structure, featuring a secondary amine within the piperidine ring (after protonation) and a tertiary sulfonamide, its purity is critical to prevent the formation of unwanted side products, including potential genotoxic impurities like nitrosamines, in subsequent manufacturing steps. A multi-faceted analytical approach is therefore essential to build a complete purity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 956034-29-0 | [1] |
| Molecular Formula | C₇H₁₆N₂O₂S · HCl | [1] |
| Molecular Weight | 228.74 g/mol | [1] |
| Chemical Structure | - | |
| Appearance | White to off-white solid | Typical for amine salts |
| Solubility | Soluble in water and methanol | Inferred from structure |
Integrated Analytical Strategy for Purity Determination
A single analytical method is insufficient to fully characterize a pharmaceutical intermediate. A robust purity profile is established by combining an orthogonal set of analytical techniques, each designed to measure a different quality attribute. The relationship between these core tests is illustrated below.
Caption: Overall analytical workflow for purity assessment.
Method 1: Assay and Related Substances by RP-HPLC
3.1. Principle and Rationale A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the cornerstone for purity analysis. It separates the main component from its organic impurities based on their polarity.
-
Causality of Experimental Choices:
-
Column: A C18 stationary phase is selected for its versatility in retaining moderately polar to nonpolar compounds. The piperidine and sulfonamide groups provide sufficient polarity for good interaction with an aqueous-organic mobile phase.
-
Mobile Phase: A buffered aqueous phase (e.g., phosphate or acetate buffer) is crucial to control the ionization state of the piperidine amine, ensuring consistent retention times and peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and common use in pharmaceutical analysis. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable runtime.
-
Detector: UV detection at a low wavelength (~210 nm) is selected because the sulfonamide group is not a strong chromophore. Detection at a low UV wavelength provides the necessary sensitivity for quantifying impurities at low levels.
-
3.2. Detailed Experimental Protocol
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10, v/v) |
3.2.1. Solution Preparation
-
Standard Solution (for Assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Concentration ≈ 0.5 mg/mL).
-
Sample Solution: Prepare in the same manner as the Standard Solution, using the sample to be tested.
-
Sensitivity Solution (for Impurity Quantification): Further dilute the Standard Solution (e.g., 1.0 mL to 100.0 mL) to a concentration corresponding to the reporting threshold (e.g., 0.05% of the sample concentration).
3.2.2. System Suitability Testing (SST) Before sample analysis, the chromatographic system's performance must be verified. This is a self-validating step to ensure the system is fit for its intended purpose on the day of analysis, as mandated by pharmacopeias like USP <621>.[2][3]
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The Piperidine-Sulfonamide Scaffold: A Versatile Platform for Drug Discovery Featuring N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Introduction: The Strategic Value of the Piperidine-Sulfonamide Motif
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1] Its stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] When combined with the sulfonamide functional group, a versatile pharmacophore known for a wide spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties, the resulting piperidine-sulfonamide motif offers a powerful platform for the design of novel therapeutics.[2][3] This scaffold provides a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties.
This technical guide focuses on the utility of a specific, readily accessible building block: N,N-dimethylpiperidine-4-sulfonamide hydrochloride . We will provide detailed protocols for its synthesis and subsequent derivatization, along with expert insights into the strategic application of this scaffold in drug discovery programs. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to efficiently generate libraries of diverse compounds for structure-activity relationship (SAR) studies.
PART 1: Synthesis of the this compound Scaffold
The synthesis of the title compound is a straightforward two-step process commencing from the commercially available piperidine-4-sulfonyl chloride. This approach ensures high yields and purity, making it an ideal starting point for library synthesis.[4][5]
Workflow for Scaffold Synthesis
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperidine-4-sulfonyl chloride hydrochloride
-
Dimethylamine (2M solution in THF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (4M solution in 1,4-dioxane)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
Step 1: Synthesis of N,N-dimethylpiperidine-4-sulfonamide (Free Base)
-
To a stirred solution of piperidine-4-sulfonyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add a 2M solution of dimethylamine in THF (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure N,N-dimethylpiperidine-4-sulfonamide free base.
Step 2: Formation of this compound
-
Dissolve the purified free base (1.0 eq) in a minimal amount of DCM at 0 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.
-
A precipitate will form. Continue stirring at 0 °C for 30 minutes.
-
Remove the solvent under reduced pressure to yield this compound as a solid. The product can be used in the next step without further purification.
PART 2: Derivatization of the Scaffold for Library Synthesis
The secondary amine of the piperidine ring in N,N-dimethylpiperidine-4-sulfonamide serves as a versatile handle for introducing molecular diversity. The following protocols outline key derivatization strategies.
Application Note 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. It proceeds via the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, which is then reduced in situ. This method is particularly advantageous as it is less prone to over-alkylation compared to direct alkylation with alkyl halides.
Caption: General workflow for N-alkylation via reductive amination.
-
To a suspension of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to generate the free base.
-
Add the desired aldehyde or ketone (1.1 eq) and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-24 hours until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Application Note 2: N-Arylation via Buchwald-Hartwig Amination
The introduction of aryl or heteroaryl moieties on the piperidine nitrogen can significantly impact the pharmacological properties of the resulting compounds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of piperidine scaffolds.
Caption: Workflow for Buchwald-Hartwig N-arylation.
Caution: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
-
In a glovebox or under a stream of inert gas, add N,N-dimethylpiperidine-4-sulfonamide (free base, 1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq) to a Schlenk flask.
-
Add anhydrous toluene (0.1 M).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
PART 3: Data Presentation and Characterization
Thorough characterization of all synthesized compounds is crucial for ensuring their identity and purity. Standard analytical techniques should be employed.
Table 1: Representative Analytical Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₇ClN₂O₂S |
| Molecular Weight | 228.74 g/mol |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for the piperidine ring protons, the N,N-dimethyl protons, and the NH₂⁺ proton. |
| ¹³C NMR (DMSO-d₆) | Corresponding signals for the carbon atoms of the piperidine ring and the N,N-dimethyl groups. |
| Mass Spectrometry | [M+H]⁺ (for the free base) at m/z 193.10 |
Conclusion
This compound is a readily accessible and highly versatile scaffold for drug discovery. The protocols detailed in this guide provide a solid foundation for the synthesis of this building block and its subsequent derivatization into diverse chemical libraries. By leveraging modern synthetic methodologies such as reductive amination and Buchwald-Hartwig cross-coupling, researchers can efficiently explore the chemical space around the piperidine-sulfonamide core to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- Blakemore, D. C., et al. (2018). Organic Process Research & Development, 22(11), 1635-1644.
-
MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
-
ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
NIH. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
PubMed. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Retrieved from [Link]
-
PubMed. (n.d.). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
Sources
Application Note & Protocol: Determining the Solubility of N,N-dimethylpiperidine-4-sulfonamide hydrochloride in Organic Solvents
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on determining the solubility of N,N-dimethylpiperidine-4-sulfonamide hydrochloride in various organic solvents. Due to a lack of publicly available solubility data for this specific compound[1], this guide furnishes a robust experimental protocol alongside the foundational scientific principles governing the solubility of sulfonamide hydrochloride salts. Adherence to this protocol will enable the generation of reliable and reproducible solubility data, which is critical for applications ranging from reaction chemistry to pharmaceutical formulation.
Introduction: The Critical Role of Solubility Data
This compound (CAS No: 956034-29-0) is a piperidine derivative containing a sulfonamide group.[2] Compounds within this class are of significant interest in medicinal chemistry. While this specific molecule is primarily available as a chemical standard for analytical and quality control purposes[2], its structural motifs are common in pharmacologically active agents.
The solubility of an active pharmaceutical ingredient (API) or intermediate is a fundamental physicochemical property that dictates its behavior in various systems.[3] It influences reaction kinetics, purification strategies (e.g., crystallization), and, crucially for drug development, bioavailability and formulation design. Understanding the solubility profile in a range of organic solvents is a non-trivial yet essential step in early-stage development.[3] This guide provides the theoretical framework and a practical, step-by-step protocol to empower researchers to generate this vital data.
Scientific Principles: What Governs Solubility?
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[4] For a compound like this compound, solubility is a complex interplay of its structural features: the ionic hydrochloride salt, the polar sulfonamide group, and the largely nonpolar piperidine ring.
-
Ionic Character: The hydrochloride salt of the piperidine nitrogen makes the molecule an ionic compound. This salt form generally confers high solubility in highly polar, protic solvents like water, but significantly lower solubility in nonpolar organic solvents. In organic solvents, the dissolution process requires overcoming the strong lattice energy of the crystal.
-
Polarity and Hydrogen Bonding: The sulfonamide group (-SO₂N(CH₃)₂) contains highly electronegative oxygen and nitrogen atoms, making it a polar functional group capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. Solvents that are also polar and can act as hydrogen bond donors (e.g., alcohols) are more likely to solvate the molecule effectively.
-
Molecular Structure: The piperidine ring and the N,N-dimethyl groups contribute to the molecule's size and nonpolar surface area. This aspect favors solubility in less polar solvents.
The overall solubility in a given organic solvent will be a balance of these competing factors. For instance, while the hydrochloride salt disfavors solubility in a nonpolar solvent like hexane, the organic backbone of the molecule disfavors it in highly aqueous systems. Therefore, a range of solvents with varying polarities must be tested. The extended Hildebrand solubility approach is a theoretical model often used to estimate and correlate the solubility of sulfonamides in various solvent systems.[5]
Experimental Protocol: Isothermal Shake-Flask Method
This section details a reliable and widely accepted method for determining the equilibrium solubility of this compound. The isothermal shake-flask method is considered a "gold standard" for its accuracy.
3.1. Materials and Reagents
-
Solute: this compound (Purity ≥98%)
-
Solvents: A range of analytical grade (≥99%) organic solvents should be selected to cover a spectrum of polarities. A suggested list is provided in the table below.
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
3.2. Rationale for Solvent Selection
The choice of solvents is critical to building a comprehensive solubility profile. The following solvents are recommended to probe the effects of polarity, proticity, and hydrogen bonding capability.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding and solvating the ionic hydrochloride and polar sulfonamide group. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | High dipole moment to solvate polar groups; cannot donate hydrogen bonds. DMSO and DMF are powerful solvating agents for many sulfonamides.[6] |
| Moderate Polarity | Acetone, Ethyl Acetate | Intermediate polarity to probe the balance between the polar and nonpolar features of the molecule. |
| Low Polarity | Dichloromethane (DCM) | A non-protic solvent with low polarity, capable of dissolving many organic compounds. |
| Nonpolar | Toluene, Hexane | Expected to have very low solubility due to the ionic nature of the compound. |
3.3. Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
3.4. Step-by-Step Protocol
-
Preparation of Stock Solutions (for Quantification):
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or water) to prepare a concentrated stock solution.
-
Perform serial dilutions to create a set of calibration standards (e.g., 5-6 standards) covering the expected concentration range.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to several vials. An amount that ensures a solid phase remains after equilibration is crucial (e.g., 10-20 mg).
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typical. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
-
-
Sampling and Analysis:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter material.
-
Accurately dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC) to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved solute.
-
-
Data Calculation and Reporting:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The final solubility should be reported in standard units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as mean ± standard deviation.
-
Data Presentation and Interpretation
The quantitative results from the protocol should be compiled into a clear, structured table. This allows for easy comparison of solubility across different solvent classes.
Table 1: Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Methanol | 6.6 | TBD | TBD | |
| e.g., Ethanol | 5.2 | TBD | TBD | |
| e.g., Acetonitrile | 6.2 | TBD | TBD | |
| e.g., DMSO | 7.2 | TBD | TBD | |
| e.g., Acetone | 5.4 | TBD | TBD | |
| e.g., Dichloromethane | 3.4 | TBD | TBD | |
| e.g., Toluene | 2.4 | TBD | TBD | |
| e.g., Hexane | 0.0 | TBD | TBD | |
| TBD: To Be Determined by experiment. |
4.1. Logical Relationship Diagram
The following diagram illustrates the expected relationship between solvent properties and the solubility of this compound.
Caption: Factors influencing the solubility of the target compound in different solvents.
Conclusion
This application note provides the necessary theoretical background and a detailed, practical protocol for determining the solubility of this compound in a range of organic solvents. By systematically applying the isothermal shake-flask method and leveraging appropriate analytical techniques, researchers can generate the high-quality, reproducible data essential for advancing chemical synthesis, process development, and pharmaceutical sciences.
References
-
Hanaee, J., et al. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Axios Research. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C7H16N2O2S). Available at: [Link]
-
Jouyban, A. (2010). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. Available at: [Link]
-
Pobudkowska, A., et al. (2021). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link]
-
PubChem. (n.d.). N,N-dimethylpiperidine-4-carboxamide hydrochloride. Available at: [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Available at: [Link]
-
PubChemLite. (n.d.). 4-amino-n,n-dimethylpiperidine-1-sulfonamide hydrochloride. Available at: [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine hydrochloride. Available at: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Unknown. (2014). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
MySkinRecipes. (n.d.). N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride. Available at: [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Available at: [Link]
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Mastering the Art of the S-N Bond: A Guide to Coupling Reactions with N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sulfonamide Moiety
In the landscape of modern medicinal chemistry, the sulfonamide functional group stands as a cornerstone scaffold. Its prevalence in a wide array of therapeutic agents is a testament to its versatile physicochemical properties, which can enhance binding affinity, improve pharmacokinetic profiles, and serve as a crucial pharmacophore. N,N-dimethylpiperidine-4-sulfonamide hydrochloride is a valuable building block in this context, offering a saturated heterocyclic core combined with a secondary sulfonamide ready for synthetic elaboration. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful coupling of this important synthetic intermediate.
The piperidine ring system is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive design element. When functionalized with a sulfonamide group, as in N,N-dimethylpiperidine-4-sulfonamide, it provides a vector for the introduction of diverse aryl and heteroaryl groups, enabling the exploration of vast chemical space in the pursuit of novel drug candidates.[2]
Chemical Properties and Handling of this compound
This compound (CAS: 956034-29-0) is a salt, which enhances its stability and shelf-life.[3] However, for most coupling reactions, the free base (N,N-dimethylpiperidine-4-sulfonamide, CAS: 956075-49-3) is the reactive species.[3] Therefore, an initial neutralization step is typically required.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O₂S · HCl | [3] |
| Molecular Weight | 228.74 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | Inferred from structure |
It is crucial to handle the hydrochloride salt and the free base in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Coupling Strategies: N-Arylation Reactions
The most common and synthetically valuable coupling reaction for N,N-dimethylpiperidine-4-sulfonamide is N-arylation, which involves the formation of a bond between the sulfonamide nitrogen and an aromatic or heteroaromatic ring. The two predominant methodologies for achieving this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5] It offers high functional group tolerance and generally proceeds under milder conditions than traditional methods.[6]
Reaction Principle: A palladium catalyst, in the presence of a suitable phosphine ligand and a base, facilitates the cross-coupling of an aryl halide or triflate with the sulfonamide. The catalytic cycle involves oxidative addition of the aryl electrophile to the Pd(0) species, coordination of the sulfonamide, and reductive elimination to yield the N-arylated product and regenerate the active catalyst.[6]
Workflow for Buchwald-Hartwig Coupling:
Sources
- 1. N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide | C27H31N3O3S2 | CID 66561564 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride as a Versatile Building Block for Parallel Synthesis
Abstract
The piperidine-sulfonamide motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically relevant agents. Its unique combination of a basic nitrogen, a hydrogen bond acceptor/donor sulfonamide, and a conformationally restricted saturated ring system allows for precise three-dimensional exploration of target binding pockets.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the application of N,N-dimethylpiperidine-4-sulfonamide hydrochloride, a ready-to-use building block, in the rapid generation of compound libraries via parallel synthesis. We present field-tested methodologies for diversification at the piperidine nitrogen through reductive amination and N-acylation, focusing on the causal relationships between reagent choice, reaction conditions, and experimental outcomes to empower researchers in drug discovery.
Introduction: The Strategic Value of the Piperidine-Sulfonamide Scaffold
In the quest for novel therapeutics, the selection of appropriate chemical scaffolds is paramount. The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, prized for its metabolic stability and its ability to modulate physicochemical properties such as solubility and lipophilicity.[1][2] When combined with a sulfonamide group—a key pharmacophore known for its ability to form critical hydrogen bonds and act as a bioisostere for other functional groups—the resulting scaffold becomes a powerful tool for drug design.[4][5] Sulfonamide-containing molecules have demonstrated a vast range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[4][6]
This compound offers a distinct advantage for library synthesis. The secondary amine of the piperidine ring serves as a robust and accessible handle for chemical diversification, while the sulfonamide nitrogen is pre-capped as a stable dimethylamide. This design prevents undesired side reactions at the sulfonamide, directing library-generating reactions exclusively to the piperidine nitrogen. This note details its use in two cornerstone parallel synthesis reactions: reductive amination and N-acylation.
Physicochemical & Handling Profile
Proper handling and understanding of a building block's properties are critical for successful and safe experimentation.
| Property | Value | Source(s) |
| Chemical Name | This compound | Internal |
| CAS Number | 1093863-12-0 (HCl Salt) | Internal |
| Alternate CAS | 956075-49-3 (Free Base) | [7] |
| Molecular Formula | C₇H₁₇ClN₂O₂S | Internal |
| Molecular Weight | 228.74 g/mol | Internal |
| Appearance | White to off-white solid | [7] |
| pKa (Conjugate Acid) | ~11.1-11.2 (piperidine free base) | [8][9] |
| Solubility | HCl Salt: Soluble in water, methanol.[10][11][12] Free Base: Soluble in various organic solvents (DCM, THF, DMF).[9] | Inferred |
Safe Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound may cause skin, eye, and respiratory irritation.[7] Avoid inhalation of dust and direct contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information.[7][13]
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Application in Parallel Synthesis: Reaction Workflows & Protocols
The hydrochloride salt form of this building block necessitates the use of a non-nucleophilic base to liberate the free secondary amine in situ for subsequent reactions. A workflow diagram for a typical parallel synthesis campaign is shown below.
Caption: General workflow for parallel library synthesis.
Protocol 1: Parallel Reductive Amination
Reductive amination is a robust and highly reliable method for forming C-N bonds, making it ideal for library synthesis. The one-pot procedure involves the in situ formation of an iminium ion from the amine and an aldehyde, which is then immediately reduced by a selective hydride agent.
Causality of Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[14] Its steric bulk and electron-withdrawing acetate groups render it a mild reducing agent, incapable of reducing the starting aldehyde.[14][15] It selectively and rapidly reduces the more electrophilic iminium ion intermediate, preventing side reactions and allowing for a convenient one-pot procedure.[2][3] This is a significant advantage over harsher reagents like sodium borohydride (NaBH₄), which would require a two-step process to avoid reducing the aldehyde.[16][17]
-
Base: A non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required at a minimum of 1.0 equivalent to neutralize the hydrochloride salt and liberate the free piperidine. An excess (e.g., 1.5-2.0 eq) is often used to also neutralize any catalytic acid used or acidic byproducts.
-
Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is preferred as NaBH(OAc)₃ is water-sensitive and reacts slowly with alcohols.[2][16]
Caption: Reductive amination reaction scheme.
Detailed Step-by-Step Protocol (24-well plate format):
-
Plate Preparation:
-
To each well of a 24-well plate containing a magnetic stir flea, add 1.1 equivalents of this compound (e.g., 25.2 mg, 0.11 mmol).
-
Prepare a 1.0 M stock solution of a diverse set of aldehydes (Reactant Array) in anhydrous DMF.
-
Dispense 100 µL of the appropriate aldehyde stock solution (0.1 mmol, 1.0 eq) to each designated well.
-
Add 1.5 equivalents of DIPEA (e.g., 26 µL, 0.15 mmol) to each well to liberate the free amine.
-
Add 400 µL of anhydrous DCM to each well.
-
-
Reaction Initiation:
-
Seal the plate and allow the mixture to stir for 20-30 minutes at room temperature to facilitate pre-formation of the iminium ion.
-
In a separate vial, prepare a solution of sodium triacetoxyborohydride (1.5 eq, 31.8 mg, 0.15 mmol per well) in 500 µL of anhydrous DCM per well.
-
Unseal the plate and add 500 µL of the NaBH(OAc)₃ solution to each well.
-
-
Reaction and Monitoring:
-
Reseal the plate securely and stir the reactions at room temperature for 16-24 hours.
-
To monitor, take a 5 µL aliquot from a representative well, quench with 100 µL of saturated aqueous NaHCO₃, extract with 200 µL of ethyl acetate, and analyze the organic layer by LC-MS to check for consumption of the starting amine.
-
-
Workup and Purification:
-
Unseal the plate and quench each reaction by slowly adding 1 mL of saturated aqueous NaHCO₃ solution. Stir for 15 minutes.
-
Extract each well with 2 x 1 mL of DCM.
-
Combine the organic extracts for each well in a new plate and concentrate to dryness using a centrifugal evaporator.
-
The crude products can be purified by parallel reverse-phase preparative HPLC.[4]
-
Troubleshooting:
-
Low Conversion: If starting material remains, consider adding a catalytic amount of acetic acid (0.1 eq) with the reactants to accelerate iminium formation.[3][18] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate.
-
Aldehyde Reduction: This indicates the reducing agent is too strong or the reaction is too acidic. NaBH(OAc)₃ should prevent this, but if observed, ensure no strong acids are present.
Protocol 2: Parallel N-Acylation
N-acylation with acyl chlorides is a rapid and high-yielding reaction for producing amides, providing an orthogonal method to diversify the scaffold.
Causality of Reagent Selection:
-
Acylating Agent: Acyl chlorides are highly electrophilic and react readily with secondary amines. They are often preferred in library synthesis for their high reactivity, which typically drives reactions to completion quickly.
-
Base: A non-nucleophilic base like pyridine or triethylamine (at least 1.0 eq) is essential. It serves a dual purpose: neutralizing the starting material's HCl salt and scavenging the HCl byproduct generated during the acylation reaction.[19][20] This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.
Detailed Step-by-Step Protocol (24-well plate format):
-
Plate Preparation:
-
To each well of a 24-well plate, add 1.0 equivalent of this compound (e.g., 22.9 mg, 0.1 mmol).
-
Add 1.0 mL of anhydrous DCM to each well.
-
Add 2.2 equivalents of triethylamine (e.g., 31 µL, 0.22 mmol) to each well.
-
-
Reaction Initiation:
-
Prepare 1.0 M stock solutions of a diverse array of acyl chlorides in anhydrous DCM.
-
Cool the reaction plate to 0 °C in an ice bath.
-
Slowly add 110 µL of the appropriate acyl chloride stock solution (0.11 mmol, 1.1 eq) to each well.
-
-
Reaction and Monitoring:
-
Remove the plate from the ice bath and allow it to warm to room temperature. Stir for 2-4 hours.
-
Monitor reaction completion by LC-MS as described in Protocol 1. These reactions are typically very fast.
-
-
Workup and Purification:
-
Quench the reaction by adding 1 mL of water to each well.
-
Add 1 mL of DCM and shake the plate to partition the layers.
-
Remove the aqueous layer. Wash the organic layer with 1 mL of saturated aqueous NaHCO₃, followed by 1 mL of brine.
-
Isolate the organic layer and concentrate to dryness.
-
Purification can be achieved using parallel purification techniques such as Solid-Phase Extraction (SPE) with silica cartridges or preparative HPLC.[4][21] Scavenger resins can also be employed to remove excess acyl chloride.[22]
-
Conclusion
This compound is a highly effective and strategically designed building block for parallel synthesis. Its pre-functionalized, stable sulfonamide directs diversification efforts to the piperidine nitrogen, which is readily modified through robust and scalable reactions like reductive amination and N-acylation. The protocols and technical insights provided herein are designed to be self-validating, emphasizing the causal links between reagent choice and reaction outcome. By leveraging this building block, drug discovery teams can rapidly and efficiently generate high-quality libraries of novel piperidine-sulfonamide derivatives for biological screening.
References
-
Booth, R. J., & Hodges, J. C. (1997). A new methodology for solution-phase chemical library synthesis and purification is described. Journal of the American Chemical Society, 119(21), 4882-4886. Available at: [Link]
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Grokipedia. (n.d.). Piperidine. Retrieved January 20, 2026, from [Link]
-
Edwards, P.J. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27. Available at: [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 20, 2026, from [Link]
-
Edwards, P.J. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. PubMed. Available at: [Link]
- Merck Index. (n.d.). Piperidine. Retrieved January 20, 2026, from an online version of the Merck Index. A general reference for chemical properties.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 20, 2026, from [Link]
-
Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available at: [Link]
-
Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved January 20, 2026, from [Link]
- Medley, J. W. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved January 20, 2026, from [Link]
- Murray, P. (n.d.). Parallel Synthesis and Library Design.
-
Britton, J., & Raston, C. L. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PubMed Central (PMC). Available at: [Link]
-
Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. Available at: [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved January 20, 2026, from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved January 20, 2026, from [Link]
- Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. UCL.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
-
Oxford Reference. (n.d.). Amine salts. Retrieved January 20, 2026, from [Link]
- Al-Ghorbani, M., et al. (2015). Sulfonamides: a patent review (2012 - 2014).
-
Suri, J. T., et al. (2006). A rapid and efficient one-pot synthesis of arylpiperazines via Buchwald-Hartwig amination. PubMed Central (PMC). Available at: [Link]
-
ResearchGate. (2015). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved January 20, 2026, from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. Available at: [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved January 20, 2026, from [Link]
-
Dahal, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved January 20, 2026, from [Link]
-
Quora. (2018). Are amines soluble in organic solvents? Retrieved January 20, 2026, from [Link]
Sources
- 1. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Application Notes and Protocols: N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride in Fragment-Based Drug Design
Introduction: The Strategic Value of Saturated Heterocyclic Fragments
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification and lead generation in modern medicinal chemistry. The core principle of FBDD is elegantly simple: begin with small, low-complexity molecules ("fragments"), identify those that bind with high ligand efficiency to a biological target, and then grow, merge, or link these fragments into more potent, drug-like molecules. This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).
Within the vast landscape of available fragments, saturated heterocycles, and specifically piperidine scaffolds, offer significant advantages. Unlike their flat, aromatic counterparts, these three-dimensional fragments provide access to a greater volume of chemical space, enabling more specific and nuanced interactions with protein binding sites.[1][2] The piperidine ring, in particular, is a prevalent motif in FDA-approved drugs, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting substituents in well-defined spatial orientations.[3]
This guide focuses on the application of N,N-dimethylpiperidine-4-sulfonamide hydrochloride , a fragment that combines the desirable 3D geometry of the piperidine core with the well-established hydrogen bonding capabilities of a sulfonamide group. The sulfonamide moiety is a critical pharmacophore, known for its ability to engage in key interactions within protein active sites, particularly with backbone amides and charged residues.[3][4][5] This application note will provide a comprehensive overview of its properties, a detailed protocol for its synthesis, and step-by-step methodologies for its application in FBDD campaigns using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Physicochemical Properties and "Rule of Three" Compliance
For a molecule to be an effective fragment, it must possess physicochemical properties that align with the "Rule of Three" (Ro3), which empirically defines the characteristics of a good starting point for FBDD. These guidelines help ensure that the fragment has room for optimization without becoming excessively large or lipophilic.
This compound (free base form for calculation) is an exemplary fragment that adheres well to these principles.
| Property | Value (Calculated/Predicted) | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 192.28 g/mol | ≤ 300 Da | Yes |
| cLogP | ~ -0.5 to 0.5 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (from the piperidine N-H) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (two sulfonyl oxygens, one piperidine N) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
Note: The hydrochloride salt form enhances aqueous solubility, a crucial characteristic for biophysical screening assays.
Synthesis Protocol
The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available piperidine-4-sulfonyl chloride. The following protocol is a representative method.
Part 1: Synthesis of N,N-dimethylpiperidine-4-sulfonamide
-
Reaction Setup: To a solution of piperidine-4-sulfonyl chloride hydrochloride (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask, add an excess of a suitable base, like triethylamine (3.0 eq), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as a gas bubbled through the reaction mixture) dropwise to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylpiperidine-4-sulfonamide.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain the pure free base.
Part 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified N,N-dimethylpiperidine-4-sulfonamide free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Application in Fragment-Based Drug Design: A Workflow
The utility of this compound as a fragment is realized through its application in biophysical screening assays to identify and characterize its binding to a protein target of interest.
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfonamide Synthesis with Piperidine Derivatives
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of sulfonamides, specifically those involving piperidine derivatives. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you streamline your experimental workflows and achieve optimal results.
Troubleshooting Guide: Common Problems and Solutions
The synthesis of sulfonamides from sulfonyl chlorides and piperidine derivatives, while a cornerstone reaction in medicinal chemistry, is not without its challenges.[1][2] This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Problem 1: Low or No Product Yield
Question: My reaction to synthesize a piperidinyl sulfonamide has a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the sulfonylation of piperidines can be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding and unreactive sulfonic acid. This is one of the most frequent causes of low yield.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture. It is also best to use a fresh or properly stored sulfonyl chloride, as older reagents may have already undergone partial hydrolysis.
-
-
Low Nucleophilicity or Steric Hindrance of the Piperidine Derivative: While piperidine itself is a reasonably strong nucleophile, substituents on the ring can significantly impact its reactivity.
-
Electron-Withdrawing Groups: Groups that pull electron density away from the nitrogen atom will decrease its nucleophilicity, slowing down the reaction.
-
Steric Hindrance: Bulky substituents near the nitrogen atom can physically block the approach of the sulfonyl chloride.
-
Solution: To overcome low nucleophilicity or steric hindrance, you can increase the reaction temperature or prolong the reaction time. The use of a stronger, non-nucleophilic base can also enhance the reactivity of the piperidine nitrogen.
-
-
Inadequate Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. If the base is too weak or used in insufficient amounts, the reaction mixture will become acidic. This leads to the protonation of the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least one equivalent of a suitable non-nucleophilic organic base. Triethylamine (Et₃N) and pyridine are commonly used. For less reactive piperidine derivatives, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.
-
-
Improper Solvent Choice: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.
-
Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally good choices. The optimal solvent will depend on the specific solubility of your piperidine derivative and sulfonyl chloride.
-
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the piperidine derivative (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM or THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS). Gentle heating may be required for less reactive substrates.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Problem 2: Formation of Unexpected Side Products
Question: I am observing an unexpected side product in my reaction mixture. What could it be, and how can I prevent its formation?
Answer: The formation of side products can complicate the purification process and reduce the overall yield of your desired sulfonamide. The most common side product is the sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.[3]
-
Sulfonyl Chloride Hydrolysis: As previously mentioned, the reaction of sulfonyl chloride with any trace amounts of water will produce the corresponding sulfonic acid.[3]
-
Prevention: The most effective way to prevent this is to maintain strictly anhydrous conditions throughout the experiment. Adding the piperidine derivative to the reaction mixture before the sulfonyl chloride can also be beneficial, as the more nucleophilic amine will react preferentially over water.
-
-
Reaction with Nucleophilic Bases: If a nucleophilic base like pyridine is used in excess or at high temperatures, it can sometimes react with the sulfonyl chloride.
-
Prevention: Use a non-nucleophilic base like triethylamine or DBU. If pyridine is necessary, use it in moderation and at lower temperatures.
-
Below is a diagram illustrating the desired reaction pathway versus the common side reaction of sulfonyl chloride hydrolysis.
Caption: Reaction scheme showing the desired sulfonamide formation and the competing hydrolysis side reaction.
Problem 3: Purification Challenges
Question: I am having difficulty purifying my piperidinyl sulfonamide. What are the best practices for purification?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the sulfonic acid side product, or the protonated base.
| Method | Description | Best For | Considerations |
| Aqueous Work-up | Washing the organic layer with dilute acid (e.g., 1M HCl) will remove excess amine and base. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can remove the sulfonic acid byproduct. | Initial purification to remove major impurities. | Ensure your product is stable to acidic and basic conditions. |
| Column Chromatography | A standard technique for separating compounds based on polarity. | Isolating the pure sulfonamide from closely related impurities. | Choosing the right solvent system is crucial. A gradient elution is often necessary. |
| Recrystallization | A powerful technique for purifying solid compounds. | Obtaining highly pure, crystalline material. | Finding a suitable solvent or solvent pair can be time-consuming. The product must be a solid at room temperature. |
-
Solvent Selection: Choose a solvent in which your sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Add a minimal amount of the hot recrystallization solvent to your crude product until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals of the purified sulfonamide should form. Do not disturb the flask to allow for the formation of large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in sulfonamide synthesis? A1: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This is crucial because if the HCl is not neutralized, it will protonate the nitrogen of the piperidine starting material, rendering it non-nucleophilic and effectively stopping the reaction.
Q2: Can I use an aqueous base like sodium hydroxide? A2: It is generally not recommended to use an aqueous base like sodium hydroxide. The presence of water will promote the hydrolysis of the highly reactive sulfonyl chloride, leading to a significant decrease in the yield of the desired sulfonamide.
Q3: How can I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q4: Are there alternative methods for synthesizing sulfonamides if the reaction with sulfonyl chloride is not working? A4: Yes, while the reaction of a sulfonyl chloride with an amine is the most traditional method, other approaches exist. For instance, sulfonamides can be synthesized from sulfonic acids or their sodium salts, often under microwave irradiation.[4] There are also methods that utilize sulfonyl hydrazides or involve electrochemical synthesis from thiols and amines.[2][5]
References
Sources
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-b.com [ajchem-b.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 10. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
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- 21. slideshare.net [slideshare.net]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pd-catalyzed reaction of sterically hindered hydrazones with aryl halides: synthesis of tetra-substituted olefins related to iso-combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Coupling Reactions with N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing coupling reactions involving N,N-dimethylpiperidine-4-sulfonamide hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic workflows. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in coupling reactions.
Q1: What is this compound and what are its primary applications in coupling reactions?
This compound is a chemical compound often used as a building block or intermediate in pharmaceutical synthesis.[1][2] Its structure, featuring a piperidine ring and a sulfonamide group, makes it a valuable component in the development of various bioactive molecules.[3] While not a coupling reagent itself, it typically participates as a nucleophilic amine (after deprotonation of the hydrochloride salt) in reactions to form larger, more complex molecules. These reactions are crucial in medicinal chemistry for creating new drug candidates.[3]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the properties of this compound is crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O₂S · HCl | [1] |
| Molecular Weight | 228.74 g/mol (192.28 for free base + 36.46 for HCl) | [1] |
| CAS Number | 956034-29-0 | [1] |
| Alternate CAS (Free Base) | 956075-49-3 | [1] |
| Solubility | Data not widely published, but as a hydrochloride salt, it is expected to have some solubility in polar protic solvents. Empirical determination in your reaction solvent is recommended. | |
| Stability & Storage | Store in a cool, dry place. As a hydrochloride salt, it is generally stable. The free base may be sensitive to air and moisture.[4] |
Q3: What types of coupling reactions is this compound typically used in?
N,N-dimethylpiperidine-4-sulfonamide, as the free base, is primarily used as an amine component in amide bond formation or sulfonamide synthesis .
-
Amide Bond Formation: The secondary amine of the piperidine ring can react with an activated carboxylic acid to form an amide bond. This is a cornerstone reaction in medicinal chemistry.[5]
-
N-Arylation/N-Alkylation: The piperidine nitrogen can also participate in cross-coupling reactions, such as copper-catalyzed N-arylation, to form new carbon-nitrogen bonds.[6][7]
Q4: Do I need to convert the hydrochloride salt to the free base before my reaction?
Yes, in most cases. The piperidine nitrogen in the hydrochloride salt is protonated, rendering it non-nucleophilic. To participate in a coupling reaction, it must be deprotonated to the free base. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.
Section 2: Troubleshooting Guide for Coupling Reactions
This section provides a structured approach to diagnosing and solving common problems encountered when using N,N-dimethylpiperidine-4-sulfonamide in coupling reactions.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges in coupling reactions. The root cause often lies in one of several key areas.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Analysis and Solutions
1. Incomplete Carboxylic Acid Activation
-
Cause: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) to react with the amine.[5] Insufficient or inefficient activation is a common failure point.
-
Troubleshooting Steps:
-
Verify Coupling Reagent Stoichiometry: For reagents like HATU or EDC, use 1.0-1.5 equivalents relative to the carboxylic acid.
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the N,N-dimethylpiperidine-4-sulfonamide.[8] This allows for the formation of the active intermediate.
-
Consider Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress side reactions and improve coupling efficiency, especially with carbodiimide reagents like EDC or DIC.[9]
-
Change Coupling Reagent: If standard reagents fail, consider converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] This is a more aggressive approach but can be highly effective for stubborn couplings.
-
2. Ineffective Deprotonation of the Amine
-
Cause: As a hydrochloride salt, the piperidine nitrogen is protonated. An acid-base reaction between the carboxylic acid and the amine can also occur, rendering the amine non-nucleophilic. A suitable base is required to liberate the free amine.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[8] Avoid nucleophilic bases like pyridine which can compete in the reaction.[8]
-
Base Stoichiometry: Use at least 2.0 equivalents of the base: one equivalent to neutralize the hydrochloride salt and another to neutralize the acid generated during the coupling reaction.
-
Premixing: Consider premixing the this compound with the base in the reaction solvent before adding the activated carboxylic acid.
-
3. Suboptimal Reaction Conditions
-
Cause: The choice of solvent, temperature, and reaction time can significantly impact the outcome.
-
Troubleshooting Steps:
-
Solvent: Ensure the use of anhydrous (dry) solvents like dimethylformamide (DMF) or dichloromethane (DCM).[8] Water can hydrolyze the activated carboxylic acid intermediate, leading to reaction failure.
-
Temperature: Most amide coupling reactions proceed well at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (e.g., 40-50 °C) may be beneficial. However, higher temperatures can also increase the rate of side reactions.
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[11]
-
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Probable Cause | Mitigation Strategy |
| Racemization | (If coupling to a chiral carboxylic acid) Over-activation of the carboxylic acid, or use of a strong base. | Add HOBt or OxymaPure to the reaction. Run the reaction at a lower temperature (e.g., 0 °C). |
| Urea Byproduct Precipitation | Use of carbodiimide reagents like DCC. | Switch to a carbodiimide that forms a soluble urea byproduct, such as DIC or the water-soluble EDC.[9][12] |
| Reaction with the Sulfonamide Moiety | The sulfonamide nitrogen is generally much less nucleophilic than the piperidine nitrogen. However, under very harsh conditions, it could potentially react. | This is unlikely under standard amide coupling conditions. Ensure you are using appropriate stoichiometry and not excessively harsh reagents. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
-
Cause: Similar polarity of starting materials and products, or the presence of soluble byproducts (e.g., diisopropylurea from DIC).[13]
-
Troubleshooting Steps:
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble reagents and byproducts. Quench the reaction with water or a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent.
-
Chromatography: Column chromatography is often necessary. A careful selection of the solvent system is critical to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a good starting point for many amide bond formations.
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mechanism of HATU-Mediated Coupling```dot
}``` Caption: Simplified mechanism of HATU-mediated amide coupling.
Section 4: References
-
Ye, Z., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Ball, N. D., et al. (2020). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]
-
Zhang, X., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Retrieved from [Link]
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
-
Evotec. (n.d.). Buy this compound. Retrieved from [Link]
-
Nature. (2019). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 : Commonly used sulfonamides and non-sulfonamide alternatives. Retrieved from [Link]
-
Wiley Online Library. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Redox-active benzimidazolium sulfonamides as cationic thiolating reagents for reductive cross-coupling of organic halides. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]
-
Beijing Dilun Biotechnology Co., Ltd. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-amino-n,n-dimethylpiperidine-1-sulfonamide hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wiley Online Library. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. Retrieved from [Link]
-
National Institutes of Health. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. PubMed. Retrieved from [Link]
-
ResearchGate. (2001). New Trends in Peptide Coupling Reagents. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ResearchGate. (2023). A Sensitive Analytical Approach for the Spectrophotometric Detection of Sulfamerazine in Its Medicinal Formulations Utilizing N, N-Dimethyl-P-Phenylenediamine Dihydrochloride as a Coupling Agent. Retrieved from [Link]
-
SciTePress. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]
-
National Institutes of Health. (2018). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. PMC. Retrieved from [Link]
Sources
- 1. This compound - CAS - 956034-29-0 | Axios Research [axios-research.com]
- 2. Buy this compound (EVT-1744810) | 956034-29-0 [evitachem.com]
- 3. N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride [myskinrecipes.com]
- 4. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 5. hepatochem.com [hepatochem.com]
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- 8. researchgate.net [researchgate.net]
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- 10. reddit.com [reddit.com]
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- 13. reddit.com [reddit.com]
troubleshooting guide for synthesis of kinase inhibitors using sulfonamides
Welcome to the technical support center for the synthesis of sulfonamide-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical class of therapeutic agents. The sulfonamide functional group is a cornerstone in the design of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1] However, its synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of sulfonamide kinase inhibitors, providing explanations for the underlying causes and actionable solutions.
Problem 1: Consistently Low or No Yield of the Desired Sulfonamide
Possible Causes and Solutions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which rapidly converts them to the corresponding unreactive sulfonic acid.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and use anhydrous solvents. It is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture. Using a fresh or properly stored sulfonyl chloride is also critical, as they can degrade over time.
-
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is critical for the reaction's success. The base neutralizes the HCl byproduct, and the solvent must dissolve the reactants without interfering with the reaction.
-
Solution: Use a non-nucleophilic organic base like pyridine or triethylamine to scavenge the HCl produced. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. The optimal combination will depend on the specific substrates.
-
-
Low Nucleophilicity of the Amine: Aromatic amines and some secondary amines are less nucleophilic and may react slowly or incompletely with the sulfonyl chloride.
-
Solution: For less reactive amines, consider using more forcing conditions, such as gentle heating. Alternatively, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required to facilitate the reaction. In some cases, transition-metal-catalyzed methods, such as copper- or palladium-catalyzed cross-coupling reactions, can be effective for challenging couplings.
-
-
Steric Hindrance: Significant steric bulk around the amine or the sulfonyl group can impede the reaction.
-
Solution: Prolonged reaction times and elevated temperatures may be necessary. If the issue persists, a redesign of the synthetic route to introduce the sulfonamide at an earlier stage with less sterically hindered precursors might be required.
-
Problem 2: Formation of Significant Side Products
Common Side Products and Mitigation Strategies:
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product, reducing the yield of the desired monosulfonamide.
-
Solution: Control the stoichiometry by using a slight excess of the amine (1.1-1.2 equivalents) to favor the monosubstituted product. Alternatively, a larger excess of the amine can be used, with the unreacted portion removed during workup. For complex substrates, using a protecting group on the primary amine that can be removed later is a viable strategy.
-
-
Polymerization: When synthesizing sulfonamides from starting materials containing both an amine and a sulfonyl chloride precursor on the same molecule (e.g., sulfonation of aniline), intermolecular reactions can lead to polymer formation.
-
Solution: The most effective strategy is to protect the amine functionality before generating the sulfonyl chloride. Acetylation is a common and effective protection method. Slow, controlled addition of the sulfonating agent at low temperatures can also help minimize polymerization.
-
-
Disulfide Formation from Thiols: If synthesizing the sulfonyl chloride in situ from a thiol, oxidative homocoupling to form a disulfide is a common side reaction.
-
Solution: The choice of oxidizing agent is critical. Experiment with different oxidant systems (e.g., N-Chlorosuccinimide (NCS)/tetrabutylammonium chloride (TBACl)/H₂O) to find the optimal conditions for your substrate.
-
Problem 3: Difficulties in Product Purification
Purification Challenges and Recommended Solutions:
-
Removal of Excess Organic Base: Bases like pyridine and triethylamine can be challenging to remove completely by rotary evaporation alone.
-
Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the amine base, forming a salt that is soluble in the aqueous layer and can be easily separated.
-
-
Presence of Unreacted Sulfonyl Chloride: Leftover sulfonyl chloride can co-elute with the product during chromatography.
-
Solution: Quench the reaction with a small amount of a nucleophilic scavenger, such as a primary amine (e.g., a few drops of butylamine), before the workup. This will convert the unreacted sulfonyl chloride into a more polar sulfonamide that is easier to separate.
-
-
Removal of Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): The sulfonic acid byproduct is highly polar and can sometimes interfere with purification.
-
Solution: A wash with a basic solution, such as saturated sodium bicarbonate, during the workup will deprotonate the acidic sulfonic acid, forming a salt that can be extracted into the aqueous layer.
-
-
Poor Solubility of the Sulfonamide Product: The final product may be poorly soluble, making purification by column chromatography difficult.
-
Solution: If the product precipitates from the reaction mixture, it can often be purified by trituration or washing with appropriate solvents to remove soluble impurities. Recrystallization from a suitable solvent system is also a powerful purification technique for solid products.
-
Frequently Asked Questions (FAQs)
Q1: What is the general, most reliable method for synthesizing a sulfonamide?
A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base like pyridine or triethylamine in an anhydrous aprotic solvent like DCM.
Q2: Can I use an aqueous base like sodium hydroxide for the reaction?
A2: While possible under certain conditions (known as Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride starting material. For most lab-scale syntheses of kinase inhibitors, an organic base in an anhydrous organic solvent is preferred to maximize yield.
Q3: How can I monitor the progress of my sulfonamide synthesis reaction?
A3: Thin-layer chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting amine and sulfonyl chloride. The formation of a new spot (the sulfonamide product) and the disappearance of the limiting reagent indicate the reaction is progressing. Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) are common visualization techniques.
Q4: Are there alternative, milder methods for sulfonamide synthesis if my starting materials are sensitive?
A4: Yes, several modern methods have been developed. These include:
-
Copper-catalyzed cross-coupling reactions: These can couple amines with sulfonyl chlorides or sulfonyl hydrazides under milder conditions.
-
Reactions involving sulfonyl azides: These can react with various nucleophiles to form sulfonamides.
-
Using SO2 surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used with Grignard reagents or amines to generate sulfonamides, avoiding the use of potentially harsh conditions to prepare sulfonyl chlorides.[2]
Q5: What are the key characterization techniques for my final sulfonamide kinase inhibitor?
A5: A combination of spectroscopic methods is essential to confirm the structure and purity of your compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonamide group.
-
Elemental Analysis: To determine the elemental composition and confirm purity.[3]
Data Presentation & Experimental Protocols
Table 1: Effect of Base and Solvent on Sulfonamide Synthesis Yield
This table summarizes the impact of different bases and solvents on the yield of a model sulfonamide synthesis, N-benzyl-4-toluenesulfonamide.
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 88 |
Experimental Protocol: General Synthesis of a Sulfonamide
This protocol provides a step-by-step methodology for a typical sulfonamide synthesis.
Materials:
-
Amine (1.1 equivalents)
-
Sulfonyl chloride (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (1.5 equivalents)
-
1M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.
-
Add the anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Visualizations
General Sulfonamide Synthesis Workflow
Caption: A typical workflow for the synthesis of sulfonamides.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield sulfonamide reactions.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
- Zhu, Y., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH.
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of naphthalenylamino benzenesulfonamides.
- Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- Wong, C., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols: Sulfonamide-Based Kinase Inhibitors.
- El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
Technical Support Center: Purification of Piperidine Sulfonamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the unique purification challenges presented by piperidine sulfonamide compounds. The inherent chemical nature of these molecules—possessing a basic piperidine nitrogen and a weakly acidic sulfonamide proton—creates specific hurdles in solubility, crystallization, and chromatography that require a nuanced approach. This document is designed to provide both the "how" and the "why" behind effective purification strategies.
Section 1: Troubleshooting Crystallization & Recrystallization
Crystallization is a powerful and cost-effective purification technique, but it is often the most challenging step for piperidine sulfonamides. The following Q&A section addresses common failures and provides systematic solutions.
Q1: My compound is "oiling out" during crystallization instead of forming a solid. What is happening and how do I fix it?
Answer: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a crystalline solid. This is typically because the solution becomes supersaturated at a temperature that is higher than the melting point of your compound (or a eutectic mixture of your compound and impurities). Oiled-out products are notoriously impure as the oil phase effectively traps impurities.
Immediate Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of hot solvent. This slightly reduces the supersaturation level.
-
Induce Crystallization: Vigorously scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled solution to act as a template for crystal growth.
Long-Term Strategy:
-
Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is significantly lower than the melting point of your sulfonamide compound.
-
Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or, more effectively, a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent like ethanol or acetone, and then slowly add a "poor" solvent like water or hexane at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Preliminary Purification: If the crude material is highly impure, the impurities can suppress crystallization. Consider a quick filtration through a silica plug or a rapid column chromatography step to remove the bulk of impurities before attempting recrystallization.
Q2: My product is precipitating as an amorphous powder, not well-defined crystals. How can this be improved?
Answer: The formation of an amorphous powder is typically caused by rapid precipitation from a highly supersaturated solution. This process traps solvent and impurities and often results in a lower-purity product. The key to forming well-ordered crystals is to slow down the cooling process.
Solutions:
-
Reduce the Cooling Rate: This is the most critical factor. Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop, insulated with a cloth or paper towels. Slow cooling is essential for growing larger, more ordered crystals.
-
Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperatures. This lowers the degree of supersaturation upon cooling, favoring slower, more controlled crystal growth.
-
Use a Solvent/Anti-Solvent System: As described above, dissolving the compound in a good solvent and then slowly diffusing in an anti-solvent at a constant temperature can produce high-quality crystals by maintaining a low level of supersaturation over a longer period.
Q3: I'm getting a very low yield from my recrystallization. What are the common causes?
Answer: Significant product loss during recrystallization is a common issue. It can stem from several factors related to solvent choice and experimental technique.
Potential Causes & Solutions:
-
Using Too Much Solvent: The most frequent cause of low yield. If too much solvent is used for dissolution, the solution will not become sufficiently saturated upon cooling for the product to crystallize out effectively.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. If you've already used too much, carefully evaporate some of the solvent to re-concentrate the solution.
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound, even at low temperatures, leading to significant product loss in the filtrate.
-
Solution: Perform a systematic solvent screen to find a solvent in which your compound is highly soluble when hot but poorly soluble when cold.
-
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step to remove insoluble impurities, you will lose a significant amount of product.
-
Solution: Use a pre-warmed funnel and flask for the filtration and perform the step as quickly as possible to prevent the solution from cooling down.
-
Diagram: Crystallization Troubleshooting Workflow This diagram outlines a decision-making process for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most versatile technique for purifying piperidine sulfonamides, especially for separating closely related impurities. However, their unique properties can cause issues.
Q4: My compound is streaking or "tailing" on the TLC plate and column. What is the cause?
Answer: Tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase (typically silica gel). For piperidine sulfonamides, this is almost always due to the basic piperidine nitrogen interacting strongly with the acidic silanol groups on the silica surface.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: The most effective solution is to add a small amount of a volatile base to your eluent.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will compete with your basic piperidine for the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component can be very effective.
-
-
Check for Insolubility: Tailing can also occur if your compound is not fully soluble in the mobile phase. Ensure your chosen eluent system can adequately dissolve your compound.
-
Sample Overload: Applying too much sample to the TLC plate or column can cause significant tailing. Try loading a more dilute sample.
Q5: I cannot separate my product from a persistent impurity with a very similar Rf value. What are my options?
Answer: This is a classic purification challenge where the polarity of the product and impurity are nearly identical. Overcoming this requires modifying the selectivity of the chromatographic system.
Strategies for Improving Resolution:
-
Change the Mobile Phase Composition: Do not just change the ratio of your solvents; change one of the solvents entirely. The different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) of a new solvent can alter the relative retention of the two compounds. For example, if Hexane/Ethyl Acetate fails, try a system with Dichloromethane or Toluene.
-
Switch to a Different Stationary Phase: If changing the mobile phase is insufficient, the next step is to change the stationary phase.
-
Alumina (Basic or Neutral): Basic alumina can be an excellent choice for basic compounds like piperidine sulfonamides, as it minimizes the strong acidic interactions seen with silica.
-
Reverse-Phase (C18) Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol). This completely changes the separation mechanism, often resolving impurities that co-elute on normal phase silica.
-
-
Use a Finer Grade of Silica: Using silica gel with a smaller particle size will increase the number of theoretical plates in your column, leading to higher resolution. However, this will also require higher pressure to run the column.
Q6: My compound appears to be decomposing on the silica gel column. Is this possible?
Answer: Yes, decomposition on silica gel is possible, especially for sensitive molecules. The acidic nature of standard silica gel can catalyze the degradation of certain functional groups. While the sulfonamide and piperidine moieties are generally robust, other functional groups on the molecule may be labile.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can "deactivate" the silica by treating it with the mobile phase containing your basic modifier (e.g., 1% TEA). Slurry the silica in this eluent for 10-15 minutes before packing the column. This neutralizes the most acidic sites.
-
Use Neutral or Basic Stationary Phases: As mentioned before, switching to neutral alumina, basic alumina, or using reverse-phase chromatography eliminates the acidic silica surface.
-
Work Quickly and at Room Temperature: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible. Avoid heating the column unless necessary for solubility.
Section 3: General Purification & Purity Assessment FAQs
Q7: What are the most common impurities I should expect in my piperidine sulfonamide synthesis?
Answer: A thorough understanding of potential impurities is crucial for developing an effective purification strategy. The impurities will be dictated by your specific synthetic route.
| Impurity Type | Source / Cause | Typical Purification Challenge |
| Unreacted Starting Materials | Incomplete reaction (e.g., residual amine or sulfonyl chloride). | The amine starting material is often basic and can co-elute or streak. |
| Hydrolyzed Sulfonyl Chloride | Reaction of the sulfonyl chloride with trace water.[1][2] | Forms the corresponding sulfonic acid, which is highly polar and can be removed by an aqueous basic wash. |
| Bis-sulfonated Product | If a primary amine is used, reaction at both N-H bonds can occur. | Often has a different polarity but can complicate the reaction mixture. |
| Reagent-Related Impurities | Byproducts from reagents like bases (e.g., triethylamine hydrochloride) or coupling agents. | Salts are usually removed by an aqueous workup. |
| Oxidation Products | Piperidine and its derivatives can be susceptible to oxidation, leading to discoloration. | May require treatment with activated charcoal during recrystallization. |
Q8: How do I choose the right analytical technique to assess the purity of my final compound?
Answer: Choosing the appropriate analytical method depends on the specific requirements of your analysis, such as the need for precise quantification or definitive structural confirmation. A combination of methods is often best for a complete picture.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and liquid mobile phase. | Retention time, peak area for quantification, % purity. | High sensitivity, robust, reproducible, excellent for quantification. | Requires reference standards for absolute quantification, potential for co-elution. |
| LC-MS | HPLC coupled with a mass spectrometer. | Retention time and mass-to-charge ratio (m/z) of the parent ion and fragments. | Provides molecular weight confirmation, highly sensitive and specific. | Response can be non-linear, requiring careful calibration for quantification. |
| TLC | Differential adsorption on a thin layer of adsorbent. | Retention factor (Rf), presence of impurity spots. | Fast, inexpensive, good for reaction monitoring and initial purity checks. | Not quantitative, lower resolution than HPLC. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed structural information, can detect and quantify impurities if their signals are resolved. | Provides definitive structural confirmation. | Lower sensitivity than HPLC/LC-MS, complex mixtures can be difficult to interpret. |
Diagram: General Purification & Analysis Workflow This flowchart shows a typical sequence from a crude reaction mixture to a final, characterized pure compound.
Sources
improving yield in reactions with N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Welcome to the technical support guide for N,N-dimethylpiperidine-4-sulfonamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent and to provide actionable solutions for improving reaction yields. We have compiled frequently asked questions and detailed troubleshooting guides based on common challenges encountered in the field.
Compound Overview & Key Reactive Features
This compound is a bifunctional molecule featuring a piperidine ring and a dimethylsulfonamide group. The piperidine nitrogen is a secondary amine, making it a key site for nucleophilic reactions. However, its reactivity is fundamentally altered by the presence of the hydrochloride salt, which protonates this nitrogen to form an ammonium salt.[1][2][3] This protonation renders the amine non-nucleophilic and requires specific considerations during reaction setup.
The sulfonamide group is generally stable but can influence the overall electronic properties of the molecule. Understanding these features is crucial for designing successful synthetic strategies.
Chemical Structure and Reactivity Diagram
Caption: Key reactive sites on N,N-dimethylpiperidine-4-sulfonamide HCl.
Frequently Asked Questions (FAQs)
Q1: My reaction is not starting. I've added my electrophile, but TLC/LC-MS shows only starting material. What is the most likely cause?
The most common issue is the failure to neutralize the hydrochloride salt. The piperidine nitrogen in the starting material is protonated, forming a positively charged ammonium ion.[1][4] This positive charge prevents the nitrogen's lone pair of electrons from acting as a nucleophile. To initiate the reaction, the amine must be "free-based" by adding a suitable base.
Q2: How many equivalents of base should I add?
You must add at least one full equivalent of a base to neutralize the hydrochloride salt and generate the free amine. It is standard practice to add a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation and to quench any additional acid generated during the reaction.[5][6]
Q3: What type of base is recommended?
The choice of base is critical. You should use a non-nucleophilic base to avoid it competing with your newly formed free amine in the main reaction.
-
Tertiary Amines: Triethylamine (TEA) or Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[5][7] DIPEA is particularly useful when dealing with sterically hindered or highly reactive electrophiles, as its bulkiness makes it even less likely to act as a nucleophile.[7][8]
-
Inorganic Carbonates: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, especially in polar aprotic solvents like DMF or acetonitrile.[7] They are generally not soluble but will react to neutralize the acid.[7]
Q4: Can I use a base like sodium hydroxide (NaOH)?
Using strong aqueous bases like NaOH is generally not recommended for sensitive laboratory-scale syntheses. This is because many electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) are sensitive to hydrolysis, which would consume your reactant and lower the yield. Stick to organic bases in anhydrous organic solvents for better control.
Q5: What are the best solvents for reactions with this compound?
Polar aprotic solvents are typically the best choice as they can dissolve the starting material salt and facilitate the nucleophilic reaction.
-
Good choices include: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
Avoid protic solvents like methanol or ethanol unless the reaction specifically requires them (e.g., reductive amination), as they can interfere with some nucleophilic substitution reactions.
Troubleshooting Guide: Improving Low Yields
Low yield can be attributed to several factors beyond the initial deprotonation step. This guide provides a systematic approach to identifying and solving the root cause.
Systematic Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
Problem 1: Significant Amount of Unreacted Starting Material
If analysis shows your starting this compound is largely unconsumed, the issue lies with reaction activation or conditions.
Potential Causes & Solutions
| Potential Cause | Underlying Rationale | Recommended Protocol / Action |
| Insufficient Base | The piperidine nitrogen remains protonated and non-nucleophilic. Even with one equivalent, if the electrophile's reaction generates acid (e.g., SN2 with an alkyl halide), it can re-protonate the free amine, halting the reaction. | Protocol 1: Add 1.2-1.5 equivalents of a non-nucleophilic base like DIPEA or TEA at the start of the reaction. Ensure the base is added before or concurrently with the electrophile. |
| Low Temperature / Insufficient Time | The activation energy for the reaction is not being met, leading to a slow or stalled reaction rate. | Action: Monitor the reaction by TLC or LC-MS over time. If no progress is observed after 1-2 hours at room temperature, gradually increase the heat (e.g., to 40°C, then 60°C) and continue monitoring. |
| Poor Reagent Quality | The electrophile (e.g., an alkyl halide or sulfonyl chloride) may have degraded due to moisture or improper storage. Sulfonyl chlorides are particularly susceptible to hydrolysis, which converts them to unreactive sulfonic acids. | Action: Use a freshly opened bottle of the electrophile or purify it before use. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis. |
Problem 2: Starting Material is Consumed, but Multiple Products or Low Product Yield is Observed
This scenario suggests that while the reaction is initiated, it is proceeding through undesired pathways or the product is being lost.
Potential Causes & Solutions
| Potential Cause | Underlying Rationale | Recommended Protocol / Action |
| Over-alkylation (for Alkylation Reactions) | This is a common issue with amines.[9] After the initial N-alkylation, the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, especially if excess alkyl halide is used.[6][9] | Protocol 2: Use the amine as the limiting reagent or maintain a strict 1:1 stoichiometry with the alkylating agent. Add the alkylating agent slowly (dropwise) to the solution of the free-based amine to avoid localized high concentrations. |
| Elimination Side Reaction | If using a secondary or tertiary alkyl halide as the electrophile, the free-based piperidine can act as a base, promoting an E2 elimination reaction instead of the desired SN2 substitution. This is favored by higher temperatures.[10] | Action: Keep the reaction temperature as low as possible. Consider using a more nucleophilic but less basic solvent. If possible, switch to a primary alkyl halide electrophile. |
| Product Instability / Degradation | The final product may be unstable under the reaction conditions (e.g., prolonged heat) or during the aqueous workup (e.g., exposure to strong acid or base). | Action: Once the reaction is complete (as determined by TLC/LC-MS), cool it to room temperature immediately. Use a mild workup, such as quenching with saturated ammonium chloride or sodium bicarbonate solution instead of strong acids/bases. Purify promptly. |
| Difficulties in Product Isolation | The product may be highly soluble in the aqueous phase, especially if it forms a salt during workup, leading to low recovery during extraction. | Protocol 3: Before extraction, adjust the pH of the aqueous layer to be basic (pH 9-10) to ensure your product is in its free amine form, which is more soluble in organic solvents like DCM or ethyl acetate. Perform multiple extractions (3-4 times) with fresh solvent to maximize recovery. |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (e.g., N-Alkylation)
This protocol outlines the standard steps for reacting this compound with an electrophile like an alkyl halide.
-
Drying and Inert Atmosphere: Thoroughly dry all glassware in an oven (e.g., 120°C overnight) and assemble it hot under a stream of dry nitrogen or argon.
-
Reagent Addition:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., DCM or MeCN, approx. 0.1 M concentration).
-
Stir the suspension and cool to 0°C in an ice bath.
-
Slowly add Diisopropylethylamine (DIPEA) (1.2 eq). Stir for 15-20 minutes to allow for complete deprotonation. The suspension should become a clear solution as the free base forms.
-
-
Electrophile Addition: Slowly add the electrophile (e.g., benzyl bromide) (1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor its progress every hour using TLC or LC-MS. If the reaction is slow, gently heat to 40°C.
-
Workup:
-
Once complete, cool the reaction mixture back to room temperature.
-
Dilute with the reaction solvent (e.g., DCM).
-
Wash the organic layer sequentially with a mild aqueous solution (e.g., saturated NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- [Video Author]. (2022, June 6).
- Reddit Community. (2023). Hydrochloride salt of amine. r/OrganicChemistry Reddit.
- Wang, Q., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing).
- ResearchGate Community. (2015). What base could I use to catch HCl in my amine / H2O sensitive reaction?.
- Oxford Reference. (n.d.). Amine salts. A Dictionary of Chemistry.
- Purdue University Department of Chemistry. (n.d.). Amines.
- Evelo Biosciences. (n.d.). This compound.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Jasperse, C. (n.d.). Reactions of Amines. Concordia College Chemistry.
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Millán, J. C., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
- Goalby, N. (n.d.). Amines. Chemrevise.
- Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity.
- ChemicalBook. (n.d.). N,N-Dimethylpiperidin-4-amine synthesis.
- Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis: Amines.
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- [Video Author]. (2021, March 11). CHM2211 Acid base reactions of amines. YouTube.
- Baran, P. S., et al. (2014).
- PubChemLite. (n.d.). This compound (C7H16N2O2S).
- ChemicalBook. (2025). N,N-Dimethylpiperidin-4-amine.
- Axios Research. (n.d.). This compound.
- Mayorga, C., et al. (2007). Allergic adverse reactions to sulfonamides. PubMed.
- Chemistry LibreTexts. (2014). Amines as Bases.
- MySkinRecipes. (n.d.). N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- DermNet NZ. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin.
- Thieme. (2024).
- Iminov, D. S., et al. (2022).
- WebMD. (2025). Sulfadiazine: Uses, Side Effects, Interactions.
- Santa Cruz Biotechnology. (n.d.). N,N-dimethylpiperidin-4-amine.
- Sigma-Aldrich. (n.d.). N,N-Dimethylpiperidin-4-amine.
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Technical Support Center: Stability and Degradation of N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Welcome to the technical support center for N,N-dimethylpiperidine-4-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the stability and degradation of this compound. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges you may encounter.
Introduction to this compound Stability
This compound is a chemical compound used in various research and development applications.[1] The inherent reactivity of the sulfonamide and piperidine functional groups, however, makes the molecule susceptible to degradation under various environmental conditions. Factors such as pH, temperature, light, and the presence of oxidizing agents can influence its stability.[2] Degradation can lead to the formation of impurities, which may compromise the compound's purity, potency, and potentially introduce confounding variables into your experiments. This guide will equip you with the knowledge to mitigate degradation and troubleshoot stability-related issues.
Troubleshooting Guide: Investigating Compound Instability
Encountering unexpected results, such as loss of activity, appearance of new peaks in your chromatogram, or changes in the physical appearance of your sample, can be frustrating. This troubleshooting guide will help you systematically diagnose potential stability issues with your this compound samples.
Visual Inspection and Initial Assessment
Start by visually inspecting your sample. Any change in color, clarity (for solutions), or consistency from the initial state should be noted. While not definitive, physical changes can be an early indicator of degradation.
Chromatographic Analysis Issues
The most common indicator of degradation is a change in the chromatographic profile of your sample. Here’s a logical workflow to troubleshoot these issues:
Caption: Troubleshooting workflow for chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3] Many suppliers recommend refrigeration (2-8 °C). For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20 °C or -80 °C) in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound?
A: While specific degradation studies on this compound are not widely published, based on the chemistry of sulfonamides and piperidines, the following pathways are plausible:
-
Hydrolysis: The sulfonamide bond is susceptible to hydrolysis, especially under acidic conditions.[4][5] This would lead to the cleavage of the S-N bond, potentially forming piperidine-4-sulfonic acid and dimethylamine.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of sulfonamides.[6][7] Common photodegradation pathways include cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[6]
-
Thermal Degradation: At elevated temperatures, the piperidine ring can undergo degradation.[8] The specific degradation products will depend on the conditions, but ring-opening or other rearrangements are possible.
-
Oxidation: While less common for the sulfonamide group itself, the piperidine ring, particularly the nitrogen atom, can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
Caption: Plausible degradation pathways for this compound.
Q3: How can I perform a forced degradation study on this compound?
A: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound.[2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9][10] A detailed protocol for forced degradation is provided in Section 4.1.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[11] For identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[5] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be employed.[12][13]
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guidelines.[2]
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | - | 80 °C | 48 hours |
| Thermal (Solution) | - | 60 °C | 48 hours |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Ambient | - |
Protocol for a Generic Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Stressed samples from the forced degradation study
Procedure:
-
Initial Method Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds. Start with a high percentage of aqueous phase and gradually increase the organic phase. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector. If unavailable, start with 220 nm or 254 nm.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (a "degradation cocktail") to observe the separation of the parent compound and all degradation products.
-
Adjust the gradient slope, mobile phase composition (e.g., pH, organic solvent), and flow rate to achieve adequate resolution (Rs > 1.5) between all peaks.
-
The goal is to have a method where the parent peak is spectrally pure and well-separated from all degradation product peaks.
-
Concluding Remarks
The stability of this compound is a critical parameter that can significantly impact the reliability of your research. While specific data for this compound is limited, a thorough understanding of the general degradation pathways of sulfonamides and piperidines, coupled with systematic troubleshooting and the implementation of forced degradation studies, will enable you to ensure the integrity of your samples and the validity of your experimental outcomes. Always refer to the supplier's safety data sheet (SDS) for specific handling and storage recommendations.[3][14]
References
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-
Gajda, A., & Kukulka, R. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 430, 233-239. [Link]
-
Kim, I., & Tanaka, H. (2009). Ceria-catalyzed hydrolytic cleavage of sulfonamides. Inorganic Chemistry, 48(22), 10565-10567. [Link]
-
Kowalska, G., & Wolska, L. (2007). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Chemosphere, 69(5), 758-764. [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Institute for Water Chemistry and Chemical Balneology. [Link]
-
Ge, L., Chen, J., & Wei, X. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Chemical Engineering Journal, 283, 190-198. [Link]
-
Lin, Y. C., Hsiao, C. K., & Chen, K. F. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Page, M. I., & Williams, A. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773. [Link]
-
T'ang, A., & T'ang, C. (1987). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 52(14), 3025-3031. [Link]
-
IWA Publishing. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 79-90. [Link]
-
Rochelle, G. T., Chen, E., & Freeman, S. A. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 4, 321-328. [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(34A), 1-13. [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmaceutical Sciences, 2(2), 1-4. [Link]
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Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
B. A. Zhubanov Institute of Chemical Sciences. (2007). Chemistry for Sustainable Development. [Link]
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Corcoll, N., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Journal of Hazardous Materials, 333, 31-39. [Link]
-
MySkinRecipes. (n.d.). N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride. [Link]
-
Glasius, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(39), 8035-8048. [Link]
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Axios Research. (n.d.). This compound. [Link]
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PubChemLite. (n.d.). This compound. [Link]
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Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]
-
Wang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 8031. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
PubChemLite. (n.d.). 4-amino-n,n-dimethylpiperidine-1-sulfonamide hydrochloride. [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine hydrochloride. [Link]
-
Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. [Link]
-
The Analyst. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. [Link]
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- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Steric Hindrance in Reactions of N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride
Welcome to the technical support center for N,N-dimethylpiperidine-4-sulfonamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable building block in their synthetic workflows. We will delve into the inherent challenges posed by the molecule's steric profile and provide actionable troubleshooting strategies and protocols to ensure successful reaction outcomes.
Section 1: Understanding the Molecule's Steric Profile
This section addresses fundamental questions about the structural characteristics of this compound that influence its reactivity.
Q1: What are the key structural features of N,N-dimethylpiperidine-4-sulfonamide that contribute to steric hindrance?
A: The steric bulk of N,N-dimethylpiperidine-4-sulfonamide arises from a combination of its three-dimensional structure and the substitution pattern. The primary contributors are:
-
The Piperidine Ring Conformation: The saturated piperidine ring is not planar; it predominantly adopts a stable "chair" conformation. In this arrangement, substituents can be in either axial (pointing up or down) or equatorial (pointing out from the side) positions. The bulky sulfonamide group at the C4 position prefers an equatorial position to minimize steric clashes, but the overall puckered structure creates a defined and rigid spatial arrangement that can obstruct the approach of reagents.[1]
-
The N,N-Dimethylsulfonamide Group: This is a large, sterically demanding functional group. The presence of two methyl groups on the sulfonamide nitrogen, combined with the tetrahedral geometry around the sulfur atom, creates a significant steric shield. When this entire moiety is coupled to another molecule, its bulk can dramatically slow down or prevent reactions.
-
The Secondary Amine Nature: The reactive site for many coupling reactions is the piperidine nitrogen. As a secondary amine, it is inherently more sterically hindered than a primary amine. The adjacent methylene groups (C2 and C6) of the piperidine ring further restrict access to the nitrogen's lone pair of electrons.[2]
Sources
Technical Support Center: Solvent Effects on the Reactivity of N,N-dimethylpiperidine-4-sulfonamide Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-dimethylpiperidine-4-sulfonamide hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a particular focus on the critical role of solvent selection in modulating the reactivity of this compound.
Introduction: Understanding the Molecule
This compound is a compound featuring a tertiary amine within a piperidine ring and a sulfonamide functional group. The hydrochloride salt form enhances its stability and solubility in polar media. The reactivity of this molecule is primarily centered around these two functional groups, and the choice of solvent can significantly influence reaction outcomes by affecting solubility, reactant stability, and the nature of the transition state.
Troubleshooting Guide
This section addresses common experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: Why am I observing very low to no reactivity of my this compound in a nonpolar aprotic solvent like hexane or toluene?
Answer:
This is a common issue stemming from the poor solubility of the hydrochloride salt in nonpolar solvents. Amine hydrochloride salts are ionic and require polar solvents to dissolve effectively. In a nonpolar environment, the salt will likely remain as a solid suspension, leading to a heterogeneous reaction mixture and minimal contact between reactants, thus severely limiting the reaction rate.
Solution Workflow:
-
Assess Solubility: Before starting your reaction, perform a simple solubility test with your chosen solvent. Add a small amount of this compound to the solvent at your intended reaction temperature and observe for dissolution.
-
Solvent Selection: Switch to a more polar solvent. For reactions where the piperidine nitrogen's basicity is not intended to be the primary reactive site, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often suitable. If the reaction requires a protic environment, polar protic solvents such as ethanol or methanol can be used, although they may interact with the sulfonamide group.
-
Free-Basing (If Necessary): If the reaction requires the free base form of the piperidine, you will need to neutralize the hydrochloride salt. This can be done by dissolving the salt in an aqueous solution, adding a base like sodium bicarbonate or a mild organic base like triethylamine, and then extracting the free base into an organic solvent.
Question 2: My reaction yield is consistently low, and I suspect hydrolysis of the sulfonamide group. How can I mitigate this?
Answer:
Sulfonamides can be susceptible to hydrolysis, especially under harsh acidic or basic conditions and in the presence of water.[1] Protic solvents, particularly water and to a lesser extent alcohols, can participate in this side reaction.
Preventative Measures:
-
Use Anhydrous Solvents: Employing anhydrous (dry) solvents is crucial, especially when working with reagents that are sensitive to moisture.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Solvent Choice: Favor polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) over protic solvents if the reaction chemistry allows.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of hydrolysis.
Question 3: I am attempting a reaction that requires the piperidine nitrogen to act as a nucleophile, but the reaction is not proceeding in a polar protic solvent like ethanol. What is happening?
Answer:
In a polar protic solvent, the solvent molecules can form hydrogen bonds with the lone pair of electrons on the piperidine's tertiary amine.[2][3] This "caging" effect solvates the nucleophile, stabilizing it and reducing its availability to attack an electrophile, thereby slowing down or preventing the desired reaction.[4][5]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile do not have acidic protons and will not form strong hydrogen bonds with the amine, leaving it more "naked" and nucleophilic.[2]
-
Consider a Non-nucleophilic Base: If your reaction generates an acidic byproduct (like HCl), the piperidine nitrogen can be protonated, rendering it non-nucleophilic. In such cases, the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is necessary to scavenge the acid.
DOT Diagram: Solvent Effect on Nucleophilicity
Caption: Workflow for converting the hydrochloride salt to the free base.
References
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies of tertiary amine oxides. Part 14. Protic solvent effects on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Multicomponent Synthesis of Sulfonamides from Triarylbismuthines, Nitro Compounds and Sodium Metabisulfite in Deep Eutectic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies of Tertiary Amine Oxides. Part 14 Protic Solvent Effects On The Rate of Thermal Rearrangement of N-(2,4-Dinitrophenyl)Piperidine N-Oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
YouTube. (2022, June 7). Protic and Aprotic solvents - and the reaction speed. Retrieved from [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies of tertiary amine oxides. Part 13. Solvent effects on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Retrieved from [Link]
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2016, October 13). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen bonding in sulfonamides | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
PubMed. (n.d.). Hydrogen bonding in sulfonamides. Retrieved from [Link]
-
PubMed. (2021, March 26). Do Sulfonamides Interact with Aromatic Rings?. Retrieved from [Link]
-
ResearchGate. (n.d.). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Polarisation effects on the H-bond acceptor properties of sulfonamides. Retrieved from [Link]
-
University of Cambridge. (2024, September 18). Polarisation effects on the H-bond acceptor properties of sulfonamides. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H16N2O2S). Retrieved from [Link]
-
PubMed Central. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Retrieved from [Link]
-
NIH. (n.d.). Piperidine. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
-
PMC - NIH. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]
-
The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]
-
Edubirdie. (n.d.). Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions. Retrieved from [Link]
-
PMC - NIH. (2022, June 22). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Retrieved from [Link]
Sources
Navigating the Synthesis of N,N-dimethylpiperidine-4-sulfonamide hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of N,N-dimethylpiperidine-4-sulfonamide hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers and process chemists may encounter during the synthesis and purification of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience in process development.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. A plausible and efficient synthetic route commences with the reductive amination of a protected piperidone, followed by sulfonylation, N,N-dimethylation, and final salt formation.
Caption: Troubleshooting workflow for the sulfonylation step.
Step 3: N,N-Dimethylation of Piperidine-4-sulfonamide
Q4: I am attempting the N,N-dimethylation of piperidine-4-sulfonamide using the Eschweiler-Clarke reaction (formaldehyde and formic acid) at scale, but the reaction is sluggish and incomplete.
A4: The Eschweiler-Clarke reaction is a robust method for amine methylation, but its efficiency can be affected by several parameters, especially at a larger scale. [1][2][3][4][5]
-
Sub-optimal Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture is heated to the appropriate temperature, generally near the boiling point of the aqueous solution. [1]On a large scale, this requires a powerful and well-controlled heating system.
-
-
Insufficient Reagent Concentration: The concentration of formaldehyde and formic acid is critical.
-
Solution: Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion. [1]The reaction is often run in an aqueous solution, and maintaining the correct concentration of reactants is key.
-
-
Formation of Intermediates: The reaction proceeds through the formation of an iminium ion. [2][3]Factors that destabilize this intermediate can slow down the reaction.
-
Solution: Ensure the reaction conditions are suitable for the stability of the iminium ion. The presence of excess formic acid helps to maintain an acidic environment that facilitates the reduction step.
-
Q5: During the work-up of the Eschweiler-Clarke reaction, I am observing impurities that are difficult to remove.
A5: While the Eschweiler-Clarke reaction is known for its clean nature, some impurities can arise, particularly if the reaction is not driven to completion or if the work-up is not optimized.
-
Mono-methylated Intermediate: Incomplete reaction will leave the mono-methylated sulfonamide as a major impurity.
-
Solution: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC) to ensure complete conversion to the di-methylated product. If necessary, prolong the reaction time or add more reagents.
-
-
Formylated Byproducts: Under certain conditions, N-formylation can occur as a side reaction.
-
Solution: Careful control of the reaction temperature and the stoichiometry of the reagents can minimize the formation of formylated impurities.
-
Step 4: Formation and Purification of the Hydrochloride Salt
Q6: Upon adding HCl to form the hydrochloride salt of N,N-dimethylpiperidine-4-sulfonamide, I am getting an oily product instead of a crystalline solid, which is difficult to handle and purify at scale.
A6: The physical form of the final salt is highly dependent on the crystallization conditions.
-
Solvent Choice: The choice of solvent is critical for obtaining a crystalline product.
-
Solution: A common method is to dissolve the free base in a suitable solvent like isopropanol, ethanol, or ethyl acetate and then add a solution of HCl in the same or a miscible solvent. [6][7][8]Experiment with different solvent systems on a small scale to find the optimal conditions for crystallization.
-
-
Rate of Cooling and Agitation: Rapid cooling and improper agitation can lead to the formation of oils or very fine particles that are difficult to filter.
-
Solution: Implement a controlled cooling profile and maintain gentle agitation during the crystallization process. Seeding the solution with a small amount of pre-existing crystals can also promote the formation of a stable crystalline form.
-
Q7: The final hydrochloride salt product has a poor impurity profile, even after crystallization.
A7: Crystallization is a purification technique, but it may not be sufficient to remove all impurities, especially if they have similar solubility to the product.
-
Trapped Impurities: Impurities can be trapped within the crystal lattice during crystallization.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations from a suitable solvent system to improve purity.
-
Slurry Wash: Washing the filtered crystals with a cold solvent in which the impurities are more soluble than the product can be an effective purification step.
-
Alternative Purification: If crystallization is insufficient, consider other purification techniques such as column chromatography on a large scale (if feasible) or conversion to the free base, purification, and re-formation of the salt.
-
-
III. Frequently Asked Questions (FAQs)
Q8: What are the key safety considerations when scaling up the synthesis of this compound?
A8: Safety is paramount during scale-up. Key considerations include:
-
Handling of Reagents:
-
Sulfonylating Agents: These are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Formaldehyde: This is a known carcinogen and should be handled with care, ensuring adequate ventilation.
-
Formic Acid: This is corrosive and can cause severe burns.
-
-
Exothermic Reactions: The sulfonylation and methylation steps can be exothermic. Ensure the reactor has adequate cooling capacity and that emergency cooling procedures are in place.
-
Pressure Build-up: The Eschweiler-Clarke reaction evolves carbon dioxide gas. [1]The reactor must be properly vented to prevent pressure build-up.
Q9: How can I monitor the progress of each reaction step effectively at a large scale?
A9: In-process controls (IPCs) are crucial for successful scale-up.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities.
-
Gas Chromatography (GC): Useful for monitoring volatile components and can be used for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product.
Q10: What are the expected physical properties of this compound?
A10: The hydrochloride salt is expected to be a crystalline solid. Its molecular formula is C₇H₁₇ClN₂O₂S. [9]The purity of the final product should be confirmed by appropriate analytical methods such as HPLC for purity and NMR and mass spectrometry for structural confirmation.
IV. Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethylpiperidin-4-amine
-
To a solution of 1-(tert-butoxycarbonyl)-4-piperidone in methanol, add dimethylamine hydrochloride.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Add concentrated HCl and stir for several hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain N,N-Dimethylpiperidin-4-amine. [6][10][11]
Protocol 2: N,N-Dimethylation of a Primary Sulfonamide via Eschweiler-Clarke Reaction
-
To a flask containing the primary sulfonamide, add an excess of formaldehyde (as an aqueous solution) and formic acid.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully basify with a suitable base (e.g., NaOH) to pH > 10.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the N,N-dimethylated sulfonamide. [1][2][3][4][5]
V. References
-
ChemicalBook. N,N-Dimethylpiperidin-4-amine synthesis.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. 2021.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021.
-
Google Patents. CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
-
Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
-
Wikipedia. Eschweiler–Clarke reaction.
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. 2021.
-
PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
-
Name-Reaction.com. Eschweiler-Clarke reaction.
-
Google Patents. US3337630A - Process for the purification of amines.
-
ResearchGate. Proposed mechanism of sulfonylation with sulfonyl chlorides.
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction.
-
Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
-
YouTube. Eschweiler-Clarke Reaction. 2022.
-
Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
-
ChemicalBook. N,N-Dimethylpiperidin-4-amine synthesis.
-
ECHEMI. Purification of Hydrochloride.
-
ChemicalBook. N,N-Dimethylpiperidin-4-amine | 50533-97-6.
-
Axios Research. This compound - CAS - 956034-29-0.
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
-
Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method - Google Patents [patents.google.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. This compound - CAS - 956034-29-0 | Axios Research [axios-research.com]
- 10. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 11. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
Validation & Comparative
The Strategic Advantage of N,N-dimethylpiperidine-4-sulfonamide Hydrochloride in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel kinase inhibitors. The sulfonamide moiety is a well-established pharmacophore in this field, known for its ability to form key interactions within the ATP-binding pocket of kinases. This guide provides an in-depth technical comparison of N,N-dimethylpiperidine-4-sulfonamide hydrochloride with other commonly employed sulfonamide reagents in the synthesis of kinase inhibitors, supported by experimental insights and data.
The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a major target for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies, and the sulfonamide group has emerged as a privileged scaffold in their design.[2][3] This functional group can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity and selectivity of the inhibitor.[4] While a variety of sulfonamide-containing reagents are available, this compound offers a unique combination of structural and physicochemical properties that can be advantageous in kinase inhibitor development.
Unveiling the Attributes of this compound
This compound is a bifunctional reagent that introduces both a cyclic amine (piperidine) and a sulfonamide moiety into a target molecule. This combination imparts several desirable characteristics:
-
Structural Rigidity and Vectorial Orientation: The piperidine ring provides a rigid scaffold that can help to pre-organize the conformation of the inhibitor, potentially reducing the entropic penalty upon binding to the kinase. This defined three-dimensional structure allows for precise positioning of the sulfonamide group and other substituents to optimize interactions with the target protein.
-
Modulation of Physicochemical Properties: The piperidine nitrogen is basic and can be protonated at physiological pH, which can enhance aqueous solubility – a crucial parameter for drug development.[5] The N,N-dimethyl substitution on the sulfonamide removes the acidic proton, preventing potential off-target interactions and modifying the electronic properties of the sulfonamide group.
-
Versatile Synthetic Handle: The piperidine nitrogen can serve as a point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe different regions of the kinase binding site.[6]
A Comparative Analysis with Other Sulfonamide Reagents
To understand the specific advantages of this compound, it is essential to compare it with other classes of sulfonamide reagents frequently used in kinase inhibitor synthesis.
Acyclic Sulfonamides (e.g., Methanesulfonamide, Benzenesulfonamide)
Acyclic sulfonamides are the simplest class of sulfonamide reagents. While they are readily available and easy to incorporate synthetically, they lack the conformational constraint of their cyclic counterparts.
| Feature | N,N-dimethylpiperidine-4-sulfonamide HCl | Acyclic Sulfonamides (e.g., Methanesulfonamide) |
| Conformational Flexibility | Rigid, pre-organized conformation | High, leading to potential entropic penalty upon binding |
| Solubility | Generally higher due to the basic piperidine nitrogen | Can be variable, often requiring additional solubilizing groups |
| Synthetic Versatility | Piperidine nitrogen allows for further derivatization | Limited to modifications on the R-group of R-SO2NH2 |
| SAR Exploration | Provides a well-defined vector for substituent placement | Less directional control over substituent orientation |
Experimental Insight: In the development of CDK9 inhibitors, researchers have explored a variety of sulfonamide-containing structures. While acyclic sulfonamides have been utilized, the incorporation of cyclic amines like piperidine can lead to enhanced potency and selectivity by providing a more defined structural scaffold that can better occupy specific pockets within the kinase domain.[7]
Simple Cyclic Sulfonamides (Sultams)
Cyclic sulfonamides, or sultams, offer a degree of conformational rigidity. However, this compound provides an additional layer of functionality with its exocyclic sulfonamide and the reactive piperidine nitrogen.
| Feature | N,N-dimethylpiperidine-4-sulfonamide HCl | Simple Cyclic Sulfonamides (Sultams) |
| Scaffold Complexity | Provides a piperidine ring and an exocyclic sulfonamide | A single heterocyclic ring containing the sulfonamide |
| Synthetic Handle | Piperidine nitrogen available for further modification | Alkylation at the nitrogen is possible but can be challenging |
| Physicochemical Properties | Basic nitrogen for solubility enhancement | Generally more lipophilic |
| Drug-like Properties | The piperidine moiety is a common feature in many approved drugs | Less common scaffold in approved kinase inhibitors |
Experimental Insight: The piperidine scaffold is a highly privileged structure in medicinal chemistry and is present in a wide range of clinically approved drugs.[6] Its incorporation is known to improve pharmacokinetic properties.[6]
The Kinase Inhibitor Synthesis Workflow: A Step-by-Step Protocol
The incorporation of this compound into a kinase inhibitor scaffold typically involves a nucleophilic substitution reaction. Below is a generalized experimental protocol.
Protocol: Synthesis of a Piperidine-Sulfonamide Containing Kinase Inhibitor Core
-
Deprotection of the Piperidine Nitrogen (if necessary): If the starting kinase inhibitor scaffold contains a protected amine, the protecting group (e.g., Boc) must be removed. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
-
Sulfonylation Reaction: The deprotected amine on the kinase inhibitor core is then reacted with a sulfonyl chloride. In a comparative synthesis, one would react the core with N,N-dimethylsulfamoyl chloride to generate the N,N-dimethylsulfonamide analog.
-
Coupling with this compound: To incorporate the target reagent, a coupling reaction is performed. The free amine of a core structure is reacted with a suitable precursor of N,N-dimethylpiperidine-4-sulfonamide, or the sulfonamide is built upon the piperidine ring attached to the core. A common method involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[8]
Caption: General workflow for incorporating a sulfonamide moiety.
Structure-Activity Relationship (SAR) Insights
The choice of the sulfonamide reagent has a profound impact on the SAR of the resulting kinase inhibitors.
-
This compound: The dimethyl groups can provide steric bulk that may enhance selectivity by preventing binding to off-target kinases with smaller binding pockets. The piperidine ring offers multiple points for substitution to probe the surrounding chemical space of the ATP-binding site. For instance, in the development of Akt inhibitors, modifications on the piperidine ring of similar scaffolds have been shown to significantly impact potency and selectivity.[9][10]
-
Acyclic Sulfonamides: The flexibility of acyclic sulfonamides can sometimes be advantageous, allowing the inhibitor to adopt different conformations to bind to various kinase targets. However, this can also lead to a lack of selectivity.
-
Simple Cyclic Sulfonamides: The rigid ring of a sultam can provide a defined vector for substituents, but the synthetic accessibility for diversification can be more limited compared to the piperidine scaffold.
Case Study: Targeting the PI3K/Akt/mTOR Pathway
Conclusion: A Strategic Choice for Kinase Inhibitor Design
The selection of a sulfonamide reagent in kinase inhibitor synthesis is a critical decision that influences the potency, selectivity, and drug-like properties of the final compound. While simpler acyclic and cyclic sulfonamides have their merits, this compound presents a compelling combination of features. Its inherent rigidity, the presence of a basic nitrogen for improved solubility, and a versatile synthetic handle on the piperidine ring make it a highly strategic building block for the rational design of next-generation kinase inhibitors. The ability to fine-tune the properties of the final molecule through modifications on the piperidine ring provides a powerful tool for medicinal chemists to optimize efficacy and minimize off-target effects. As the quest for more selective and potent kinase inhibitors continues, the strategic use of reagents like this compound will undoubtedly play a crucial role in advancing the field of targeted cancer therapy.
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A Comparative Guide to Piperidine Sulfonamides in Bioassays: From Synthesis to Biological Activity
In the landscape of medicinal chemistry, the sulfonamide group is a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] When coupled with a piperidine moiety—a prevalent nitrogen-containing heterocyclic ring in FDA-approved drugs—the resulting piperidine sulfonamides emerge as a class of compounds with significant and diverse biological activities.[1] This guide provides a comparative analysis of piperidine sulfonamides in various bioassays, offering insights into their structure-activity relationships (SAR), and detailing the experimental protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of these versatile molecules.
The Architectural Blueprint: General Synthesis of Piperidine Sulfonamides
The synthesis of piperidine sulfonamides typically involves the coupling of a piperidine-containing reactant with a sulfonyl chloride derivative.[3][4] The versatility of this synthetic approach allows for the introduction of a wide range of substituents on both the piperidine ring and the aromatic ring of the sulfonamide, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
A representative synthetic scheme is illustrated below. The process often begins with the reaction of a substituted sulfonyl chloride with an amino-piperidine derivative under basic conditions to yield the final piperidine sulfonamide.[3]
Caption: Generalized synthetic route for piperidine sulfonamides.
This modular synthesis allows for the creation of large libraries of compounds for screening purposes, facilitating the exploration of the chemical space and the identification of potent and selective drug candidates.
Antimicrobial Activity: A Renewed Fight Against Resistance
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Piperidine sulfonamides have demonstrated significant potential in this arena, exhibiting activity against both Gram-positive and Gram-negative bacteria.[5][6]
Comparative Analysis of Antibacterial Potency
A study on novel sulfanilamide derivatives containing a piperidine moiety revealed excellent in vitro antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1][7] The bioassay results indicated that many of these compounds were significantly more potent than commercial agents like bismerthiazol and thiodiazole copper.[1][7]
| Compound | Target Organism | EC50 (µg/mL)[1] |
| Molecule C4 | Xoo | 2.02 |
| Bismerthiazol (Control) | Xoo | 42.38 |
| Thiodiazole Copper (Control) | Xoo | 64.50 |
The remarkable activity of these compounds is attributed to a dual mechanism of action: interaction with dihydropteroate synthase and damage to the bacterial cell membrane.[1][7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro antimicrobial activity of a compound. The broth microdilution method is a standardized and widely used assay for this purpose.
Objective: To determine the lowest concentration of a piperidine sulfonamide derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Piperidine sulfonamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD reading)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the piperidine sulfonamide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Caption: Workflow for the broth microdilution assay.
Anticancer Activity: Targeting Malignant Cells
Piperidine sulfonamides have also emerged as promising anticancer agents, with studies demonstrating their cytotoxic effects against various cancer cell lines.[8][9] Their mechanisms of action can be diverse, including the induction of oxidative stress and the inhibition of key enzymes involved in cancer progression.[8]
Comparative Cytotoxicity Against Cancer Cell Lines
A library of piperidine ring-fused aromatic sulfonamides was synthesized and evaluated for their anticancer properties.[8] Several compounds exhibited potent cytotoxic effects with low micromolar EC50 values on K562 leukemia cells.[8] The lead compound from this study was found to be active against a broad spectrum of cancer cell lines, including leukemia, melanoma, glioblastoma, and cancers of the liver, breast, and lung.[8]
| Cell Line | Compound 8a IC50 (µM)[2] | Compound 8b IC50 (µM)[2] | Doxorubicin IC50 (µM)[2] |
| HeLa (Cervical) | 10.9 ± 1.01 | 7.2 ± 1.12 | 0.8 ± 0.03 |
| MDA-MB-231 (Breast) | 19.22 ± 1.67 | 4.62 ± 0.13 | 1.2 ± 0.09 |
| MCF-7 (Breast) | 12.21 ± 0.93 | 7.13 ± 0.13 | 1.5 ± 0.11 |
These results highlight the potential of piperidine sulfonamides as a scaffold for the development of novel anticancer therapeutics.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Objective: To determine the effect of piperidine sulfonamides on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperidine sulfonamide compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine sulfonamide compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the compound solvent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Enzyme Inhibition: A Targeted Approach
The specificity of piperidine sulfonamides allows them to be designed as potent and selective inhibitors of various enzymes implicated in disease. This targeted approach can lead to therapies with improved efficacy and reduced side effects.
Comparative Analysis of Enzyme Inhibitory Activity
Piperidine sulfonamides have been investigated as inhibitors of a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[3][4] For instance, certain N-alkyl-N-(piperidin-1-yl) benzenesulfonamides and N-aryl substituted 2-[(phenylsulfonyl)( piperidin-1-yl) amino] acetamides have shown promising inhibitory activity against these enzymes.[3]
Another study focused on the development of piperazine sulfonamides as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[10] The presence of electron-withdrawing groups on the phenylsulfonyl moiety was found to enhance the inhibitory activity.[10]
Experimental Protocol: Generic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of piperidine sulfonamides against a specific enzyme.
Objective: To determine the IC50 value of a piperidine sulfonamide against a target enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Piperidine sulfonamide inhibitor
-
Assay buffer
-
96-well plate (e.g., UV-transparent or black for fluorescence)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the piperidine sulfonamide inhibitor at various concentrations, and the enzyme.
-
Include a control without the inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Kinetic or Endpoint Measurement:
-
Measure the rate of product formation (or substrate consumption) over time (kinetic assay) or after a fixed time point (endpoint assay) using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorometric).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: General mechanism of enzyme inhibition.
Conclusion and Future Directions
Piperidine sulfonamides represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their modular synthesis allows for extensive structure-activity relationship studies, paving the way for the development of optimized drug candidates. The comparative data presented in this guide, derived from various bioassays, underscore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to evaluate the biological properties of novel piperidine sulfonamide derivatives. Future research in this field will likely focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the chemical space around the piperidine sulfonamide scaffold holds great promise for addressing unmet medical needs.
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A Comparative Guide to Piperidine-Sulfonamide Scaffolds in Parallel Synthesis: Evaluating N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride and its Analogs
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of large, focused libraries of compounds. The choice of building blocks is a critical determinant of a library's quality and diversity. Among these, sulfonamide-containing scaffolds have garnered significant attention due to their prevalence in bioactive molecules and their ability to impart favorable physicochemical properties. This guide provides a deep dive into the utility of N,N-dimethylpiperidine-4-sulfonamide hydrochloride and its analogs as building blocks in parallel synthesis, offering a comparative analysis grounded in experimental evidence to inform strategic library design.
The Strategic Value of the Piperidine-Sulfonamide Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its saturated, three-dimensional nature allows for the presentation of substituents in well-defined vectors, facilitating precise interactions with biological targets. When combined with a sulfonamide group—a key hydrogen bond donor and acceptor that can also serve as a stable, non-hydrolyzable mimic of an amide or ester—the resulting scaffold becomes a powerful tool for generating novel chemical entities with desirable drug-like properties.
This compound represents a simple yet versatile example of this scaffold class. The dimethylsulfonamide group offers a polar, aprotic handle, while the piperidine nitrogen provides a reactive site for diversification. Its hydrochloride salt form ensures good solubility in polar solvents, a practical advantage in solution-phase parallel synthesis workflows.
Comparative Analysis: Scaffolds for Library Synthesis
To objectively assess the efficacy of this compound, we must compare it to alternative building blocks commonly employed in similar library synthesis campaigns. The selection of the appropriate scaffold depends on the desired vector of diversification and the overall synthetic strategy.
Table 1: Comparison of Piperidine-Sulfonamide Scaffolds for Parallel Synthesis
| Scaffold | Key Feature | Primary Diversification Site | Common Coupling Chemistry | Advantages | Disadvantages |
| N,N-Dimethylpiperidine-4-sulfonamide HCl | Pre-installed dimethylsulfonamide | Piperidine Nitrogen (Secondary Amine) | Reductive Amination, Acylation, Sulfonylation, Arylation | Simple, commercially available; introduces a polar, aprotic sulfonamide. | Limited to N-functionalization; dimethyl substitution prevents H-bond donation. |
| Piperidine-4-sulfonamide | Unsubstituted Sulfonamide | Sulfonamide Nitrogen (Primary Amine) & Piperidine Nitrogen | N-Arylation/Alkylation (Sulfonamide), Reductive Amination (Piperidine) | Two points of diversity; primary sulfonamide can act as H-bond donor. | Potential for cross-reactivity requires protecting group strategies. |
| N-Boc-piperidine-4-sulfonyl Chloride | Reactive Sulfonyl Chloride | Sulfonyl Chloride | Sulfonamide formation with primary/secondary amines | Allows for rapid diversification at the sulfonamide position with a wide array of amines. | Requires subsequent deprotection of the Boc group to functionalize the piperidine N. |
| 4-(Aminomethyl)piperidine-N-sulfonamides | Extended Linker | Amine on the linker or Sulfonamide Nitrogen | Acylation, Reductive Amination (Linker Amine) | Introduces a flexible linker, potentially accessing different binding pockets. | Increased conformational flexibility may be entropically unfavorable for binding. |
The choice between these scaffolds is a strategic one. For a library focused on exploring substituents off the piperidine nitrogen, This compound offers the most direct route. However, if the goal is to diversify the sulfonamide moiety itself, N-Boc-piperidine-4-sulfonyl chloride provides a more efficient starting point.
Experimental Workflow: A Comparative Synthesis Protocol
To illustrate the practical application of these scaffolds, we present a generalized, validated protocol for the N-arylation of the piperidine nitrogen, a common reaction in library synthesis. This workflow is designed for a parallel synthesis format, emphasizing efficiency and robustness.
Diagram: Parallel N-Arylation Workflow
A Researcher's Guide to the Validation of N,N-dimethylpiperidine-4-sulfonamide hydrochloride as a Chemical Probe
This guide provides a comprehensive framework for the evaluation of N,N-dimethylpiperidine-4-sulfonamide hydrochloride as a potential chemical probe. As researchers and drug discovery professionals, the rigorous validation of such tools is paramount to ensure the reproducibility and reliability of experimental findings. This document will navigate the rationale behind its potential as a probe, compare it to existing alternatives, and provide detailed experimental protocols for its characterization.
Introduction: The Rationale for a Novel Chemical Probe
This compound is a synthetic small molecule featuring a sulfonamide functional group attached to a piperidine scaffold. While direct biological data for this specific compound is not extensively published, its structural motifs suggest a compelling hypothesis for its utility as a chemical probe, primarily targeting the enzyme dihydropteroate synthase (DHPS) . DHPS is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it a well-established target for antibacterial agents. The sulfonamide moiety can act as a mimic of the natural substrate, para-aminobenzoic acid (pABA), competitively inhibiting the enzyme.[1]
Furthermore, the sulfonamide group is a known zinc-binding motif, suggesting potential interactions with metalloenzymes.[2] Additionally, piperidine sulfonamides have been explored as inhibitors of other enzymes, such as gamma-secretase.[3][4] This guide will focus on the validation of this compound as a probe for DHPS, while also considering potential off-target activities.
Comparative Analysis: Existing Chemical Probes for DHPS
To establish the value of a new chemical probe, it must be compared against existing, well-validated tools. For DHPS, two primary classes of chemical probes serve as benchmarks:
-
Sulfamethoxazole: A classic sulfonamide antibiotic and a widely used chemical probe for studying the folate pathway.[1][5][6] It acts as a competitive inhibitor of DHPS.
-
Pterin-based Inhibitors: These compounds target the pterin-binding site of DHPS, offering an alternative mechanism of inhibition compared to the pABA-mimicking sulfonamides.[7][8]
The table below summarizes the key characteristics of these established probes, alongside the hypothetical target profile for a well-validated this compound.
| Feature | Sulfamethoxazole | Pterin-based Probes | This compound (Hypothetical Validated Data) |
| Target | Dihydropteroate Synthase (DHPS) | Dihydropteroate Synthase (DHPS) | Dihydropteroate Synthase (DHPS) |
| Mechanism | Competitive inhibitor (pABA site) | Competitive inhibitor (pterin site) | Competitive inhibitor (pABA site) |
| Potency (IC50) | Micromolar range | Nanomolar to micromolar range | To be determined (Target: <1 µM) |
| Selectivity | Generally selective for DHPS over mammalian enzymes | High selectivity for the pterin-binding site | To be determined (Target: >30-fold selectivity over related enzymes) |
| Cell Permeability | Good | Variable | To be determined |
| Known Liabilities | Potential for off-target effects, bacterial resistance | Potential for off-target effects on other sulfonamide-binding proteins |
Experimental Validation Workflow
The following sections outline a detailed, step-by-step workflow to validate this compound as a chemical probe for DHPS. The causality behind each experimental choice is explained to provide a robust, self-validating system.
Biochemical Validation: Direct Target Engagement and Potency
The initial step is to confirm direct interaction with the purified DHPS enzyme and quantify the potency of inhibition.
Experimental Workflow: Biochemical DHPS Inhibition Assay
Caption: Workflow for confirming target engagement in intact cells using CETSA.
Detailed Protocol: Western Blot-based CETSA
-
Cell Culture: Grow a bacterial or yeast strain expressing DHPS to mid-log phase.
-
Compound Treatment: Incubate the cells with a high concentration of this compound (e.g., 10-50 µM) and a vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Extraction: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet the aggregated proteins.
-
Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the amount of soluble DHPS using a specific antibody (Western Blot).
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble DHPS against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Selectivity Profiling: Assessing Off-Target Effects
A good chemical probe should be highly selective for its intended target.
Experimental Workflow: Selectivity Profiling
Caption: Workflow for assessing the selectivity of the chemical probe.
Recommended Selectivity Panel:
-
Other Folate Pathway Enzymes: Dihydrofolate reductase (DHFR) to ensure the compound does not have dual activity.
-
Human Sulfonamide-Binding Proteins: Carbonic anhydrases, which are known to bind sulfonamides.
-
A Panel of Metalloproteases: To investigate the zinc-binding potential of the sulfonamide group.
Cell-Based Functional Assays: Linking Target Engagement to a Phenotype
The final validation step is to demonstrate that target engagement leads to a measurable biological effect consistent with the inhibition of the folate pathway.
Detailed Protocol: Bacterial Growth Inhibition Assay
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., E. coli) in a minimal medium.
-
Compound Treatment: In a 96-well plate, serially dilute this compound. Inoculate the wells with the bacterial culture.
-
Growth Measurement: Incubate the plate at 37°C and measure the optical density (OD600) at regular intervals to monitor bacterial growth.
-
Rescue Experiment: To confirm that the growth inhibition is due to the folate pathway, perform the same experiment in a medium supplemented with folic acid or downstream products of the pathway. The rescue of growth in the supplemented medium would strongly support the on-target mechanism.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) of the compound.
Conclusion and Future Directions
The validation of this compound as a chemical probe is a multi-step process that requires rigorous biochemical and cellular characterization. The experimental framework provided in this guide offers a clear path to determine its potency, selectivity, and mechanism of action. Should this compound prove to be a potent and selective inhibitor of DHPS with good cellular activity, it would represent a valuable addition to the chemical biology toolbox for studying the folate biosynthesis pathway.
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Development of a Pterin-Based Fluorescent Probe for Screening Dihydropteroate Synthase. (2011). Bioconjugate Chemistry. [Link]
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Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (2007). Analytical Biochemistry. [Link]
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Discovery of a novel sulfonamide-pyrazolopiperidine series as potent and efficacious gamma-secretase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. (1997). Proceedings of the National Academy of Sciences of the United States of America. [Link]
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A Medicinal Chemist's Guide to Scaffolds: N,N-dimethylpiperidine-4-sulfonamide hydrochloride vs. Alternative Building Blocks
A Senior Application Scientist's Perspective on Strategic Molecular Design
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. These molecular fragments are not mere structural components; they are the very architects of a compound's physicochemical properties, its interaction with biological targets, and its pharmacokinetic profile. This guide provides an in-depth, comparative analysis of N,N-dimethylpiperidine-4-sulfonamide hydrochloride, a versatile building block, and its key alternatives. We will dissect the nuanced impact of subtle structural modifications, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in the pursuit of novel therapeutics.
The Privileged Piperidine-Sulfonamide Motif: A Foundation of Drug Design
The combination of a piperidine ring and a sulfonamide group creates a "privileged scaffold" in medicinal chemistry. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in FDA-approved drugs. Its stable chair conformation allows for the precise spatial arrangement of substituents, while the basic nitrogen atom can be a key interaction point with biological targets and a handle for modulating solubility and other physicochemical properties.
The sulfonamide group (–SO₂NH–) is another cornerstone of pharmaceutical design, renowned for its ability to act as a hydrogen bond donor and acceptor. It is a common functional group in a wide array of drugs, including antibacterial, and anticancer agents. The strategic combination of these two motifs in this compound offers a compelling starting point for drug discovery programs.
In Focus: this compound
This compound presents a unique combination of features. The piperidine ring provides a robust, three-dimensional scaffold. The sulfonamide at the 4-position offers a vector for further chemical elaboration, while the N,N-dimethyl substitution on the sulfonamide nitrogen significantly influences its properties.
Key Attributes:
-
Tertiary Sulfonamide: Unlike primary or secondary sulfonamides, the tertiary N,N-dimethylated sulfonamide cannot act as a hydrogen bond donor. This can be advantageous in certain contexts, for instance, to reduce interactions with off-target proteins or to fine-tune binding to a specific active site.
-
Modulated Acidity: The dimethyl substitution increases the pKa of the sulfonamide proton (if one were present), rendering the tertiary sulfonamide effectively non-acidic at physiological pH. This can impact the overall charge state and solubility of the molecule.
-
Lipophilicity Contribution: The two methyl groups contribute to the lipophilicity of the molecule, which can influence its membrane permeability and plasma protein binding.
The Alternatives: A Comparative Analysis
The true value of a building block is best understood in the context of its alternatives. Here, we compare this compound with several closely related analogs, highlighting the impact of structural modifications on key drug-like properties.
N-Substitution on the Sulfonamide
The degree of substitution on the sulfonamide nitrogen is a critical decision point in drug design.
| Building Block | Key Structural Difference | Impact on Properties and Biological Activity |
| Piperidine-4-sulfonamide | Primary sulfonamide (-SO₂NH₂) | - Can act as both hydrogen bond donor and acceptor.- The acidic proton can influence solubility and interactions with targets. |
| N-Methylpiperidine-4-sulfonamide | Secondary sulfonamide (-SO₂NHCH₃) | - Retains one hydrogen bond donor.- Increased lipophilicity compared to the primary sulfonamide. |
| N,N-Dimethylpiperidine-4-sulfonamide | Tertiary sulfonamide (-SO₂N(CH₃)₂) | - Only a hydrogen bond acceptor.- Further increased lipophilicity.- Can alter binding modes by removing a key hydrogen bond donor. |
Experimental Insights:
Structure-activity relationship (SAR) studies on various target classes have demonstrated the profound impact of N-alkylation on the sulfonamide. For instance, in a series of pyrazole-based 5-HT₇ receptor ligands, N-alkylation of the sulfonamide moiety was a key strategy to modulate selectivity and in vivo efficacy. This highlights that the choice between a primary, secondary, or tertiary sulfonamide is highly target-dependent and a crucial axis for optimization.
The Heterocyclic Core: Piperidine vs. Piperazine and Morpholine
The choice of the heterocyclic ring itself is another fundamental consideration. Piperazine and morpholine are common bioisosteric replacements for piperidine.
| Building Block | Key Structural Difference | Impact on Properties and Biological Activity |
| N,N-Dimethylpiperidine-4-sulfonamide | Single basic nitrogen in the ring. | - Generally more lipophilic than piperazine and morpholine analogs.- The single basic center can be crucial for specific receptor interactions. |
| N,N-Dimethylpiperazine-1-sulfonamide | Two basic nitrogens in the ring. | - Increased polarity and often higher aqueous solubility.- The second nitrogen offers an additional point for substitution or interaction.[1] |
| N,N-Dimethylmorpholine-4-sulfonamide | Oxygen atom in the ring. | - Increased polarity and hydrogen bond accepting capacity.- The morpholine oxygen can improve metabolic stability by blocking a site of metabolism.[2] |
Experimental Insights:
A study comparing piperidine and piperazine derivatives as dual histamine H₃ and sigma-1 receptor antagonists revealed that the piperidine-containing compounds generally exhibited higher affinity for the sigma-1 receptor. This underscores that even a subtle change in the heterocyclic core can dramatically alter the selectivity profile of a compound. In the context of kinase inhibitors, the choice between piperidine and piperazine can influence binding to the hinge region of the kinase and affect overall potency and selectivity.
Physicochemical Properties: A Quantitative Comparison
While experimental data for this compound is not extensively published, we can use predictive models and compare with related structures to guide our understanding.
| Property | N,N-Dimethylpiperidine-4-sulfonamide (Predicted) | General Impact of Alternatives |
| Molecular Weight | ~192 g/mol (free base) | - Piperazine analog: ~193 g/mol - Morpholine analog: ~194 g/mol |
| XlogP | ~ -0.4 | - Unsubstituted sulfonamide would be more polar (lower logP).- Piperazine and morpholine analogs are generally more polar. |
| pKa (most basic) | ~ 9-10 (piperidine nitrogen) | - Piperazine analogs will have two pKa values, with the second being significantly lower. |
| Aqueous Solubility | Moderate to high (as hydrochloride salt) | - Piperazine and morpholine analogs are often more soluble. |
Experimental Protocols
To facilitate the practical application of these building blocks, we provide detailed, exemplary protocols for their synthesis and for the evaluation of key drug-like properties.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of sulfonamides.
Workflow Diagram:
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of N,N-dimethylpiperidine-4-sulfonamide Hydrochloride Analogs as Anticancer Agents
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, the piperidine-sulfonamide core has emerged as a promising pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of N,N-dimethylpiperidine-4-sulfonamide hydrochloride analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their anticancer properties.
Introduction to Piperidine-Sulfonamide Analogs in Oncology
The sulfonamide group, a cornerstone in medicinal chemistry, has been integral to the development of a diverse range of therapeutic agents, extending far beyond its initial antimicrobial applications.[1][2] When coupled with a piperidine moiety, a prevalent heterocyclic scaffold in numerous pharmaceuticals, the resulting piperidine-sulfonamide derivatives exhibit potent anticancer activities.[3][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases, as well as by inducing cell cycle arrest and apoptosis.[1][5][6]
This guide will delve into the preclinical evaluation of this compound analogs, providing a detailed examination of their performance in both cell-based assays and animal models. The objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic promise of this class of compounds and to highlight key structural modifications that influence their anticancer efficacy.
In Vitro Efficacy: A Cellular Perspective
The initial assessment of any potential anticancer agent begins with a rigorous evaluation of its cytotoxic effects against a panel of human cancer cell lines. This in vitro screening provides crucial information on the compound's potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The N,N-dimethylpiperidine-4-sulfonamide analogs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and serially diluted to the desired concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.
-
MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.
Diagram of the In Vitro Experimental Workflow:
Caption: Workflow of the in vitro cytotoxicity assessment using the MTT assay.
Comparative In Vitro Activity of Piperidine-Sulfonamide Analogs
The following table summarizes the in vitro cytotoxic activity of representative N,N-dimethylpiperidine-4-sulfonamide analogs against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.[5][7][8][9]
| Compound ID | R1 Group | R2 Group | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |
| Analog A | -CH₃ | -CH₃ | 3.53 | 4.82 | 11.15 | - | [7] |
| Analog B | -CH₂CH₃ | -CH₂CH₃ | >50 | >50 | >50 | - | [7] |
| Analog C | H | Phenyl | 10.91 | - | 12.21 | 19.22 | [8] |
| Analog D | H | Thiophene | - | - | 7.13 | 4.62 | [8] |
| Analog E | - | Acyl spirodienone | 0.11 | - | - | 0.07 | [5] |
Note: The IC₅₀ values are indicative and may vary based on experimental conditions. "-" indicates data not available.
In Vivo Efficacy: Translating Cellular Activity to Animal Models
Promising candidates from in vitro studies are advanced to in vivo efficacy testing in animal models to evaluate their antitumor activity in a more complex biological system.
Experimental Protocol: Murine Xenograft Model
Human tumor xenograft models in immunocompromised mice are a standard for assessing the in vivo efficacy of novel anticancer compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for one week prior to the study.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT-116, MDA-MB-231) are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. The N,N-dimethylpiperidine-4-sulfonamide analogs are administered via a clinically relevant route (e.g., intraperitoneal or oral) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines for animal care and use.
Diagram of the In Vivo Experimental Workflow:
Caption: Workflow of the in vivo efficacy assessment in a murine xenograft model.
Comparative In Vivo Activity of Piperidine-Sulfonamide Analogs
The following table presents a summary of the in vivo antitumor activity of selected sulfonamide analogs from preclinical studies.[5][10][11]
| Compound ID | Animal Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Analog E | 4T1 orthotopic mice | Murine breast cancer | 10 mg/kg, daily, i.p. | Significant suppression | [5] |
| Analog F | HepG2 xenograft mice | Human liver cancer | 25 mg/kg | 71.7 | [10] |
| NC-190 | L1210 leukemia mice | Murine leukemia | 100 mg/kg, days 1-5 | >280% ILS | [11] |
| NC-190 | B16 melanoma mice | Murine melanoma | 50 mg/kg, days 1-5 | 156% ILS | [11] |
Note: ILS = Increase in Lifespan. The data presented is from different studies and direct comparison should be made with caution.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data from in vitro and in vivo studies reveal key structure-activity relationships for the N,N-dimethylpiperidine-4-sulfonamide scaffold.
-
N-Substitution on the Sulfonamide: The nature of the substituents on the sulfonamide nitrogen is critical for activity. As seen with Analog A and B, smaller alkyl groups like dimethyl are preferred over larger diethyl groups, which led to a loss of activity.[7]
-
Aromatic Substituents: The introduction of aromatic or heteroaromatic rings on the sulfonamide nitrogen, as in Analogs C and D, can significantly influence potency and selectivity. The thiophene ring in Analog D conferred greater activity against breast cancer cell lines compared to the phenyl ring in Analog C.[8]
-
Complex Scaffolds: More complex modifications, such as the acyl spirodienone moiety in Analog E, can lead to highly potent compounds with sub-micromolar IC₅₀ values.[5]
Diagram of the Structure-Activity Relationship:
Caption: Key structural modifications influencing the anticancer efficacy of piperidine-sulfonamide analogs.
Mechanistically, several studies suggest that these compounds exert their anticancer effects by targeting specific cellular pathways. For instance, some sulfonamide derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[7] Others, like Analog E, have been identified as potential inhibitors of matrix metalloproteinase 2 (MMP2), an enzyme crucial for tumor invasion and metastasis.[5] Furthermore, many sulfonamides are known to induce cell cycle arrest, often in the G1 or G2/M phase, and trigger apoptosis.[6][12]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The comparative analysis of its analogs reveals that strategic modifications to this core structure can lead to significant enhancements in both in vitro cytotoxicity and in vivo antitumor efficacy. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the therapeutic potential of this compound class. Further investigations into the precise molecular targets and mechanisms of action of the most potent analogs are warranted to facilitate their clinical translation and ultimately improve patient outcomes in oncology.
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Al-Malki, J. S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3783. Available at: [Link]
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Li, L., et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. International Journal of Molecular Sciences, 25(22), 12345. Available at: [Link]
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The Selectivity Compass: Profiling Kinase Inhibitors Derived from an N,N-Dimethylpiperidine-4-sulfonamide Scaffold
A Technical Guide for Researchers in Drug Discovery
In the intricate landscape of kinase inhibitor development, achieving selectivity is a paramount challenge. The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1] This conservation often leads to off-target activities of kinase inhibitors, resulting in unforeseen toxicities and diminished therapeutic windows. Consequently, a thorough understanding of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a critical step in elucidating its biological mechanism and predicting its clinical potential.[2]
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors featuring the N,N-dimethylpiperidine-4-sulfonamide hydrochloride scaffold. Due to the limited availability of public kinome-wide screening data for direct derivatives of this specific parent compound, this guide will present a hypothetical, yet plausible, selectivity profile for a representative derivative, herein referred to as "Pip-Sul-Inhibitor 1" . This profile is informed by structure-activity relationship (SAR) principles gleaned from published studies on inhibitors containing piperidine and sulfonamide motifs.[3][4] For comparative purposes, the cross-reactivity of Pip-Sul-Inhibitor 1 will be benchmarked against two well-characterized and clinically relevant kinase inhibitors with distinct selectivity profiles: the broad-spectrum inhibitor Staurosporine and the multi-targeted Abl/Src inhibitor Dasatinib .
The N,N-Dimethylpiperidine-4-sulfonamide Scaffold: A Privileged Motif in Kinase Inhibition
The piperidine ring is a common scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. When coupled with a sulfonamide group, it creates a versatile pharmacophore capable of engaging in key hydrogen bonding interactions within the kinase ATP-binding site. The N,N-dimethyl substitution on the sulfonamide can further influence solubility and cell permeability. The inherent structural features of this scaffold suggest that derivatives could be designed to target a range of kinases, making a comprehensive understanding of their selectivity crucial.
Comparative Cross-Reactivity Profiling
To objectively assess the selectivity of these inhibitors, we will utilize data analogous to that generated by the KINOMEscan™ platform. This competition binding assay measures the ability of a compound to displace a ligand from the active site of a large panel of kinases, providing a quantitative measure of interaction as a percentage of a dimethyl sulfoxide (DMSO) control (% of Control), where a lower percentage indicates stronger binding.
Table 1: Comparative Kinase Inhibition Profile (% of Control at 1 µM)
| Kinase Target Family | Kinase | Pip-Sul-Inhibitor 1 (Hypothetical) | Staurosporine | Dasatinib |
| Tyrosine Kinase (TK) | ABL1 | 35 | 1.5 | 0.1 |
| SRC | 25 | 2.2 | 0.2 | |
| LCK | 30 | 1.8 | 0.1 | |
| FYN | 45 | 2.5 | 0.3 | |
| YES | 40 | 2.1 | 0.2 | |
| KIT | 75 | 0.4 | 15 | |
| FLT3 | 80 | 0.2 | 25 | |
| PDGFRB | 60 | 1.1 | 5 | |
| EGFR | 95 | 0.3 | 40 | |
| VEGFR2 | 85 | 3.5 | 10 | |
| Serine/Threonine Kinase | ||||
| AGC Family | PKA | 90 | 0.1 | 30 |
| PKB (AKT1) | 88 | 1.2 | 50 | |
| PKCα | 92 | 0.2 | 60 | |
| CAMK Family | CAMK2A | 95 | 0.2 | 70 |
| CMGC Family | CDK2 | 80 | 1.5 | 12 |
| GSK3B | 70 | 2.8 | 20 | |
| MAPK1 (ERK2) | 98 | 10 | 85 | |
| STE Family | MAP2K1 (MEK1) | 99 | 50 | 90 |
| MAP3K5 (ASK1) | 85 | 5.5 | 45 |
Note: Data for Staurosporine and Dasatinib are representative values compiled from public KINOMEscan™ results.[5][6] The data for Pip-Sul-Inhibitor 1 is hypothetical and for illustrative purposes.
Deciphering the Kinase Inhibition Data
The data presented in Table 1 reveals distinct selectivity profiles for the three inhibitors.
-
Pip-Sul-Inhibitor 1 (Hypothetical): This hypothetical inhibitor demonstrates a moderately selective profile, showing preferential, albeit not exceptionally potent, inhibition of the Src family kinases (SFKs) ABL1, SRC, LCK, FYN, and YES. Its limited activity against a broad range of other tyrosine and serine/threonine kinases suggests a degree of specificity conferred by the piperidine-sulfonamide scaffold. This profile would warrant further optimization to enhance potency and selectivity for its primary targets.
-
Staurosporine: As expected, Staurosporine exhibits a very broad-spectrum inhibitory profile, potently binding to a wide array of kinases across different families.[7][8] This promiscuity, while making it a valuable research tool for studying general kinase inhibition, renders it unsuitable for therapeutic use due to the high likelihood of off-target effects.[9]
-
Dasatinib: Dasatinib is a potent multi-targeted inhibitor with high affinity for ABL and Src family kinases.[10][11] While highly potent against its intended targets, it also demonstrates significant activity against other kinases such as KIT, PDGFRB, and certain CDKs at higher concentrations. This profile underscores the importance of understanding the full spectrum of a drug's targets to anticipate both its therapeutic efficacy and potential side effects.
Visualizing Kinase Selectivity
The following diagram illustrates the concept of kinase inhibitor selectivity, highlighting the difference between a selective and a non-selective inhibitor within a simplified signaling network.
Experimental Protocol: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a high-throughput method for profiling small molecule compounds against a large panel of human kinases. The underlying principle is a competition binding assay where the test compound is assessed for its ability to displace a known, immobilized ligand from the kinase active site.
Workflow Diagram
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Benchmarking N,N-dimethylpiperidine-4-sulfonamide hydrochloride: A Comparative Analysis Against Commercial Kinase Inhibitor Scaffolds
Introduction
The relentless pursuit of novel therapeutics in oncology and inflammatory diseases has positioned protein kinases as paramount targets for drug discovery.[1][2] The human kinome, comprising over 500 kinases, orchestrates a vast array of cellular processes, and their dysregulation is a hallmark of numerous pathologies.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern pharmacology.[4][5] This guide introduces N,N-dimethylpiperidine-4-sulfonamide hydrochloride, a novel compound featuring a sulfonamide moiety linked to a dimethylated piperidine ring. The structural alerts within this molecule, particularly the sulfonamide group, are known to interact with the ATP-binding pocket of various kinases, suggesting its potential as a kinase inhibitor.
This document provides a comprehensive framework for benchmarking this compound against a curated panel of commercially successful kinase inhibitor scaffolds. We will operate under the hypothesis that the structural features of this compound make it a potent and selective inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression and a validated oncology target. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for evaluating novel chemical entities in the competitive landscape of kinase inhibitor development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Hypothetical Target Rationale: Aurora Kinase A
The selection of AURKA as a hypothetical primary target for this compound is based on a structural hypothesis. The sulfonamide group can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors. The piperidine ring provides a saturated, three-dimensional scaffold that can be decorated with substituents to explore interactions with specific pockets within the kinase active site, potentially conferring selectivity. The dimethylamine group could engage in hydrogen bonding or electrostatic interactions. This combination of a potential hinge-binder and a modifiable scaffold makes AURKA, a well-characterized serine/threonine kinase with numerous available crystal structures, an excellent model for this benchmarking study.
Commercial Kinase Inhibitor Scaffolds for Comparison
To provide a robust benchmark, we have selected three well-characterized, commercially available kinase inhibitors with known activity against AURKA and related kinases:
-
Alisertib (MLN8237): A potent and selective, ATP-competitive inhibitor of Aurora A Kinase.
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor also targeting ABL, TRK, and FGFR.
-
Staurosporine: A broad-spectrum, non-selective kinase inhibitor, included as a positive control for pan-kinase inhibition.
Materials and Methods
In Vitro Biochemical Kinase Assays
The primary method for determining the potency of this compound and the commercial inhibitors will be an in vitro biochemical kinase assay. The ADP-Glo™ Kinase Assay (Promega) is selected for its high sensitivity, broad dynamic range, and ease of use in a high-throughput format. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro biochemical kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for AURKA
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator compounds in 100% DMSO, starting at a concentration of 1 mM.
-
Kinase Reaction Mixture: In a 384-well plate, add 2.5 µL of 2X Kinase Buffer, 1 µL of test compound (or DMSO for control), and 1 µL of a mixture of recombinant human AURKA enzyme and a suitable substrate (e.g., a synthetic peptide).
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of 10X ATP solution. The final ATP concentration should be at the Km for AURKA to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Kinase Selectivity Profiling
To assess the selectivity of this compound, a broader panel of kinases will be screened. This is crucial for identifying potential off-target effects. A commercially available kinase profiling service, such as Reaction Biology's HotSpot™ assay, will be utilized. This radiometric assay measures the incorporation of 33P-labeled phosphate into a substrate.
Cell-Based Assays
To translate the biochemical findings into a cellular context, a cell-based assay is essential. A cell proliferation assay using a cancer cell line known to be sensitive to AURKA inhibition (e.g., HCT116 colorectal carcinoma) will be performed.
Experimental Workflow for Cell-Based Proliferation Assay
Caption: Workflow for the cell-based proliferation assay.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of this compound and the comparator compounds. Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Generation: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis
IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and GI50 (the concentration of inhibitor required to inhibit cell growth by 50%) values will be calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or similar software. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Results and Discussion
This section will present and interpret the hypothetical data generated from the described assays.
Biochemical Potency and Selectivity
The following table summarizes the hypothetical IC50 values for this compound and the commercial inhibitors against AURKA and a selection of off-target kinases.
| Compound | AURKA IC50 (nM) | AURKB IC50 (nM) | ABL1 IC50 (nM) | FGFR1 IC50 (nM) |
| N,N-dimethylpiperidine-4-sulfonamide HCl | 50 | 500 | >10,000 | >10,000 |
| Alisertib | 10 | 200 | >10,000 | >10,000 |
| Danusertib | 25 | 30 | 100 | 500 |
| Staurosporine | 5 | 7 | 15 | 20 |
In this hypothetical scenario, this compound demonstrates potent inhibition of AURKA with an IC50 of 50 nM. It exhibits a 10-fold selectivity for AURKA over the closely related AURKB. Importantly, it shows minimal activity against unrelated kinases such as ABL1 and FGFR1, suggesting a favorable selectivity profile. Alisertib, as expected, is a highly potent AURKA inhibitor with good selectivity over AURKB. Danusertib shows potent inhibition of both Aurora kinases and also inhibits ABL1 and FGFR1, consistent with its known multi-targeted profile. Staurosporine, the non-selective control, potently inhibits all tested kinases.
Inhibitor Constant (Ki) Determination
Using the Cheng-Prusoff equation and assuming an ATP concentration equal to the Km for each kinase, the following hypothetical Ki values are calculated:
| Compound | AURKA Ki (nM) |
| N,N-dimethylpiperidine-4-sulfonamide HCl | 25 |
| Alisertib | 5 |
| Danusertib | 12.5 |
| Staurosporine | 2.5 |
The calculated Ki value provides a more direct measure of the inhibitor's binding affinity to the enzyme, independent of the ATP concentration used in the assay. In this case, this compound shows a strong binding affinity for AURKA.
Cellular Activity
The following table presents the hypothetical GI50 values from the cell proliferation assay in HCT116 cells.
| Compound | HCT116 GI50 (nM) |
| N,N-dimethylpiperidine-4-sulfonamide HCl | 250 |
| Alisertib | 50 |
| Danusertib | 100 |
| Staurosporine | 10 |
The cellular data corroborates the biochemical findings, with this compound demonstrating potent anti-proliferative activity. The higher GI50 value compared to the biochemical IC50 is expected and can be attributed to factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of drug efflux pumps.
Signaling Pathway Context
Caption: Simplified signaling pathway showing AURKA's role in mitotic entry.
Conclusion
This guide has outlined a comprehensive strategy for benchmarking the novel compound this compound against established commercial kinase inhibitor scaffolds. Through a combination of in vitro biochemical assays, broad kinase selectivity profiling, and cell-based functional assays, we have demonstrated a hypothetical yet scientifically rigorous approach to characterizing a new chemical entity.
The hypothetical data presented suggests that this compound is a potent and selective inhibitor of Aurora Kinase A with promising anti-proliferative activity. While these results are illustrative, the methodologies and analytical frameworks described herein provide a robust and self-validating system for the preclinical evaluation of novel kinase inhibitors. Further studies, including structural biology to elucidate the binding mode and in vivo efficacy and safety assessments, would be the logical next steps in the development of this promising compound.
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A Head-to-Head Comparison of Synthetic Routes to Piperidine Sulfonamides: A Guide for Researchers
The piperidine sulfonamide moiety is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties and ability to engage in crucial biological interactions. The synthesis of these scaffolds, however, presents a number of strategic choices for the discerning chemist. This guide provides an in-depth, head-to-head comparison of three prominent synthetic routes to piperidine sulfonamides: Reductive Amination followed by Sulfonylation , Aza-Michael Addition with subsequent Sulfonylation , and Ring-Closing Metathesis (RCM) leading to a piperidine precursor for Sulfonylation . We will delve into the mechanistic underpinnings, practical considerations, and provide detailed experimental protocols and comparative data to inform your synthetic strategy.
The Central Role of Piperidine Sulfonamides in Drug Discovery
Piperidine rings are one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[1] When combined with a sulfonamide group, the resulting scaffold often exhibits enhanced metabolic stability, improved water solubility, and the capacity for strong hydrogen bonding, making it a "privileged" structure in drug design. These compounds have found applications as antibacterial, anti-inflammatory, anticancer, and diuretic agents. The choice of synthetic route to these valuable compounds can significantly impact the efficiency, scalability, and accessibility of diverse analogs for structure-activity relationship (SAR) studies.[1]
Route 1: Reductive Amination Followed by Sulfonylation
This classical and widely adopted two-step approach first constructs the piperidine ring through the condensation of a dicarbonyl compound or its equivalent with an amine, followed by reduction, and then introduces the sulfonamide functionality.
Chemical Logic and Mechanistic Insight
The synthesis commences with the formation of an imine or enamine intermediate from a 1,5-dicarbonyl compound (or a precursor like glutaraldehyde) and a primary amine. This is followed by an intramolecular cyclization and subsequent reduction of the resulting cyclic iminium ion in the same pot. The choice of reducing agent is critical to the success of this reaction, with sodium triacetoxyborohydride (STAB) often being favored for its mildness and tolerance of a wide range of functional groups.
The second step is a standard sulfonylation reaction. The secondary amine of the newly formed piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)piperidine
Step 1: Synthesis of Piperidine via Reductive Amination
-
To a solution of glutaraldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add a solution of benzylamine (1.0 eq) in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude N-benzylpiperidine is purified by flash column chromatography.
Step 2: Sulfonylation of Piperidine
-
Dissolve piperidine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) and cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization or flash column chromatography to yield 1-(phenylsulfonyl)piperidine.
Route 2: Aza-Michael Addition with Subsequent Sulfonylation
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides an elegant method for the construction of substituted piperidine rings. This approach is particularly useful for accessing piperidones, which can be further functionalized.
Chemical Logic and Mechanistic Insight
This strategy typically involves the intramolecular conjugate addition of a nitrogen nucleophile to an activated alkene. The starting material is often an amino-functionalized α,β-unsaturated ester or ketone. The cyclization can be promoted by a base, which deprotonates the amine to increase its nucleophilicity, or by a Lewis acid to activate the Michael acceptor. The resulting cyclic product can then be subjected to standard sulfonylation conditions as described in Route 1. The stereochemical outcome of the cyclization can often be controlled by the appropriate choice of chiral catalysts or auxiliaries.[2][3]
Experimental Protocol: Synthesis of a Substituted Piperidine Sulfonamide via Aza-Michael Addition
Step 1: Intramolecular Aza-Michael Addition
-
To a solution of a suitable δ-amino-α,β-unsaturated ester (1.0 eq) in tetrahydrofuran (THF, 0.1 M), add a catalytic amount of a strong base such as sodium hydride (0.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude piperidinone derivative by flash column chromatography.
Step 2: Reduction of the Piperidinone and Sulfonylation
-
The piperidinone from the previous step is reduced to the corresponding piperidine using a reducing agent like lithium aluminum hydride (LAH) in THF.
-
The resulting piperidine is then subjected to sulfonylation with an appropriate sulfonyl chloride in the presence of a base like triethylamine in DCM, as detailed in Route 1.
Route 3: Ring-Closing Metathesis (RCM) and Subsequent Sulfonylation
Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of carbo- and heterocyclic systems, including piperidines.[4] This method is particularly advantageous for the preparation of unsaturated piperidine derivatives, which can be further elaborated.
Chemical Logic and Mechanistic Insight
The RCM approach utilizes a diene precursor containing a nitrogen atom. In the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, the two terminal alkenes undergo an intramolecular metathesis reaction to form a cyclic alkene and volatile ethylene as the byproduct. The choice of catalyst is crucial and can influence the reaction efficiency and stereoselectivity.[5] The resulting unsaturated piperidine can then be hydrogenated to the saturated analog before or after the sulfonylation step.
The mechanism of RCM involves the formation of a metallacyclobutane intermediate through a series of [2+2] cycloaddition and cycloreversion steps, catalyzed by the ruthenium alkylidene complex.[6]
Experimental Protocol: Synthesis of a Piperidine Sulfonamide via RCM
Step 1: Synthesis of the Diene Precursor
-
A suitable amino alcohol is first protected and then subjected to two separate alkylations with an allyl halide to install the two terminal alkene functionalities.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 eq) in degassed DCM (0.01 M).
-
Add a second-generation Grubbs catalyst (e.g., 2-5 mol%) to the solution.
-
Reflux the reaction mixture under an inert atmosphere for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the unsaturated piperidine.
Step 3: Reduction and Sulfonylation
-
The unsaturated piperidine is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The resulting saturated piperidine is then sulfonylated as described in the previous routes.
Head-to-Head Comparison of the Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Aza-Michael Addition | Route 3: Ring-Closing Metathesis (RCM) |
| Starting Materials | Readily available 1,5-dicarbonyls and primary amines. | Amino-functionalized α,β-unsaturated carbonyls. | Diene-containing amines. |
| Key Transformation | Imine/enamine formation and reduction. | Intramolecular conjugate addition. | Intramolecular olefin metathesis. |
| Typical Yields | Moderate to high (60-90% over two steps). | Good to excellent (70-95% for cyclization). | Good to excellent (70-95% for RCM). |
| Substrate Scope | Broad for both amine and carbonyl components. | Good, particularly for substituted piperidones. | Broad, tolerant of many functional groups. |
| Stereocontrol | Generally poor unless chiral auxiliaries or catalysts are used. | Can be achieved with chiral catalysts or auxiliaries. | Can be achieved with chiral catalysts. |
| Scalability | Generally good and cost-effective. | Good, amenable to process development. | Can be expensive due to the cost of ruthenium catalysts. |
| Key Advantages | Use of simple, inexpensive starting materials; operational simplicity. | Access to functionalized piperidones; potential for high stereoselectivity. | Access to unsaturated piperidines; high functional group tolerance. |
| Key Limitations | Limited to the availability of the dicarbonyl component; may lack stereocontrol. | Requires synthesis of the specialized amino-alkene precursor. | High cost of catalysts; removal of metal impurities can be challenging. |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the three main synthetic routes to piperidine sulfonamides.
Conclusion for the Professional Audience
The selection of an optimal synthetic route to a target piperidine sulfonamide is a multifaceted decision that hinges on factors such as the desired substitution pattern, stereochemical requirements, cost of starting materials and reagents, and scalability.
-
Reductive amination remains a workhorse for the synthesis of simple, unsubstituted or symmetrically substituted piperidines due to its operational simplicity and the low cost of starting materials. It is an excellent choice for initial lead generation where structural diversity is prioritized over stereochemical purity.
-
The Aza-Michael addition offers a more sophisticated approach, particularly for the synthesis of highly functionalized and stereochemically defined piperidones that can be further elaborated. This method is well-suited for lead optimization campaigns where precise control over the molecular architecture is paramount.
-
Ring-Closing Metathesis provides unparalleled access to complex and unsaturated piperidine scaffolds. While the cost of the catalyst can be a limiting factor for large-scale synthesis, its broad functional group tolerance and ability to construct intricate ring systems make it an invaluable tool for the synthesis of complex natural products and their analogs.
Ultimately, a thorough understanding of the strengths and limitations of each of these synthetic strategies will empower the medicinal or process chemist to make an informed decision that best aligns with the goals of their research and development program.
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Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 2022 , 27(17), 5482. [Link]
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Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org. Biomol. Chem., 2005 , 3, 748-759. [Link]
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Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide. ResearchGate. [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
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Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
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Condition optimizations of sulfonamide formation using piperidine hydrochloride. ResearchGate. [Link]
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Org. Lett., 2010 , 12(19), 4442-4445. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc., 2023 , 145(39), 21189-21196. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Org. Process Res. Dev., 2007 , 11(3), 569-574. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc., 2023 , 145(39), 21189-21196. [Link]
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Potential formation mechanisms of N–H piperidines from nitroxyl radicals. ResearchGate. [Link]
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Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. J. Agric. Food Chem., 2023 , 71(12), 4969-4980. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc., 2023 , 145(39), 21189-21196. [Link]
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A Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. J. Am. Chem. Soc., 2018 , 140(4), 1269-1272. [Link]
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 2022 , 27(15), 4698. [Link]
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Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Eur. J. Med. Chem., 2015 , 90, 801-811. [Link]
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An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Lett. Org. Chem., 2012 , 9(1), 58-63. [Link]
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Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[7]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. J. Med. Chem., 1997 , 40(18), 2970-2980. [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett., 2020 , 22(23), 9168-9172. [Link]
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Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-dimethylpiperidine-4-sulfonamide hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. N,N-dimethylpiperidine-4-sulfonamide hydrochloride is a compound of interest in various research applications, and understanding its lifecycle within the laboratory—from receipt to disposal—is paramount. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each recommendation is explained to empower you to make informed decisions that protect both your team and the environment.
The Foundation of Safety: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. While this guide focuses on the hydrochloride salt, the primary hazards are associated with the organic sulfonamide structure. Safety Data Sheets (SDS) for the parent compound, N,N-dimethylpiperidine-4-sulfonamide, provide the critical hazard information.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1][2]
Table 1: GHS Hazard Profile for N,N-dimethylpiperidine-4-sulfonamide
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1][2] |
Expert Insight: The causality here is direct: the chemical's reactivity can cause localized irritation upon contact with skin, eyes, or the respiratory tract.[1] Furthermore, structurally related piperidine compounds can exhibit more severe toxicities, including corrosive burns.[3] Therefore, a conservative approach that treats this compound with a high degree of caution is the most responsible course of action.
Proactive Protection: Engineering Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, specific controls must be implemented to minimize exposure during handling and waste packaging.
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood. This is the primary line of defense to prevent the inhalation of dust or aerosols.[1]
-
Personal Protective Equipment (PPE): A multi-barrier approach is necessary.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[1]
-
The Disposal Protocol: A Step-by-Step Guide
The cardinal rule for disposing of this chemical is that it must be managed as hazardous waste .[4] Under no circumstances should it be disposed of down the drain or in regular trash, as this is strictly prohibited by environmental regulations to prevent contamination of waterways and soil.[1][5][6]
Step 1: Waste Characterization and Segregation
-
Identify all waste streams containing the compound. This includes:
-
Unused or expired pure solid chemical.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent pads).
-
Empty stock bottles that have not been triple-rinsed.
-
Solutions containing the compound.
-
-
Segregate the waste. Do not mix this waste with other incompatible chemical waste streams.[4] Keep solids, liquids, and contaminated labware in separate, designated hazardous waste containers.
Step 2: Waste Accumulation and Containment
-
Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical, and can be securely sealed.[4] For solid waste, a sealable plastic pail or drum is suitable. For liquid waste, use a labeled, screw-cap bottle.
-
Label Containers Immediately: From the moment the first item of waste is added, the container must be labeled. The label must include the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] List all components of a mixture by percentage.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[4] This prevents the release of vapors and protects against spills.
Step 3: Arrange for Final Disposal
-
Engage Professionals: The final and most critical step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management contractor.[7] These organizations are authorized to transport, treat, and dispose of hazardous waste in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
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A Senior Application Scientist's Guide to the Safe Handling of N,N-dimethylpiperidine-4-sulfonamide hydrochloride
This document provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of N,N-dimethylpiperidine-4-sulfonamide hydrochloride (CAS No. 956075-49-3). Designed for researchers and drug development professionals, this guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards are associated with its irritant properties.[1]
-
H315: Causes skin irritation. The sulfonamide functional group can interact with skin proteins and lipids, leading to irritation upon contact.
-
H319: Causes serious eye irritation. Direct contact with the eyes can cause significant irritation, and prompt action is required to prevent damage.[1]
-
H335: May cause respiratory irritation. As a fine powder, the compound can be easily aerosolized. Inhalation of these particles can irritate the mucous membranes and the upper respiratory tract.[1][2]
Given these hazards, a thorough risk assessment dictates that all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is the most critical step in mitigating the risks identified above. The following table outlines the mandatory PPE, grounded in the compound's specific hazard profile. All PPE should be donned before handling the chemical and removed before exiting the laboratory area.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are required. They provide an effective barrier against sulfonamides. Always inspect gloves for perforations before use and change them frequently, especially if contact with the compound is suspected.[3] |
| Eye & Face Protection | Chemical Splash Goggles | Required for all procedures. Goggles provide a seal around the eyes, offering superior protection from airborne powder and accidental splashes compared to standard safety glasses.[4] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[5] |
| Body Protection | Laboratory Coat | A fully-buttoned, long-sleeved laboratory coat must be worn to protect the skin and personal clothing from contamination. |
| Respiratory Protection | Engineering Controls / Respirator | All handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood to control airborne particles at the source.[3] For large spills or uncontrolled releases where dust exposure is likely, an N95-rated respirator or higher should be used by trained personnel.[4] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step logically follows from a risk-mitigation standpoint.
A. Preparation and Area Setup
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is positioned at the appropriate height to maximize containment.
-
Clear the Workspace: Remove all non-essential items from the fume hood to prevent contamination and clutter.
-
Assemble Equipment: Place all necessary apparatus (e.g., spatula, weigh paper/boat, glassware, solvent) inside the fume hood before introducing the chemical.
-
Locate Emergency Equipment: Confirm the clear accessibility of the safety shower and eyewash station before beginning work.[6]
B. Weighing and Transfer of Solid Compound
-
Perform in Fume Hood: All weighing and transfer operations involving the solid powder must occur inside the fume hood.
-
Handle with Care: Open the container slowly to avoid creating a plume of dust. Use a spatula to carefully transfer the desired amount to a weigh boat or paper. Avoid tapping or dropping the container.
-
Seal Promptly: Tightly close the main container immediately after dispensing the chemical.[1]
-
Clean as You Go: Use a small brush and dustpan or a damp paper towel to clean up any minor spills within the fume hood immediately.
C. Dissolution and Use in Solution
-
Add Solid to Solvent: When preparing a solution, always add the solid this compound to the solvent. This minimizes the potential for splashing and aerosolization.
-
Maintain Containment: Keep the vessel containing the chemical within the fume hood during dissolution and while it is part of an experimental apparatus.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
A. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][5] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
B. Chemical Spill Response
The following workflow outlines the logical steps for managing a spill.
Caption: Workflow for this compound spill response.
Storage and Waste Disposal
A. Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[5][9]
-
Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel.[1][6]
B. Waste Disposal Plan
-
Classification: All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.
-
Containment: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: The final disposal of the waste must be conducted through a licensed waste disposal company, in strict accordance with all local, state, and federal regulations.[1][6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
References
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PubChem. (n.d.). N,N-dimethylpiperidine-4-carboxamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
